Cefepime HCl
Description
A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25ClN6O5S2 |
|---|---|
Molecular Weight |
517 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
InChI Key |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].Cl |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Origin of Product |
United States |
Foundational & Exploratory
Cefepime HCl: An In-depth Technical Guide to its Mechanism of Action Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime, a fourth-generation cephalosporin, is a critical therapeutic agent in the fight against serious infections caused by Gram-negative bacteria. Its broad spectrum of activity, which includes many multi-drug resistant strains, is attributed to a sophisticated and multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular and cellular interactions that define Cefepime's potent bactericidal effects. We will delve into its ability to penetrate the formidable outer membrane of Gram-negative bacteria, its high-affinity binding to essential penicillin-binding proteins (PBPs), and its notable stability against the hydrolytic activity of many β-lactamases. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for professionals in the field of antimicrobial research and development.
Core Mechanism of Action: A Tripartite Strategy
The efficacy of Cefepime against Gram-negative bacteria can be dissected into three critical stages:
-
Translocation Across the Outer Membrane: Cefepime's unique zwitterionic structure facilitates its rapid entry into the periplasmic space through porin channels in the outer membrane of Gram-negative bacteria.[1][2] This property allows for a higher concentration of the antibiotic to reach its molecular targets compared to other cephalosporins.[3]
-
Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, Cefepime covalently binds to and inactivates essential PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][3] Cefepime exhibits a strong affinity for multiple PBPs, particularly PBP2 and PBP3, in key pathogens like Escherichia coli and Pseudomonas aeruginosa.[3]
-
Stability Against β-Lactamases: The chemical structure of Cefepime, particularly the syn-configuration of the methoxyimino moiety and the aminothiazole group, confers significant stability against hydrolysis by many common β-lactamases, including AmpC cephalosporinases.[4][5] This resistance to enzymatic degradation allows Cefepime to remain active in environments where other β-lactam antibiotics would be inactivated.
Data Presentation
Table 1: Penicillin-Binding Protein (PBP) Affinity of Cefepime
The binding affinity of Cefepime to various PBPs is a key determinant of its antibacterial activity. The 50% inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.
| Organism | PBP1a (µg/mL) | PBP1b (µg/mL) | PBP2 (µg/mL) | PBP3 (µg/mL) | PBP4 (µg/mL) | Reference |
| Escherichia coli K-12 | >25 | >25 | 0.5 | 0.05 | 0.8 | [3] |
| Pseudomonas aeruginosa SC8329 | 0.035 | 0.75 | >25 | <0.0025 | 0.04 | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Cefepime against Common Gram-negative Pathogens
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.06 - >32 | 0.12 | 8 |
| Klebsiella pneumoniae | ≤0.06 - >32 | 0.25 | 16 |
| Enterobacter cloacae | ≤0.06 - >32 | 0.25 | 8 |
| Pseudomonas aeruginosa | ≤0.25 - >32 | 2 | 16 |
| Acinetobacter baumannii | 0.5 - >32 | 8 | 32 |
Note: MIC values can vary significantly based on the geographic region, source of the isolate, and the presence of resistance mechanisms.
Table 3: Kinetic Parameters of Cefepime Hydrolysis by Beta-Lactamases
Cefepime exhibits stability against many β-lactamases. The catalytic efficiency of an enzyme in hydrolyzing a substrate is often expressed as kcat/Km. A lower value indicates slower and less efficient hydrolysis.
| Enzyme | Class | Organism Source | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) | Reference |
| TEM-1 | A | E. coli | - | - | - | [1] |
| AmpC | C | E. cloacae P99 | - | - | Very Low | [3] |
| OXA-24 | D | A. baumannii | No hydrolysis detected | - | - | [7] |
| OXA-48 | D | K. pneumoniae | Low | - | Low | [8] |
Experimental Protocols
Determination of Penicillin-Binding Protein (PBP) Affinity
This protocol outlines a competitive binding assay to determine the IC50 of Cefepime for specific PBPs.
a. Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at a low speed to remove intact cells and cellular debris.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
b. Competitive Binding Assay:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of unlabeled Cefepime for a specific time at a controlled temperature (e.g., 10 minutes at 30°C).
-
Add a saturating concentration of a radiolabeled or fluorescently-labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL) to each tube and incubate for an additional 10 minutes.
-
Stop the reaction by adding a surplus of unlabeled penicillin.
c. Detection and Analysis:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
For radiolabeled penicillin, perform fluorography by treating the gel with a scintillant, drying it, and exposing it to X-ray film at -70°C. For fluorescently-labeled penicillin, visualize the gel using a fluorescence imager.
-
Quantify the density or fluorescence intensity of the PBP bands using densitometry software.
-
The IC50 is the concentration of Cefepime that reduces the binding of the labeled penicillin to a specific PBP by 50%.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2][9]
a. Preparation of Cefepime Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the Cefepime dilutions with the prepared bacterial inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefepime at which there is no visible growth.
Beta-Lactamase Hydrolysis Assay
This protocol utilizes the chromogenic cephalosporin nitrocefin to spectrophotometrically measure the rate of Cefepime hydrolysis by a specific β-lactamase.[3][8][10]
a. Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO. Dilute to a working concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 100 mM PBS, pH 7.0). The solution should be yellow.
-
Prepare a solution of the purified β-lactamase enzyme or a crude bacterial lysate.
-
Prepare solutions of Cefepime at various concentrations to act as a competitive substrate/inhibitor.
b. Assay Procedure:
-
In a 96-well plate or a cuvette, add the β-lactamase solution.
-
Add the Cefepime solution at the desired concentration.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. A color change from yellow to red indicates nitrocefin hydrolysis.
c. Data Analysis:
-
The rate of nitrocefin hydrolysis is determined from the linear phase of the absorbance versus time plot.
-
To determine kinetic parameters (Km and kcat) for Cefepime, the assay is performed with varying concentrations of Cefepime as the sole substrate (in the absence of nitrocefin), and the hydrolysis is monitored by the decrease in Cefepime's absorbance at its λmax (around 260 nm). The data is then fitted to the Michaelis-Menten equation.
-
To assess Cefepime's stability, its ability to inhibit the hydrolysis of nitrocefin can be measured. A slower rate of color change in the presence of Cefepime indicates its stability against the specific β-lactamase.
Conclusion
The potent bactericidal activity of this compound against a broad spectrum of Gram-negative bacteria is a direct consequence of its optimized chemical structure. This structure facilitates rapid penetration of the bacterial outer membrane, enables high-affinity binding to multiple essential penicillin-binding proteins, and provides inherent stability against many β-lactamases. A thorough and quantitative understanding of these core mechanisms is paramount for the continued development of novel antimicrobial strategies and for optimizing the clinical application of this vital antibiotic in an era of increasing antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cefepime Hydrochloride: A Comprehensive Physicochemical Profile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cefepime Hydrochloride (Cefepime HCl), a fourth-generation cephalosporin antibiotic. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in formulation studies, analytical method development, and stability testing. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterization techniques are provided.
Chemical and Physical Properties
Cefepime Hydrochloride is a white to pale yellow, crystalline powder. It is the hydrochloride salt of Cefepime, a semi-synthetic, broad-spectrum cephalosporin antibiotic. The addition of the hydrochloride salt enhances its aqueous solubility.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, monochloride, monohydrochloride, monohydrate | [2] |
| Molecular Formula | C₁₉H₂₅N₆O₅S₂ · HCl · H₂O | [2][3] |
| Molecular Weight | 571.5 g/mol | [2][4][5][6] |
| CAS Registry Number | 123171-59-5 | [2][3] |
| Appearance | White to pale yellow crystalline powder | [7][8][9] |
| Melting Point | Decomposes at approximately 150°C | [8][10] |
| UV/Vis Absorption Maxima (λmax) | 238, 264 nm | [2] |
Solubility Profile
This compound is highly soluble in water and methanol.[7] Its solubility in various organic solvents has also been characterized.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | |
| Methanol | Freely soluble | |
| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL | [2] |
| Dimethylformamide | ~0.1 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| Ethanol | Slightly soluble | [7] |
| 1-Propanol | Data available | [7] |
| 2-Propanol | Data available | [7] |
Dissociation Constant (pKa)
The ionization behavior of Cefepime is complex due to the presence of multiple ionizable functional groups. Potentiometric titration and UV spectrometry have been employed to determine its dissociation constants. The titration curves suggest a triprotic acid profile with two overlapping dissociation constants. These have been attributed to the carboxylic group at position 4 of the Δ³-cephem nucleus, the aminothiazole group, and the amide group at position 7.[2]
Table 3: Ionizable Groups of Cefepime
| Functional Group | pKa (approximate) |
| Carboxylic Acid | ~2-3 |
| Aminothiazole Group | ~4-5 |
| Amide Group | >9 |
Note: The exact pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Stability Profile
The stability of this compound is significantly influenced by pH, temperature, and light.
pH Stability: this compound is most stable in the pH range of 4 to 6. Degradation increases in more acidic and, particularly, in alkaline conditions.
Temperature Stability:
-
At 5°C, this compound solutions are stable for an extended period, with one study showing stability for up to 5 days.
-
At 25°C, significant degradation is observed between 4 and 24 hours.
-
At 45°C, the drug is unstable, with more than 10% degradation occurring after approximately 4 hours.
Light Stability: this compound is light-sensitive and should be protected from light.
Hygroscopicity
Experimental Protocols
Shake-Flask Method for Solubility Determination
This method is widely used to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, buffer of specific pH, or organic solvent).
-
Sample Preparation: Add an excess amount of this compound powder to a clear glass vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or orbital incubator is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in mg/mL).
Potentiometric Titration for pKa Determination
This technique is used to determine the acid dissociation constants of a substance by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., purified water with a co-solvent if necessary to ensure solubility throughout the titration). The initial concentration should be precisely known.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the pH reading has stabilized.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values can be determined from the inflection points of this curve, often by analyzing the first or second derivative of the curve.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of Cefepime Hydrochloride. The presented data and experimental protocols are essential for guiding formulation development, ensuring product stability, and developing robust analytical methods. For further in-depth analysis, it is recommended to perform specific experimental studies under the conditions relevant to the intended research or product development application.
References
- 1. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cefepime Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Cefepime Hydrochloride (HCl) for laboratory applications. Cefepime is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its synthesis involves a multi-step chemical process requiring precise control over reaction conditions and robust purification techniques to ensure high purity and potency suitable for research and pharmaceutical development.[4]
Synthesis of Cefepime Hydrochloride
The laboratory synthesis of Cefepime HCl can be approached through several pathways. A prevalent and well-documented method involves the acylation of the key intermediate, 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylate (often referred to as 7-MPCA or 7-ACP in various literature), with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester).[5][6] The synthesis of the 7-MPCA intermediate itself is a critical preceding step, commonly starting from 7-aminocephalosporanic acid (7-ACA) or 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methyl-oxybenzyl ester (GCLE).[7][8]
General Synthesis Pathway
The overall synthesis strategy focuses on constructing the Cefepime molecule by first establishing the cephem nucleus with the N-methylpyrrolidine side chain at the C-3 position, followed by the attachment of the aminothiazole side chain at the C-7 position. The use of N-methylpyrrolidine (NMP) can sometimes lead to the formation of Δ² isomers, a challenge that specific synthetic routes aim to mitigate.[5][9]
Experimental Protocols
Protocol 1: Synthesis from 7-MPCA and AE-Active Ester
This protocol details the final acylation step to produce this compound from the intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylate (referred to as 7-ACP or 7-MPCA).[5][6]
-
Dissolution: Dissolve 8.0 g of 7-ACP in 40 mL of a suitable organic solvent (e.g., dichloromethane, chloroform, DMF).[5]
-
Base Addition: Add 10 mL of triethylamine to the solution and stir for 30 minutes.[5]
-
Acylation: Add a molar excess (typically 1.1 to 1.2 equivalents) of AE-active ester to the solution.[5]
-
Reaction: Stir the mixture for 2-3 hours at a controlled temperature of 27-29 °C.[5]
-
Work-up: Pour the reaction solution into 200 mL of water. Wash the aqueous phase four times with 10 mL portions of an organic solvent like diethyl ether or ethyl acetate to remove unreacted starting material.[5]
-
Precipitation: Adjust the pH of the aqueous phase to 1.15-1.35 using dilute hydrochloric acid (e.g., 5-15% HCl).[5]
-
Crystallization: Slowly add 100 mL of an anti-solvent such as acetone, ethanol, or methanol to induce the precipitation of a white solid.[5]
-
Isolation: Collect the precipitate by filtration, wash with the anti-solvent, and dry to obtain this compound.[5][6]
Synthesis Data Summary
The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various laboratory-scale synthesis experiments.[5]
| Starting Material (7-ACP) | AE-Active Ester (Molar Ratio) | Solvent | Reaction Temp. (°C) | pH for Precipitation | Anti-Solvent | Molar Yield (%) | Purity (%) | Reference |
| 8.0 g | 1.1:1 | Dichloromethane | 28 | 1.15 | Acetone | 86.9 | 99.62 | [5] |
| 8.0 g | 1.14:1 | Chloroform | 27 | 1.25 | Ethanol | 87.2 | 99.37 | [5] |
| 8.0 g | 1.18:1 | Ethyl Acetate | 29 | 1.35 | Methanol | 85.2 | 99.78 | [5] |
| 8.0 g | 1.2:1 | DMF | 28 | 1.30 | Butanone | 86.7 | 99.54 | [5] |
Purification of Cefepime Hydrochloride
Purification is critical to remove unreacted starting materials, by-products, and degradation products.[10] The primary method for purifying this compound on a laboratory scale is crystallization from a suitable solvent system.[11][12]
Purification Workflow
The general workflow for purification involves dissolving the crude this compound, often after an acylation reaction, followed by controlled precipitation or crystallization. This process may include decolorization and pH adjustment steps to optimize crystal formation and purity.
Experimental Protocol
Protocol 2: Recrystallization of this compound
This protocol is adapted from methods designed to produce specific crystalline forms, such as the monohydrate or dihydrate.[11][13][14]
-
Dissolution: Dissolve the crude this compound product in a suitable solvent, such as water or a methanol/water mixture. For example, 50.0 g of this compound can be dissolved in 200 mL of water.[14]
-
Acidification: Add concentrated hydrochloric acid to the solution to ensure the formation of the dihydrochloride salt and adjust the pH to below 2.0, preferably between 1.0 and 1.8.[11][13]
-
Decolorization (Optional): Treat the solution with activated carbon (e.g., 5 g) to remove colored impurities, followed by filtration.[14]
-
Crystallization: Add a water-miscible organic solvent (anti-solvent), such as acetone or ethanol, dropwise while stirring. A typical volume ratio of water to acetone for crystallization is between 1:3 and 1:10.[14]
-
Maturation: Stir the resulting suspension at room temperature or a reduced temperature (e.g., 10-20 °C) for 1-4 hours to allow for complete crystal growth.[12][13]
-
Isolation and Washing: Isolate the crystals through suction filtration. Wash the filter cake with a mixture of the solvent/anti-solvent (e.g., acetone/water 90/10) and then with pure anti-solvent (e.g., acetone).[14]
-
Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.[12]
Purification Data Summary
The conditions during crystallization, particularly the solvent system and temperature, are key to achieving high purity and the desired crystalline form.
| Starting Material | Solvent System | pH | Crystallization Agent | Temperature (°C) | Result | Reference |
| Cefepime solution post-acylation | Water / Organic Solvent | 5.5 - 7.5 (acylation) then acidified | Crystallization by pH adjustment & cooling | Not specified | Purity > 99.5% | [15] |
| Cefepime Arginine HCl | Aqueous solution | Not specified | Acetone, Acetonitrile, or Ethanol | 0 - 5 | High content, fewer impurities | [12] |
| Cefepime Dihydrochloride Hydrate | Water | < 1.0 | Acetone | Room Temp. | Purified Cefepime Dihydrochloride | [14] |
| Cefepime Dihydrochloride Monohydrate | Methanol / Water | 1.0 - 1.8 | Acetone or Ethanol | 10 - 20 | Purified Monohydrate Crystal | [13] |
Quality Control and Analytical Methods
Ensuring the purity of synthesized this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assaying Cefepime and detecting related substances, as outlined in both the United States Pharmacopeia (USP) and European Pharmacopeia (EP).[16][17]
Analytical Workflow
The process involves careful sample preparation, separation via HPLC, and detection, typically using UV absorbance.
Common Impurities
During synthesis and storage, several related substances and degradation products can form. Common impurities include the E-isomer of Cefepime, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (Cefepime Related Compound D), and various degradation products formed through hydrolysis or oxidation.[10][18][19][20] N-methylpyrrolidine (NMP), a hydrolysis product, is also a key impurity to monitor.[7]
Standard HPLC Method Parameters
The following table summarizes typical conditions for the HPLC analysis of this compound, based on pharmacopeial methods.[16][17][18]
| Parameter | Description | Reference |
| Column | C18 (L1 type), 4.6 mm x 250 mm, 5 µm particle size | [16][17][18] |
| Mobile Phase A | 0.005 M Monobasic Potassium Phosphate : Acetonitrile (e.g., 93:7 or 90:10), adjust pH to 5.0 | [16][17][18] |
| Mobile Phase B | 0.005 M Monobasic Potassium Phosphate : Acetonitrile (e.g., 70:30) | [18] |
| Elution | Gradient elution is typically used for related substances analysis | [16][18] |
| Flow Rate | 1.0 mL/min | [1][17] |
| Detection | UV at 257 nm or 254 nm | [18][21] |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of ~1.4 mg/mL | [16] |
Note on Sample Stability: Cefepime solutions for analysis should be used promptly or stored at 4 °C and analyzed within 24 hours, as degradation can occur in solution.[16]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 6. Method for synthesizing antibiotic cefepime hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of cefepime hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN111171052B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 10. Cefepime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. EP0587121A1 - Crystalline dihydrate of a cephalosporin dihydrochloride salt and injectable compositions thereof - Google Patents [patents.google.com]
- 12. CN109776572B - Method for purifying cefepime hydrochloride - Google Patents [patents.google.com]
- 13. CN101200473A - Method for preparing cefepime dihydrochloride monohydrate crystal - Google Patents [patents.google.com]
- 14. EP1618114B1 - Processes for the preparations of cefepime - Google Patents [patents.google.com]
- 15. CN102408440A - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Cefepime HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Cefepime Hydrochloride (HCl), a fourth-generation cephalosporin antibiotic. This document delves into its structural features, physicochemical properties, and the experimental methodologies used for their determination, offering valuable insights for researchers and professionals in drug development.
Molecular Structure and Identity
Cefepime HCl is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, a core structure common to cephalosporins.[2] Key substituents on this core structure are responsible for its enhanced antibacterial activity and stability.
The IUPAC name for Cefepime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[3] The hydrochloride salt form enhances its aqueous solubility. The molecular formula of this compound monohydrate is C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O.[3]
Table 1: Molecular and Chemical Identity of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |
| CAS Number | 123171-59-5 (monohydrate) | [3] |
| Molecular Formula | C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O | [3] |
| Molecular Weight | 571.5 g/mol | [4] |
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
pKa (Acid Dissociation Constant)
The ionization state of Cefepime, dictated by its pKa values, influences its solubility and ability to cross biological membranes. Cefepime is a zwitterionic compound with three dissociation constants.[5]
Table 2: Experimentally Determined pKa Values of Cefepime
| pKa Value | Attributed Functional Group | Reference(s) |
| pKa₁ | Carboxylic acid at position 4 of the Δ³-cephem nucleus | [5] |
| pKa₂ | Aminothiazole group | [5] |
| pKa₃ | Amide group at position 7 of the Δ³-cephem nucleus | [5] |
Solubility
This compound is freely soluble in water and methyl alcohol, and practically insoluble in dichloromethane.[6] Its aqueous solubility is a key factor for its intravenous and intramuscular administration.
Table 3: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 10 mg/mL | Not Specified | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | approx. 10 mg/mL | Not Specified | [7] |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL | Not Specified | [4] |
| Water + Ethanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |
| Water + 1-Propanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |
| Water + 2-Propanol (various ratios) | Data available from 278.15 K to 308.15 K | 278.15 - 308.15 K | [8] |
Stability
The stability of this compound is a critical parameter for its storage and clinical use. It is susceptible to degradation under certain conditions, such as elevated temperatures and pH changes.
Table 4: Stability of this compound in Aqueous Solution (40 mg/mL)
| Storage Condition | Stability Duration | Reference(s) |
| 45°C / 75% RH | 2 hours | [6][9] |
| 25°C / 60% RH | up to 24 hours | [6][9] |
| 5°C / 60% RH | up to 7 days | [6][9] |
Experimental Protocols
Determination of pKa by Potentiometry and UV Spectrometry
The dissociation constants of Cefepime can be determined using a combination of potentiometric titration and UV-Vis spectrophotometry.[5]
Protocol Outline:
-
Potentiometric Titration:
-
Prepare a standard solution of this compound in purified water.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values are determined from the inflection points of the titration curve. The titration curve for a triprotic acid profile will show overlapping dissociation constants.[5]
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a known concentration of this compound in each buffer solution.
-
Measure the UV absorbance spectrum of each solution at analytical wavelengths where the absorbance changes with pH.
-
Plot the absorbance versus pH. The resulting absorbance/pH profiles for a diprotic acid can be analyzed to determine the pKa values.[5]
-
The comparison of results from both techniques allows for the direct attribution of the three dissociation constants to their respective functional groups.[5]
-
Determination of Molecular Structure by X-ray Crystallography (Representative Protocol)
Protocol Outline:
-
Crystallization:
-
Prepare a supersaturated solution of this compound in a suitable solvent or solvent mixture (e.g., water/ethanol).
-
Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or cooling crystallization, to grow single crystals of sufficient size and quality. For some cephalosporins, a double-layer approach with different solvents has been successful.[10]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of X-rays from a diffractometer.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) at a controlled temperature (often cryogenic to minimize radiation damage).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental data until a good fit is achieved.
-
The final refined structure provides the precise bond lengths, bond angles, and overall conformation of the this compound molecule in the crystalline state.
-
Stability-Indicating RP-HPLC Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to assess the chemical stability of this compound and to separate it from its degradation products.[6][11][12]
Protocol Outline:
-
Chromatographic System:
-
Mobile Phase and Conditions:
-
A common mobile phase consists of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents (e.g., methanol, acetonitrile). A typical composition is methanol:acetonitrile:acetate buffer (75:20:5 v/v) with the pH adjusted to 5.1.[11][12]
-
Detection is performed at a wavelength where Cefepime absorbs strongly, such as 212 nm.[11][12]
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water).
-
Subject the solution to various stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation.
-
At specified time intervals, withdraw aliquots of the stressed samples, dilute them appropriately with the mobile phase, and inject them into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
The percentage of remaining this compound is calculated to determine its stability under the tested conditions.
-
Mechanism of Action and Resistance
Mechanism of Antibacterial Action
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] This process can be visualized as a targeted disruption of a critical cellular process.
Caption: Mechanism of action of this compound.
Mechanisms of Bacterial Resistance
Bacteria have evolved several mechanisms to resist the action of Cefepime. These mechanisms primarily involve either enzymatic degradation of the antibiotic or modification of its target.
Caption: Key mechanisms of bacterial resistance to Cefepime.
The primary mechanisms of resistance to Cefepime include:
-
Production of β-lactamases: Certain bacteria produce enzymes called β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze the β-lactam ring of Cefepime, rendering it inactive.[14]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to structural changes in these target proteins.[13] These alterations reduce the binding affinity of Cefepime to the PBPs, thereby diminishing its inhibitory effect on cell wall synthesis.[13]
This technical guide provides a foundational understanding of the molecular and chemical properties of this compound. The detailed information on its structure, physicochemical characteristics, and the methodologies for their assessment, along with insights into its mechanism of action and resistance, serves as a valuable resource for the scientific community engaged in antibacterial drug research and development.
References
- 1. goldbio.com [goldbio.com]
- 2. toku-e.com [toku-e.com]
- 3. medkoo.com [medkoo.com]
- 4. Determination of the dissociation constants of the cephalosporins cefepime and cefpirome using UV spectrometry and pH potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Zwitterionic Advantage: A Technical Guide to Cefepime's Penetration of the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physicochemical properties of Cefepime, a fourth-generation cephalosporin, and elucidates the critical role its zwitterionic nature plays in overcoming the formidable outer membrane of Gram-negative bacteria. We will explore the molecular interactions that facilitate its passage through porin channels and its subsequent binding to critical targets within the periplasmic space. This document synthesizes quantitative data on its efficacy and binding affinities, details the experimental protocols used to derive this data, and provides visual representations of the key processes involved.
The Zwitterionic Structure of Cefepime
Cefepime's enhanced activity against a broad spectrum of bacteria, particularly Gram-negative pathogens, is largely attributed to its unique chemical structure.[1] Unlike many other cephalosporins, Cefepime is a zwitterion, possessing both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge at physiological pH.[2]
The key structural features contributing to this property are:
-
A negatively charged carboxylate group at the C-4 position of the dihydrothiazine ring.
-
A positively charged quaternary N-methylpyrrolidinium group at the C-3 position.[3]
This charge separation is fundamental to its ability to efficiently traverse the bacterial outer membrane.
Figure 1: Charge distribution of the Cefepime zwitterion.
The Gram-Negative Bacterial Cell Wall: A Selective Barrier
The cell wall of Gram-negative bacteria presents a significant challenge for antibiotic penetration. It is a multi-layered structure, with the outer membrane acting as the primary permeability barrier. This membrane is an asymmetric bilayer composed of phospholipids in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. Embedded within this membrane are porin channels, which are trimeric protein structures that form water-filled channels allowing the passive diffusion of small, hydrophilic molecules into the periplasmic space.[4] The two major non-specific porins in organisms like Escherichia coli are OmpF and OmpC.[5]
Figure 2: Simplified structure of the Gram-negative bacterial cell wall.
Mechanism of Penetration: The Zwitterionic Pathway
Cefepime's zwitterionic nature allows for faster penetration through the outer membrane of Gram-negative bacteria compared to third-generation cephalosporins.[1] While specific quantitative permeation rates for Cefepime are not extensively published, studies on the structurally similar ceftazidime show permeation of approximately 1,000 molecules per second through a single OmpF channel.[6] The diffusion of Cefepime is known to be drastically altered by mutations in the charged residues within the OmpF channel, highlighting the importance of electrostatic interactions.[7]
The proposed mechanism involves an electrostatic interaction between the zwitterionic Cefepime and charged residues lining the porin channel. The channel itself has a transversal electrostatic field. The separated charges on the Cefepime molecule can interact with this field and the charged amino acid residues, facilitating a more rapid translocation into the periplasm compared to molecules with a net negative or positive charge.
Figure 3: Cefepime penetration of porin channel and PBP targeting.
Once in the periplasmic space, Cefepime exerts its bactericidal effect by inhibiting cell wall synthesis.[1] It does this by covalently binding to essential penicillin-binding proteins (PBPs), which are the enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.[8] This inactivation leads to a defective cell wall and ultimately, bacterial cell lysis and death.[1]
Quantitative Data
The efficacy of Cefepime is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity (IC50) for specific PBPs.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of isolates, respectively.
| Organism (Group) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Negative | |||
| Enterobacteriaceae (overall) | 22,860 | - | 0.25 |
| Escherichia coli | - | ≤ 0.06 | ≤ 0.12 |
| Klebsiella pneumoniae | - | ≤ 0.06 | ≤ 0.12 |
| Enterobacter cloacae | - | ≤ 0.5 | - |
| Pseudomonas aeruginosa | - | - | - |
| P. aeruginosa (Ticarcillin-sensitive) | - | - | - |
| P. aeruginosa (Ticarcillin-resistant) | - | - | - |
| Gram-Positive | |||
| Staphylococcus aureus (Methicillin-susceptible) | - | - | 4.0 |
| Streptococcus pneumoniae | - | 0.25 | 1.0 |
| Streptococci (Groups A, C, G) | - | 0.03 | 0.25 |
| Streptococcus (Group B) | - | 0.12 | - |
| Data compiled from multiple sources.[9][10] |
Penicillin-Binding Protein (PBP) Affinity Data
The 50% inhibitory concentration (IC50) measures the concentration of Cefepime required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 indicates higher binding affinity.
| Organism | PBP Target | Cefepime IC50 (µg/mL) |
| Escherichia coli K-12 | PBP 1a | 0.5 |
| PBP 1b | 2.0 | |
| PBP 2 | 0.1 | |
| PBP 3 | 0.05 | |
| PBP 4 | >25 | |
| PBP 5/6 | >25 | |
| Pseudomonas aeruginosa SC8329 | PBP 1a | 0.25 |
| PBP 1b | 0.08 | |
| PBP 2 | >25 | |
| PBP 3 | <0.0025 | |
| PBP 4 | 0.08 | |
| PBP 5 | 1.5 | |
| Data from Pucci et al.[11][12] |
Experimental Protocols
The quantitative data presented above are derived from established laboratory techniques. Below are detailed methodologies for key experiments.
Competitive PBP Binding Assay
This assay determines the affinity of an antibiotic for specific PBPs by measuring its ability to compete with a labeled penicillin for PBP binding sites.
Figure 4: Workflow for a competitive PBP binding assay.
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., E. coli K-12) to mid-log phase in an appropriate broth medium.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Remove unbroken cells by low-speed centrifugation.
-
Isolate the cell membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Wash the membrane pellet and resuspend in a storage buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of Cefepime. Include a control tube with no Cefepime.
-
Allow the binding to reach equilibrium by incubating for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).
-
-
Labeling and Termination:
-
Add a saturating concentration of a radiolabeled penicillin, such as [3H]benzylpenicillin, to each tube and incubate for another defined period (e.g., 10 minutes) to label any PBPs not bound by Cefepime.[11]
-
Stop the reaction by adding a large excess of unlabeled ("cold") penicillin G, followed by the addition of a detergent like sodium lauryl sarcosinate.
-
-
Separation and Detection:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Treat the gel with a scintillant (e.g., sodium salicylate) for fluorography.
-
Dry the gel and expose it to X-ray film at -70°C for a period ranging from days to weeks.[11]
-
-
Analysis:
-
Develop the film and quantify the density of the bands corresponding to each PBP using a densitometer.
-
Calculate the percentage of [3H]benzylpenicillin binding inhibited by each concentration of Cefepime.
-
Plot the percent inhibition versus the log of the Cefepime concentration and determine the IC50 value from the resulting sigmoidal curve.
-
Planar Lipid Bilayer Electrophysiology for Porin Permeation
This biophysical technique measures the movement of ions (and charged antibiotics) through single porin channels reconstituted into an artificial lipid membrane, allowing for the study of permeation kinetics.
Figure 5: Workflow for planar lipid bilayer electrophysiology.
Detailed Methodology:
-
Chamber Setup:
-
Use a two-compartment chamber (cis and trans) made of a material like Delrin or Teflon, separated by a thin film with a small aperture (50-200 µm in diameter).[13]
-
Fill both compartments with an electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).
-
Connect the two chambers to a voltage-clamp amplifier via Ag/AgCl electrodes.
-
-
Bilayer Formation:
-
Prepare a solution of phospholipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine) in an organic solvent like n-decane.[13]
-
"Paint" a small amount of the lipid solution across the aperture using a fine brush or glass rod. The solvent will disperse into the aqueous phase, leaving a stable planar lipid bilayer.
-
Verify membrane formation by monitoring its capacitance.
-
-
Porin Insertion:
-
Purify the porin of interest (e.g., OmpF) from bacterial outer membranes.
-
Add a small amount of the purified porin in a detergent solution to the cis chamber.
-
Spontaneous insertion of single porin trimers into the bilayer will be observed as discrete, stepwise increases in the ionic current across the membrane when a voltage is applied.
-
-
Permeation Measurement:
-
Once a stable single-channel recording is achieved, add Cefepime to the cis chamber.
-
The translocation of the charged Cefepime molecules through the porin will cause transient blockades or fluctuations in the ion current.[14]
-
Record these current fluctuations at a high sampling rate.
-
-
Analysis:
-
Analyze the frequency and duration of the current blockage events.
-
The rate of antibiotic translocation can be calculated from these parameters, providing a quantitative measure of the porin's permeability to the drug.
-
Conclusion
The zwitterionic structure of Cefepime is a sophisticated chemical design that confers a significant advantage in penetrating the outer membrane of Gram-negative bacteria. By maintaining a net neutral charge while possessing distinct positive and negative poles, Cefepime efficiently navigates the electrostatic environment of porin channels. This rapid entry into the periplasm, coupled with its high affinity for essential penicillin-binding proteins and stability against many β-lactamases, underpins its potent, broad-spectrum bactericidal activity. Understanding these molecular-level interactions is crucial for the rational design of future antibiotics aimed at overcoming the challenge of bacterial resistance.
References
- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 4. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of porin proteins OmpF and OmpC in the permeation of beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substitutions in the eyelet region disrupt cefepime diffusion through the Escherichia coli OmpF channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 14. Antibiotic translocation through porins studied in planar lipid bilayers using parallel platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefepime HCl Resistance in Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core mechanisms governing Cefepime resistance in clinically significant bacteria. It details the molecular underpinnings, regulatory pathways, and quantitative metrics of resistance, alongside standardized protocols for its characterization.
Introduction to Cefepime and the Challenge of Resistance
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria and provides increased stability against many beta-lactamase enzymes.[1][2] Cefepime's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), which blocks the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.[3][4]
Despite its robust design, the emergence and spread of resistance mechanisms in pathogenic bacteria pose a significant threat to the clinical efficacy of Cefepime. Understanding these mechanisms is paramount for the development of novel therapeutic strategies and for guiding clinical decision-making.
Core Mechanisms of Cefepime Resistance
Bacteria have evolved four primary strategies to counteract the activity of Cefepime: enzymatic degradation of the antibiotic, reduction of intracellular drug concentration through decreased permeability and/or active efflux, and modification of the antibiotic's target.[4]
Enzymatic Degradation: Beta-Lactamases
The most prevalent mechanism of resistance to Cefepime in Gram-negative bacteria is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the characteristic beta-lactam ring, rendering the antibiotic inactive.[3][4] Several classes of these enzymes are clinically important.
-
Extended-Spectrum β-Lactamases (ESBLs): Enzymes such as TEM, SHV, and CTX-M types can hydrolyze Cefepime, conferring resistance.[5] CTX-M enzymes, in particular, are highly efficient at this inactivation and have become predominant globally.[3][6]
-
AmpC β-Lactamases: These are cephalosporinases that can be chromosomally or plasmid-encoded.[4] While Cefepime is generally more stable against AmpC than third-generation cephalosporins, hyperproduction of AmpC, often due to derepression of the chromosomal ampC gene in organisms like Enterobacter spp. and P. aeruginosa, can lead to clinically significant resistance.[3][7]
-
Carbapenemases: Certain carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC, a Class A enzyme) and metallo-β-lactamases (MBLs) like VIM and IMP (Class B), can effectively hydrolyze Cefepime.[3][5] Class D oxacillinases (OXA-type), such as OXA-48, can also contribute to resistance, especially when combined with other mechanisms.[3][8]
Reduced Permeability: Porin Channel Modifications
Beta-lactam antibiotics like Cefepime enter Gram-negative bacteria through outer membrane protein (OMP) channels known as porins.[9] Mutations that lead to the loss of or a reduction in the expression of these porins, such as OmpF in E. coli or OmpK35/36 in K. pneumoniae, can decrease the influx of Cefepime into the periplasmic space.[9] This reduction in intracellular concentration makes it easier for other resistance mechanisms, like beta-lactamases, to effectively neutralize the drug, often resulting in higher levels of resistance.[9]
Active Efflux: Pumping Out the Antibiotic
Efflux pumps are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell. Overexpression of these pumps can significantly reduce the intracellular concentration of Cefepime. In P. aeruginosa, the MexXY-OprM efflux system is a notable contributor to Cefepime resistance; its overexpression can lead to a phenotype where the organism is resistant to Cefepime but remains susceptible to ceftazidime.[3][10] In Acinetobacter baumannii, the AdeABC pump plays a similar role.[3] The regulation of these pumps is often tied to complex signaling networks within the bacteria.[11]
Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)
While less common in Gram-negative bacteria for Cefepime resistance, modification of the PBP targets is a primary mechanism in some Gram-positive organisms.[3] For instance, methicillin-resistant Staphylococcus aureus (MRSA) produces a unique PBP, PBP2a, which has a very low affinity for Cefepime and other beta-lactams, conferring high-level resistance.[3]
Regulation of Resistance: Signaling Pathways
Bacterial signaling networks play a crucial role in regulating the expression of resistance determinants in response to environmental cues, including the presence of antibiotics.[11] In P. aeruginosa, for example, the AmpR regulator is central to the induction of the chromosomal AmpC β-lactamase.
Quantitative Data on Cefepime Resistance
The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[12] Breakpoints are defined by regulatory bodies to classify isolates as Susceptible, Intermediate, or Resistant.
Table 1: Cefepime MIC Breakpoints (CLSI) [9]
| Pathogen Group | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales & P. aeruginosa | ≤ 8 | 16 | ≥ 32 |
| Haemophilus spp. | ≤ 2 | N/A | N/A |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
Table 2: Common Beta-Lactamases Conferring Cefepime Resistance [3][4][5]
| Beta-Lactamase Class | Enzyme Family/Type | Common Producing Organisms | Notes |
| Class A (Serine) | ESBLs (CTX-M, SHV, TEM) | E. coli, K. pneumoniae | CTX-M types are highly efficient at Cefepime hydrolysis. |
| Class A (Serine) | KPC | K. pneumoniae, other Enterobacterales | A carbapenemase that also readily hydrolyzes Cefepime. |
| Class C (Serine) | AmpC | Enterobacter spp., P. aeruginosa, Citrobacter spp. | Resistance requires hyperproduction (derepression). |
| Class B (Metallo) | MBLs (VIM, IMP, NDM) | P. aeruginosa, A. baumannii, Enterobacterales | Broad-spectrum hydrolysis, including carbapenems and Cefepime. |
| Class D (Serine) | OXA-type | A. baumannii, P. aeruginosa, Enterobacterales | Variable Cefepime activity; often contributes with other mechanisms. |
Table 3: Examples of Cefepime Resistance Prevalence in Clinical Isolates
| Pathogen | Location / Study Year | Resistance Rate (%) | Citation(s) |
| E. coli | Iran / 2011 | 28.6% | [1][13] |
| P. aeruginosa | Iran / 2015 | 74% | [14] |
| Gram-negative isolates | Iran / 2007 | 35.3% | [15] |
| P. aeruginosa | Sudan / 2018 | 57.1% | |
| K. pneumoniae | Sudan / 2018 | 36.4% |
Note: Resistance rates can vary significantly based on geographic location, hospital ward, and time period.
Key Experimental Protocols
Protocol: Cefepime MIC Determination by Broth Microdilution
This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of Cefepime.[12][16][17]
Materials:
-
Cefepime analytical grade powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Test bacterial isolate and appropriate QC strains (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Cefepime in a suitable solvent (e.g., sterile deionized water). Sterilize by filtration through a 0.22 µm filter.[12]
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the Cefepime stock solution to the first well of each test row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well. Discard the final 50 µL from the last well.[12]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial inoculum. This brings the final volume in each well to 100 µL. Include a growth control well (inoculum, no antibiotic).[12]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Reading the MIC: Following incubation, determine the MIC by identifying the lowest concentration of Cefepime that completely inhibits visible bacterial growth. The growth control must show turbidity, and the sterility control must remain clear.[12]
Protocol: Beta-Lactamase Activity using a Chromogenic Substrate (Nitrocefin Assay)
This assay provides a rapid, qualitative or quantitative measure of beta-lactamase activity.[5][18][19]
Materials:
-
Nitrocefin (a chromogenic cephalosporin)
-
Bacterial lysate or whole-cell suspension
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Microplate reader or spectrophotometer
Methodology:
-
Sample Preparation: Prepare a bacterial cell lysate or a standardized suspension of the test organism.
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mix containing the assay buffer and a known concentration of nitrocefin.
-
Initiate Reaction: Add the bacterial sample to the reaction mix to start the hydrolysis reaction.
-
Measure Absorbance: Immediately begin measuring the change in absorbance at 490 nm. Nitrocefin is yellow, but upon hydrolysis of its beta-lactam ring, it turns red, leading to an increase in absorbance at this wavelength.[18]
-
Calculate Activity: The rate of change in absorbance over time is directly proportional to the beta-lactamase activity in the sample. Activity can be quantified by comparing the rate to a standard curve. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[18]
Conclusion and Future Directions
Resistance to Cefepime is a complex and multifactorial problem driven primarily by the production of diverse beta-lactamases, often in concert with reduced drug permeability and active efflux. The continued evolution and dissemination of enzymes like CTX-M ESBLs and carbapenemases threaten the utility of this important antibiotic.
Future efforts must focus on:
-
Development of Novel Inhibitors: Creating new beta-lactamase inhibitors that can protect Cefepime from a wider range of enzymes, including MBLs and Class D carbapenemases, is a critical area of research.[5] Combinations such as cefepime-taniborbactam and cefepime-zidebactam are promising developments.[5][20]
-
Rapid Diagnostics: Implementing rapid diagnostic tests to identify specific resistance mechanisms at the point of care can help guide appropriate therapy and avoid the empirical use of ineffective agents.[21]
-
Alternative Therapies: Exploring non-traditional approaches, such as anti-virulence strategies or phage therapy, may provide new avenues to combat resistant pathogens.
A deep, mechanistic understanding of resistance is essential for the scientific and medical communities to stay ahead in the ongoing battle against antibiotic-resistant bacteria.
References
- 1. karger.com [karger.com]
- 2. Resistance Emergence Mechanism and Mechanism of Resistance Suppression by Tobramycin for Cefepime for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. nordicbiolabs.se [nordicbiolabs.se]
- 7. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]
- 10. Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Increased cefepime MIC for enterobacteriacae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 19. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
The Disposition and Action of Cefepime HCl: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime, a fourth-generation cephalosporin, possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its zwitterionic structure facilitates penetration through the outer membranes of Gram-negative bacteria.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Cefepime hydrochloride (HCl) is crucial for predicting its efficacy and safety in clinical applications. Animal models provide the foundational data for these predictions, offering insights into drug absorption, distribution, metabolism, and excretion (ADME), as well as the relationship between drug exposure and antimicrobial effect. This technical guide synthesizes key findings on the pharmacokinetics and pharmacodynamics of Cefepime HCl in various animal models, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding.
Pharmacokinetics of this compound in Animal Models
The pharmacokinetic properties of Cefepime have been characterized in a range of animal species. Following intravenous administration, Cefepime generally exhibits a two-compartment open model disposition.[3][4] The drug is primarily eliminated unchanged via the kidneys.[1][5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following intravenous (IV) and intramuscular (IM) administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Rats (Sprague-Dawley) | 10 - 40 | 0.25 - 0.33 | 2.3 | ~0.06 (Vd) |
| Rats | 28 - 386 (bolus) | Increased with dose | 11.0 | Increased with dose (Vss) |
| Rats | 87 - 1,502 (infusion) | 1.3 - 4.6 | 12.5 | - |
| Cynomolgus Monkeys | 10 - 600 | 1.7 | 1.6 | 0.21 (Vss) |
| Calves (Holstein-Friesian) | 5 | 3.70 (t½β) | 1.81 | 0.43 (Vdss) |
| Neonatal Foals | 14 | 1.65 | - | - |
| Adult Dogs | 14 | 1.09 | - | - |
| Ewes | 20 | 1.76 (t½β) | 2.37 | 0.32 (Vdss) |
| Goats | 10 | 1.86 (t½β) | 1.10 | - |
| Horses | 2.2 | 2.1 (125.7 min) | - | 0.225 |
t½β: Elimination half-life, Vd: Volume of distribution, Vdss: Volume of distribution at steady state. Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12]
Table 2: Intramuscular Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
| Ewes | 20 | 31.9 | 1.1 | 86.8 |
| Horses | 2.2 | 8.13 | 1.33 (80 min) | 111 |
| Goats | 10 | 49.32 | 0.80 | 86.45 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration. Data compiled from multiple sources.[3][9][11]
Pharmacodynamics of this compound in Animal Models
The efficacy of β-lactam antibiotics like Cefepime is primarily correlated with the time that free drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[1] A target of 70% fT>MIC is often associated with clinical efficacy.[1]
In Vitro Susceptibility
The MICs of Cefepime against various pathogens are crucial for interpreting PK/PD data.
Table 3: Minimum Inhibitory Concentrations (MICs) of Cefepime against Selected Pathogens
| Pathogen | Strain(s) | MIC Range (µg/mL) |
| Klebsiella pneumoniae | C2 | 0.125 |
| Klebsiella pneumoniae | C2(pMG248) (CMY-2-producing) | 8 |
| Yersinia pestis | 20 FI+ and 20 FI- strains | 0.02 - 0.08 |
| Pseudomonas aeruginosa | Clinical Isolates | 0.75 - 96 |
| Pseudomonas aeruginosa | Clinical Isolates | MIC₅₀: 4, MIC₉₀: 8 |
MIC₅₀: MIC required to inhibit 50% of isolates, MIC₉₀: MIC required to inhibit 90% of isolates. Data compiled from multiple sources.[13][14][15][16]
In Vivo Efficacy in Murine Infection Models
Murine infection models are instrumental in evaluating the in vivo efficacy of Cefepime.
Table 4: Efficacy of Cefepime in Murine Infection Models
| Infection Model | Pathogen | Cefepime Regimen | Outcome |
| Pneumonia | K. pneumoniae C2 | 60 mg/kg every 4h | 100% survival rate (vs. 26.6% in controls) |
| Pneumonia | K. pneumoniae C2(pMG248) | 60 mg/kg every 4h | 40% survival rate (not significant vs. controls) |
| Thigh Infection | Multidrug-resistant Enterobacteriaceae | Human-simulated 2g q8h | Efficacy against only 3 of 20 isolates |
| Complicated Urinary Tract Infection | Cefepime-resistant Enterobacterales, P. aeruginosa, S. maltophilia | Human-simulated regimen | Ineffective alone, but substantial killing when combined with taniborbactam |
Data compiled from multiple sources.[13][17][18]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of research findings.
General Pharmacokinetic Study Protocol
The following outlines a typical experimental workflow for determining the pharmacokinetics of Cefepime in an animal model.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some Pharmacodynamic Aspects of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cefepime administered by i.v. and i.m. routes to ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-proportional pharmacokinetics of cefepime in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. madbarn.com [madbarn.com]
- 8. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of cefepime and imipenem in experimental murine pneumonia caused by porin-deficient Klebsiella pneumoniae producing CMY-2 beta-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime HCl Degradation: A Comprehensive Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime, a fourth-generation cephalosporin antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative organisms makes it a critical therapeutic agent. However, like all β-lactam antibiotics, cefepime hydrochloride (HCl) is susceptible to degradation, which can compromise its efficacy and potentially lead to the formation of adverse byproducts. Understanding the degradation pathways and the resulting byproducts is paramount for ensuring drug stability, patient safety, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the core degradation pathways of cefepime HCl, the identification of its major byproducts, and the analytical methodologies employed in these stability-indicating studies.
Core Degradation Pathways of this compound
The degradation of cefepime is primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The principal degradation mechanisms involve the hydrolysis of the strained β-lactam ring and the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[1][2] These processes can occur under various stress conditions, leading to a loss of antibacterial activity, as the degradation products do not exhibit significant antimicrobial action.[1][3]
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a major degradation pathway for cefepime. The rate of hydrolysis is significantly influenced by pH, with the drug being most stable in the pH range of 4-6.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation involves the opening of the β-lactam ring. This is a common mechanism for cephalosporin antibiotics.[1]
-
Base-Catalyzed Hydrolysis: In alkaline environments, the degradation is more pronounced. The β-lactam ring is susceptible to nucleophilic attack by hydroxide ions, leading to its cleavage.[4] This can be followed by other reactions, including the cleavage of the N-methylpyrrolidine side chain.[2][3]
Oxidative Degradation
Cefepime is susceptible to oxidation, which can lead to the formation of various byproducts. The use of oxidizing agents like hydrogen peroxide in forced degradation studies helps in identifying potential oxidative degradation products. One of the identified oxidative degradation byproducts is (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide, also referred to as Impurity-I.[5]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of cefepime. Photodegradation can lead to the formation of a complex mixture of byproducts. While specific quantitative data on photolytic byproducts is limited in readily available literature, it is a critical stress condition to evaluate during stability studies as outlined by ICH guidelines.
Major Degradation Byproducts
Several degradation byproducts of cefepime have been identified and characterized using advanced analytical techniques. These byproducts are crucial for monitoring the stability of cefepime formulations.
-
N-methylpyrrolidine (NMP): This is a common byproduct resulting from the cleavage of the side chain at the C-3 position of the cephem nucleus.[1][6]
-
N-methylpyrrolidine-N-oxide (NMP-N-oxide): NMP can be further oxidized to form NMP-N-oxide.[1]
-
7-epimer of cefepime: Epimerization at the C-7 position of the cephem nucleus can occur under certain conditions.[1]
-
(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I): An N-oxide derivative formed under oxidative stress.[5]
-
(2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d][1][2]thiazine (Impurity-II): A rearranged product formed under stress conditions.[5]
-
Cefepime Degradant 1 (CD1) and Cefepime Degradant 2 (CD2): These are degradants identified through UPLC-MS/MS analysis with m/z ratios of 179.15 and 241.33, respectively.[7][8] In basic medium, cefepime can completely degrade to CD1.[8]
Quantitative Data on Cefepime Degradation
The following tables summarize the quantitative data from forced degradation studies of cefepime under various stress conditions.
Table 1: Summary of Cefepime Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Cefepime | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temperature | 15.2% | [1] |
| Base Hydrolysis | 0.1 N NaOH | 30 min | Room Temperature | 12.8% | [1] |
| Oxidative Degradation | 1% H₂O₂ | 60 min | 60°C | 10.5% | [1] |
| Thermal Degradation | Heat | 30 min | 80°C | 8.3% | [1] |
| Neutral Hydrolysis | Water | 60 min | 60°C | 6.7% | [1] |
Table 2: Formation of Identified Degradation Products under Stress Conditions
| Degradation Product | Stress Condition | Formation Range/Amount | Reference |
| Impurity-I | Oxidative | 0.2 to 11.0% | [5] |
| Impurity-II | Not specified | 0.2 to 3.5% | [5] |
| Cefepime Degradant 1 (CD1) | Acidic, Neutral, Oxidative, Thermal | Partial formation | [8] |
| Cefepime Degradant 1 (CD1) | Basic | Complete degradation to CD1 | [8] |
| Cefepime Degradant 2 (CD2) | Acidic, Neutral, Oxidative, Thermal | Partial formation | [8] |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate determination of cefepime and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying cefepime and separating it from its byproducts.[1]
Protocol 1: Stability-Indicating RP-HPLC Method for Cefepime
This protocol is based on a validated method for the simultaneous quantification of cefepime and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 4.5) and an organic modifier (e.g., methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a 70:30 (v/v) mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm or 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation:
-
For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
For drug product (e.g., injection): Reconstitute the product as per the label instructions and then dilute with the mobile phase to the desired concentration.
-
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat a known concentration of cefepime solution with 0.1 N HCl at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before injection into the HPLC system.
-
Base Hydrolysis: Treat a known concentration of cefepime solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat a known concentration of cefepime solution with a solution of hydrogen peroxide (e.g., 1% H₂O₂) and heat at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes).
-
Thermal Degradation: Expose a solid sample of this compound or a solution to dry heat at a high temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).
-
Photolytic Degradation: Expose a solution of cefepime to UV light (e.g., in a photostability chamber) for a defined period.
5. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Record the chromatograms and determine the peak areas for cefepime and its degradation products.
-
Calculate the percentage of degradation by comparing the peak area of cefepime in the stressed sample to that of an unstressed control sample.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: A typical experimental workflow for conducting forced degradation studies of this compound.
Conclusion
A thorough understanding of the degradation pathways and byproducts of this compound is indispensable for the development of stable and safe pharmaceutical formulations. This technical guide has provided a detailed overview of the primary degradation mechanisms, including hydrolysis, oxidation, and photolysis, and has identified the major degradation products. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers, scientists, and drug development professionals. By employing robust stability-indicating analytical methods and understanding the chemical liabilities of the cefepime molecule, the development of high-quality and effective cefepime products can be ensured.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Cefepime HCl discovery and development history
An In-depth Technical Guide to the Discovery and Development of Cefepime HCl
Introduction
Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its development marked a significant advancement in the treatment of severe and hospital-acquired infections, particularly those caused by multidrug-resistant organisms. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound for researchers, scientists, and drug development professionals.
Discovery and Initial Development
Cefepime was patented by Bristol-Myers Squibb in 1982 and received approval for medical use in 1994.[1][2] The development of Cefepime was driven by the need to overcome the limitations of third-generation cephalosporins, which were becoming increasingly susceptible to resistance, particularly from Gram-negative bacteria producing extended-spectrum β-lactamases (ESBLs). The goal was to create a cephalosporin with an expanded spectrum of activity and enhanced stability against β-lactamase hydrolysis.
Key Milestones in Cefepime Development
| Milestone | Year | Organization | Significance |
| Patent Filed | 1982 | Bristol-Myers Squibb | Initial discovery and intellectual property protection.[1] |
| First Medical Approval | 1994 | Bristol-Myers Squibb | Cefepime becomes available for clinical use.[1] |
| Initial U.S. Approval | 1996 | Multiple | Entry into the U.S. market for treating various infections.[3][4] |
Chemical Structure and Synthesis
Cefepime's unique chemical structure is central to its potent antimicrobial activity. It is a zwitterion, possessing both a positive and a negative charge, which facilitates its rapid penetration through the porin channels of Gram-negative bacteria.[5] Key structural features include an aminothiazolyl ring and a methoxyimino group, which contribute to its broad-spectrum activity, and a positively charged N-methylpyrrolidinium group at the 3-position, which enhances its stability against many β-lactamases.
The synthesis of Cefepime is a multi-step process. A common route involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. One described method involves reacting (6R, 7R)-7-amino-3-[(1-methyl isophthalic acid-tetramethyleneimine) methyl] cephalo-3-alkene-4-carboxylic acid hydrochloride with an AE-active ester in a mixed solvent system.[6] Another synthetic pathway starts from GCLE, involving nucleophilic substitution at the C-3 position, followed by cleavage of protecting groups and condensation at the C-7 position.[7]
Mechanism of Action
Like other β-lactam antibiotics, Cefepime's bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[5][8][9] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[5][9] This disruption leads to a defective cell wall, causing the bacterial cell to undergo lysis and death.[5][9] Cefepime's high affinity for PBPs and its ability to evade many β-lactamases contribute to its potent activity.[10]
Preclinical Development
Preclinical studies demonstrated Cefepime's broad spectrum of activity against a wide range of pathogens.
In Vitro Activity
Cefepime exhibits potent in vitro activity against numerous Gram-positive and Gram-negative bacteria.[11][12]
Table 1: In Vitro Spectrum of Activity of Cefepime
| Bacterial Group | Susceptible Organisms |
| Gram-Positive Aerobes | Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes[11] |
| Gram-Negative Aerobes | Enterobacter spp., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa[11] |
Cefepime's stability against many chromosomally and plasmid-mediated β-lactamases gives it an advantage over earlier-generation cephalosporins.[5]
Pharmacokinetics
The pharmacokinetic profile of Cefepime has been extensively studied in healthy volunteers and patient populations.[13][14] It is administered parenterally, either intravenously or intramuscularly.[8]
Table 2: Summary of Cefepime Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (IM) | 100% | [1][13] |
| Elimination Half-life | ~2 hours | [13][14][15] |
| Volume of Distribution (Vd) | 18-22 L | [13][14] |
| Plasma Protein Binding | 16-20% | [5][13][15] |
| Metabolism | 10-20% metabolized to N-methylpyrrolidine (NMP) | [5] |
| Primary Route of Elimination | Renal (glomerular filtration) | [5][13][15] |
| Excretion as Unchanged Drug | >80% | [13][15] |
Cefepime exhibits linear pharmacokinetics, with plasma concentrations and the area under the curve (AUC) increasing proportionally with the dose.[13][14] Dosage adjustments are necessary for patients with renal impairment.[16]
Clinical Development and Efficacy
Clinical trials have established the efficacy and safety of Cefepime for various infections. It is approved for the treatment of pneumonia, febrile neutropenia, urinary tract infections, skin and skin structure infections, and complicated intra-abdominal infections (in combination with metronidazole).[3][17][18]
Table 3: Overview of Cefepime's Approved Indications and Pathogens
| Indication | Common Pathogens |
| Pneumonia (moderate to severe) | Streptococcus pneumoniae, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterobacter species[17] |
| Empiric Therapy for Febrile Neutropenia | Broad coverage for expected pathogens[3] |
| Urinary Tract Infections (uncomplicated and complicated) | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis[17] |
| Skin and Skin Structure Infections (uncomplicated) | Staphylococcus aureus (methicillin-susceptible), Streptococcus pyogenes |
| Intra-abdominal Infections (complicated, with metronidazole) | Escherichia coli, viridans group streptococci, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterobacter species, Bacteroides fragilis[3] |
Experimental Protocols: An Example from Clinical Trials
While specific protocols vary, a general methodology for a Phase III trial evaluating Cefepime for complicated urinary tract infections (cUTIs) would involve:
-
Patient Selection: Enrollment of adult patients with clinical signs and symptoms of cUTI and a positive urine culture with a susceptible pathogen.
-
Randomization: Patients are randomly assigned to receive either Cefepime (e.g., 2g IV every 12 hours) or a comparator antibiotic.
-
Treatment Duration: A standard course of therapy, typically 7-10 days.
-
Efficacy Assessment: The primary endpoint is often the clinical cure rate at a test-of-cure visit, defined as the resolution of signs and symptoms. Microbiological eradication is a key secondary endpoint.
-
Safety Monitoring: Collection of data on all adverse events, with particular attention to local infusion site reactions, gastrointestinal effects, and potential neurotoxicity.
Resistance Mechanisms and Post-Marketing Evolution
The emergence of resistance to Cefepime is a clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include:
-
Production of β-Lactamases: Certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze Cefepime.[19][20]
-
Reduced Permeability: Alterations or reduced expression of outer membrane porins can limit Cefepime's entry into the bacterial cell.[21]
-
Efflux Pumps: Overexpression of efflux systems, such as MexXY-OprM in P. aeruginosa, can actively pump the antibiotic out of the cell.[19]
In 2007, a meta-analysis suggested increased mortality in patients treated with Cefepime compared to other β-lactams.[1][22] However, a subsequent meta-analysis by the U.S. Food and Drug Administration (FDA) found no difference in mortality.[1]
Conclusion
This compound remains a critical antibiotic in the management of severe bacterial infections. Its development was a landmark in cephalosporin research, offering a potent option against many resistant pathogens. Understanding its history, mechanism of action, and clinical data is essential for its appropriate use and for guiding future antibiotic development efforts. Continuous surveillance of resistance patterns and ongoing research into optimal dosing strategies are crucial to preserving its efficacy for years to come.
References
- 1. Cefepime - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN102408440A - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 10. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. fda.report [fda.report]
- 18. drugs.com [drugs.com]
- 19. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cefepime HCl Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[3][4] The hydrochloride salt of Cefepime is favored for its increased aqueous solubility, facilitating its use in in vitro assays and various research applications.[2]
Accurate preparation and proper storage of Cefepime HCl stock solutions are critical for maintaining its potency and ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions and guidelines for their long-term storage, supported by solubility and stability data.
Data Presentation
This compound Solubility
The solubility of this compound can vary based on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| Water | Freely soluble[5]; 100 mg/mL (may require sonication)[3] | This compound is highly soluble in water.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] | |
| Dimethyl Sulfoxide (DMSO) | 0.2 mg/mL[1]; 100-125 mg/mL (requires sonication)[3] | Use fresh, anhydrous DMSO as absorbed moisture can affect solubility.[3] |
| Dimethylformamide (DMF) | ~0.1 mg/mL[1] | |
| Methanol | Freely soluble[5] | |
| Ethanol | Slightly soluble[6] |
Note: Solubility values can be influenced by factors such as temperature and the specific batch of the compound.
Stability of this compound Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and concentration.
| Solvent/Diluent | Concentration | Storage Temperature | Stability |
| Aqueous Solution | Not specified | 2-8°C | Recommended to be prepared fresh; not recommended for storage for more than one day.[1][3] |
| Aqueous Solution | Not specified | 4°C | Relatively stable for up to 3 weeks, with a concentration drop of about 25%.[7] |
| DMSO Solution | Not specified | -20°C | Stable for extended periods.[3] |
| DMSO Solution | Not specified | -80°C / -20°C | Stable for 6 months at -80°C and 1 month at -20°C.[8] |
| 0.9% Sodium Chloride | 1-40 mg/mL | 20-25°C | 24 hours[9] |
| 0.9% Sodium Chloride | 1-40 mg/mL | 2-8°C | 7 days[9] |
| 5% Dextrose | 1-40 mg/mL | 20-25°C | 24 hours[9] |
| 5% Dextrose | 1-40 mg/mL | 2-8°C | 7 days[9] |
| Sterile Water for Injection | 100 mg/mL & 200 mg/mL | 4°C | Up to 14 days with >90% of initial concentration remaining.[10] |
| Sterile Water for Injection | 100 mg/mL & 200 mg/mL | 22-24°C | Up to 2 days with >90% of initial concentration remaining.[10] |
| Frozen Solution | Not specified | -20°C or lower | Thawed solutions are stable for 24 hours at room temperature or 7 days under refrigeration.[9][11] |
Note: It is advisable to avoid repeated freeze-thaw cycles for all stock solutions.[3] The color of Cefepime solutions may darken over time, but this does not necessarily indicate a loss of potency when stored as recommended.[9][11]
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mg/mL)
Materials:
-
Cefepime hydrochloride powder (analytical grade)
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare a 10 mg/mL stock solution, reconstitute the this compound powder with the appropriate volume of sterile, deionized water.
-
Vortex or sonicate the solution until the powder is completely dissolved.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3]
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Aqueous solutions should be prepared fresh for immediate use.[3] If short-term storage is necessary, they can be kept at 2-8°C for up to 24 hours.[1][3]
Protocol 2: Preparation of DMSO this compound Stock Solution (e.g., 100 mg/mL)
Materials:
-
Cefepime hydrochloride powder (analytical grade)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile conical tubes or vials with screw caps
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filters (optional, if required for the application)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile environment.
-
To achieve a concentration of 100 mg/mL, dissolve the powder in anhydrous DMSO.[3] Ensure the DMSO is fresh, as absorbed moisture can affect solubility.[3]
-
Vortex or sonicate until the powder is fully dissolved.
-
If required, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and initials.
-
Store the DMSO stock solutions at -20°C or -80°C for long-term storage.[3][8]
Protocol 3: Stability Testing of this compound Solutions
This protocol outlines a general procedure for assessing the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC), a method indicated in stability studies.
Materials:
-
Prepared this compound stock solution
-
Appropriate diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose)
-
HPLC system with a suitable detector (e.g., UV at 254 nm) and column (e.g., C18)
-
pH meter
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare the this compound solution to the desired concentration in the chosen diluent.
-
Immediately after preparation (Time 0), take an aliquot of the solution.
-
Measure and record the initial pH of the solution.
-
Visually inspect the solution for any color change or precipitation and record the observations.
-
Analyze the initial concentration of this compound using a validated stability-indicating HPLC method.
-
Store the remaining solution under the desired storage conditions (e.g., refrigerated, room temperature, elevated temperature).
-
At predetermined time points (e.g., 6, 12, 24, 48 hours; 7, 14, 21 days), withdraw aliquots of the stored solution.
-
For each time point, repeat the pH measurement, visual inspection, and HPLC analysis.
-
Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.
-
Analyze the chromatograms for the appearance of degradation peaks. The main degradation product of Cefepime is 1-methylpyrrolidine.[12]
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: this compound Mechanism of Action and Degradation Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cefepime Monograph for Professionals - Drugs.com [drugs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. globalrph.com [globalrph.com]
- 12. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profile of Cefepime Hydrochloride in Common Laboratory Solvents
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive overview of the solubility of Cefepime Hydrochloride (Cefepime HCl) in a variety of common laboratory solvents. The provided data is essential for researchers and scientists in the fields of drug development, pharmacology, and microbiology for the preparation of stock solutions, formulation development, and in vitro assay design. Detailed protocols for solubility determination and an illustration of Cefepime's mechanism of action are also included to facilitate experimental workflow and understanding.
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2][3] Cefepime is supplied as a hydrochloride salt to enhance its aqueous solubility.[1] Understanding the solubility of this compound in different solvents is critical for accurate and reproducible experimental results. This document outlines the solubility of this compound in water, buffer, and common organic solvents used in laboratory settings.
Data Presentation: Solubility of this compound
The solubility of this compound was determined in several common laboratory solvents. The quantitative data are summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | Highly Soluble, approx. 100 | approx. 175 | Sonication may be required to achieve maximum solubility.[4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | approx. 10 | approx. 17.5 | Aqueous solutions are not recommended for storage for more than one day.[5] |
| Dimethyl Sulfoxide (DMSO) | approx. 91-100 | approx. 159-175 | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Methanol | Freely Soluble | Not Specified | Described as "freely soluble" or "easily soluble".[6] |
| Ethanol | Slightly Soluble | Not Specified | Described as "slightly soluble".[6] |
| Dimethylformamide (DMF) | approx. 0.1 | approx. 0.17 | - |
Table 1: Quantitative Solubility Data for this compound. Molar concentrations were calculated using the molecular weight of this compound monohydrate (571.5 g/mol ).
Experimental Protocols
A detailed methodology for determining the equilibrium solubility of this compound is provided below. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Protocol: Determination of Equilibrium Solubility of this compound via the Shake-Flask Method
1. Materials:
- Cefepime Hydrochloride (powder)
- Solvent of interest (e.g., Water, PBS, DMSO)
- Calibrated analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringes and syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
- Volumetric flasks and pipettes for standard and sample preparation.
2. Procedure:
- Preparation of Saturated Solutions:
- Accurately weigh an excess amount of this compound powder into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Add a known volume of the solvent of interest to the vial.
- Securely cap the vials.
Visualization of Cefepime's Mechanism of Action
Cefepime exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this process.
Caption: Mechanism of Cefepime Action.
The diagram above illustrates how this compound inhibits Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, cell lysis.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following workflow diagram.
Caption: Solubility Determination Workflow.
This workflow provides a step-by-step visual guide for the shake-flask solubility determination protocol, from sample preparation to the final calculation of solubility.
References
- 1. goldbio.com [goldbio.com]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cefepime hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 123171-59-5 [sigmaaldrich.com]
Cefepime HCl in Antimicrobial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cefepime HCl in antimicrobial susceptibility testing (AST). The methodologies described are harmonized with the latest standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate determination of its minimum inhibitory concentration (MIC) is crucial for guiding therapeutic choices, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents.[2]
Data Presentation: Interpretive Criteria and Quality Control Ranges
Quantitative data for Cefepime AST is summarized below. These tables provide the necessary information for interpreting test results and ensuring the quality and accuracy of the testing process.
Table 1: CLSI and EUCAST Breakpoints for Cefepime
The interpretation of Cefepime MIC values and zone diameters for disk diffusion are categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies.[2] The "Susceptible - Dose Dependent (SDD)" category is a CLSI designation indicating that susceptibility is dependent on the dosing regimen.
| Organism/Group | CLSI MIC Breakpoints (μg/mL) | CLSI Zone Diameter Breakpoints (mm) | EUCAST MIC Breakpoints (mg/L) | EUCAST Zone Diameter Breakpoints (mm) |
| Enterobacterales | ≤2 (S), 4-8 (SDD), ≥16 (R) | ≥25 (S), 22-24 (SDD), ≤21 (R) | ≤4 (S), >4 (R) | ≥22 (S), <22 (R) |
| Pseudomonas aeruginosa | ≤8 (S), 16 (I), ≥32 (R) | ≥18 (S), 15-17 (I), ≤14 (R) | Note 2 | Note A |
| Staphylococcus aureus | ≤8 (S), 16 (I), ≥32 (R) | ≥18 (S), 15-17 (I), ≤14 (R) | - | - |
| Streptococcus pneumoniae | ≤0.5 (S), 1 (I), ≥2 (R) | - | - | - |
| Haemophilus influenzae | ≤2 (S) | ≥26 (S) | - | - |
Note: Breakpoints are subject to change. Always refer to the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[3][4] EUCAST Note 2/A for P. aeruginosa indicates that the beta-lactamases produced by the organism either do not modify the parent cephalosporin or are insufficiently inhibited by the inhibitor. Therefore, the addition of a beta-lactamase inhibitor is not expected to add clinical benefit.[5]
Table 2: Quality Control (QC) Ranges for Cefepime AST
Routine testing of reference quality control strains is essential for ensuring the accuracy and reproducibility of MIC and disk diffusion testing. The results for these strains must fall within the acceptable ranges established by standards organizations.
| Quality Control Strain | Method | CLSI Acceptable Range | EUCAST Acceptable Range |
| Escherichia coli ATCC® 25922™ | MIC (μg/mL) | 0.016 - 0.12 | 0.03 - 0.125 |
| Disk Diffusion (mm) | 31 - 37 | 32 - 38 | |
| Pseudomonas aeruginosa ATCC® 27853™ | MIC (μg/mL) | 1 - 4 | 0.5 - 4 |
| Disk Diffusion (mm) | 24 - 30 | 23 - 29 | |
| Staphylococcus aureus ATCC® 29213™ | MIC (μg/mL) | 1 - 4 | 0.5 - 2 |
| Haemophilus influenzae ATCC® 49247™ | MIC (μg/mL) | 0.5 - 2 | 0.06 - 0.5 |
| Disk Diffusion (mm) | 25 - 31 | - | |
| Streptococcus pneumoniae ATCC® 49619™ | MIC (μg/mL) | 0.06 - 0.25 | 0.12 - 0.5 |
Note: QC ranges are subject to periodic revision. Always consult the latest CLSI M100 and EUCAST QC tables.[3][5]
Experimental Protocols
The following are detailed protocols for the primary methods used in Cefepime antimicrobial susceptibility testing.
Preparation of this compound Stock Solution
Accurate preparation of the Cefepime stock solution is the foundational step for dilution-based AST methods.
Materials:
-
This compound powder (analytical grade)
-
Sterile, deionized water or a suitable solvent[6]
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Reconstitute the powder with a small amount of sterile, deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] Vortex thoroughly to ensure complete dissolution.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[6]
-
Storage: Aliquots of the stock solution can be stored at -80°C until use.[7] It is recommended to prepare aqueous solutions fresh.[6]
Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[2] The procedure involves challenging a standardized bacterial inoculum with serial twofold dilutions of Cefepime in a liquid growth medium.[7]
Materials:
-
Cefepime stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile saline or broth
-
Incubator (35 ± 2°C)[7]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefepime Dilutions: Perform serial twofold dilutions of the Cefepime stock solution in CAMHB within the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[7]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.[7]
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of 2–8 × 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum. The final volume in each well should be 100 µL.[7] Include a growth control well containing only broth and inoculum.[7]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Cefepime that completely inhibits visible growth.[7]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test where antibiotic-impregnated disks are placed on an agar surface inoculated with the test organism.[8] The antibiotic diffuses into the agar, creating a concentration gradient and a zone of growth inhibition.[8]
Materials:
-
Cefepime disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates[8]
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum, remove excess fluid, and swab the entire surface of the MHA plate to ensure confluent growth.[8] Allow the plate to dry for 5-15 minutes.[8]
-
Disk Application: Aseptically apply the Cefepime disk to the center of the inoculated agar plate.[8]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result based on the zone diameter breakpoints in Table 1.
Gradient Diffusion (E-test) Method
The gradient diffusion method utilizes a plastic strip with a predefined, continuous gradient of Cefepime.[2] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[2]
Materials:
-
Cefepime gradient diffusion strips
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Strip Application: Aseptically apply the Cefepime gradient strip to the surface of the agar with the MIC scale facing upwards.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the strip.
Agar Dilution Method
In the agar dilution method, varying concentrations of Cefepime are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[2] This method is particularly useful for testing multiple isolates simultaneously.[2]
Materials:
-
Cefepime stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
-
Water bath (45-50°C)
Procedure:
-
Preparation of Cefepime-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.[2]
-
Prepare a series of Cefepime solutions at 10 times the final desired concentrations.[2]
-
Add 1 part of each Cefepime solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of the antibiotic.[2]
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism and then further dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the prepared agar plates with the standardized bacterial suspensions.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefepime that inhibits the visible growth of the organism.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefepime HCl in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is administered parenterally and is used to treat moderate-to-severe infections such as pneumonia, urinary tract infections, and skin infections.[3][4] Therapeutic drug monitoring and pharmacokinetic studies of Cefepime require a reliable and validated method for its quantification in biological matrices. This application note provides a detailed high-performance liquid chromatography (HPLC) method with UV detection for the determination of Cefepime hydrochloride (HCl) in biological samples like plasma, serum, urine, and cerebrospinal fluid (CSF).
The described method is based on reversed-phase chromatography, which is a common and robust technique for the analysis of pharmaceutical compounds.[5][6] The protocol includes procedures for sample preparation, chromatographic conditions, and method validation to ensure accurate and precise results.
Experimental Protocols
Reagents and Materials
-
Cefepime HCl reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄)
-
Potassium Hydroxide (KOH) or Phosphoric Acid (H₃PO₄) for pH adjustment
-
Perchloric Acid
-
Dichloromethane
-
Water (HPLC grade or deionized)
-
Biological matrices (Plasma, Serum, Urine, CSF)
Instrumentation
-
HPLC system with a UV-Vis detector.[9]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][10]
-
Data acquisition and processing software.[9]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringe filters (0.2 µm or 0.45 µm)
Preparation of Solutions
Mobile Phase Preparation (Example) A common mobile phase consists of a phosphate buffer and an organic modifier like acetonitrile.[5][11]
-
Buffer Preparation (e.g., 25 mM Potassium Phosphate, pH 5.0-6.2): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water.[5][11]
-
Adjust the pH to the desired value (e.g., 5.0) using potassium hydroxide or phosphoric acid.[11][12]
-
Mobile Phase A: Mix the prepared buffer with acetonitrile. Ratios can vary, with common compositions being 94:6 (v/v) or 93:7 (v/v) buffer to acetonitrile.[5][10]
-
Mobile Phase B (for gradient elution, if needed): Prepare a mixture with a higher concentration of acetonitrile, for example, 50:50 (v/v) buffer to acetonitrile.[11]
-
Filter the mobile phase(s) through a 0.2 µm or 0.45 µm membrane filter and degas before use.[11][12]
Standard Stock Solution Preparation
-
Accurately weigh about 10.0 mg of this compound reference standard.[11]
-
Dissolve it in a suitable solvent (e.g., deionized water or Mobile Phase A) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.[11]
-
Store stock solutions at low temperatures (e.g., -19 °C or below).[11]
Working Standard and Calibration Curve Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range.
-
A typical linear range for Cefepime in biological fluids is 0.5 to 100 µg/mL.[7]
Sample Preparation
The sample preparation procedure is crucial for removing interferences from the biological matrix.
For Plasma/Serum Samples (Protein Precipitation) This method is widely used to remove proteins that can interfere with the analysis and damage the HPLC column.[8][13]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add an internal standard if used.
-
Add a precipitating agent, such as acetonitrile or perchloric acid, typically in a 2:1 or 3:1 ratio to the sample volume.[8][13]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
For additional cleanup, an extraction with dichloromethane can be performed.[7][13]
-
Inject a specific volume (e.g., 10-20 µL) of the supernatant into the HPLC system.
For Urine and CSF Samples These matrices generally require less extensive cleanup.[13]
-
For urine samples, a dilution step (e.g., 1:20 with mobile phase) may be necessary.[7]
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter directly into an HPLC vial.[13]
-
Inject the filtered sample into the HPLC system.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis, compiled from various validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[10] | C18 (250 mm x 4.6 mm, 5 µm)[3] | Nucleosil C18[7] | YMC C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.005 M Ammonium Phosphate Monobasic : Acetonitrile (93:7)[10] | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40)[3] | Acetonitrile : Ammonium Acetate (pH 4)[7] | Acetonitrile : Water (70:30) |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[3] | Not Specified | Isocratic |
| Detection (UV) | 257 nm[10] | 226 nm[3] | 280 nm[7] | 235 nm |
| Injection Volume | Not Specified | 10 µL[3] | Not Specified | Not Specified |
| Temperature | Ambient[3] | Ambient | Not Specified | Not Specified |
Data Presentation & Method Validation
The developed analytical method must be validated according to guidelines from the International Conference on Harmonization (ICH) or the Food and Drug Administration (FDA) to ensure its suitability for the intended purpose.[6][13]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99.[13] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. | Recovery typically between 85-115%.[7] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD). | %RSD should be < 15% (or < 20% at LLOQ).[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10. Example LOQ: 0.5 µg/mL.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration.[13][14] |
Visualizations
The following diagrams illustrate the key workflows for the quantification of this compound.
Caption: General workflow for this compound quantification in biological samples.
Caption: Workflow for plasma/serum sample preparation via protein precipitation.
Caption: Simplified workflow for urine and CSF sample preparation.
References
- 1. scielo.br [scielo.br]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. High-performance liquid chromatographic determination of cefepime in human plasma and in urine and dialysis fluid using a column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Cefepime HCl for In Vitro Time-Kill Curve Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] Time-kill curve assays are a crucial in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound over time. These assays provide valuable data on the rate and extent of bacterial killing and help determine whether an antibiotic's effect is concentration-dependent or time-dependent. This document provides detailed application notes and protocols for conducting in vitro time-kill curve assays using Cefepime HCl.
Mechanism of Action
Cefepime, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs) located in the bacterial cell wall.[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to these proteins, Cefepime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[3][4] Cefepime's zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria, and it possesses high stability against many β-lactamases.
Caption: Mechanism of action of Cefepime.
Data Presentation: Summary of In Vitro Time-Kill Assay Data for Cefepime
The following tables summarize the bactericidal activity of Cefepime against various bacterial species as determined by in vitro time-kill curve assays.
Table 1: Cefepime Time-Kill Data against Escherichia coli
| Strain | MIC (µg/mL) | Cefepime Concentration | Time (h) | Log10 CFU/mL Reduction | Reference |
| CTX-M-15-positive E. coli MSC20653 | 4 | 1x MIC (4 µg/mL) | 2 | ~1.5 | [5] |
| 4 | ~2.0 | [5] | |||
| 6 | ~2.5 | [5] | |||
| 24 | Regrowth | [5] | |||
| 4x MIC (16 µg/mL) | 2 | ~2.5 | [5] | ||
| 4 | ~3.5 | [5] | |||
| 6 | >4.0 | [5] | |||
| 24 | >4.0 | [5] |
Table 2: Cefepime Time-Kill Data against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | Cefepime Concentration | Time (h) | Log10 CFU/mL Reduction | Reference |
| Mucoid Isolate | 4 | Simulated 2g q12h | 4-8 | No 99.9% killing | [4] |
| Non-mucoid Isolate | 8 | Simulated 2g q12h | 4-8 | ≥3.0 (99.9% killing) | [4] |
Table 3: Cefepime Time-Kill Data against Klebsiella pneumoniae
| Strain | MIC (µg/mL) | Cefepime Concentration | Time (h) | Log10 CFU/mL Reduction | Reference |
| ESBL-producing | 16 | 0.5x MIC (8 mg/L) | 6 | ~2.0 | [6] |
| 24 | Regrowth | [6] | |||
| 1x MIC (16 mg/L) | 6 | ~3.0 | [6] | ||
| 24 | Regrowth | [6] | |||
| KPC-positive ATCC BAA-1904 | 128 | 1x MIC (128 µg/mL) | 2 | ~1.0 | [5] |
| 4 | ~1.5 | [5] | |||
| 6 | ~1.5 | [5] | |||
| 24 | Regrowth | [5] | |||
| 4x MIC (512 µg/mL) | 2 | ~2.0 | [5] | ||
| 4 | ~3.0 | [5] | |||
| 6 | >4.0 | [5] | |||
| 24 | >4.0 | [5] |
Table 4: Cefepime Time-Kill Data against Staphylococcus aureus
| Strain | MIC (µg/mL) | Cefepime Concentration | Time (h) | Log10 CFU/mL Reduction | Reference |
| ATCC 29213 | 1 | 1x MIC | 24 | >3.0 | |
| Clinical Isolate | - | Simulated 2g q12h | 48 | Maintained >3.0 reduction | [1] |
Experimental Protocols
The following is a generalized protocol for performing an in vitro time-kill curve assay with this compound, based on established methodologies and Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Experimental workflow for a time-kill curve assay.
Materials
-
This compound powder (potency-corrected)
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other appropriate agar medium
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Sterile microplates (for MIC determination)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
-
Spiral plater or materials for manual spread plating
Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Cefepime Stock Solution: Accurately weigh this compound powder and dissolve in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock solution. Account for the potency of the powder.
-
Perform Broth Microdilution: Determine the MIC of Cefepime for the test organism(s) according to CLSI guidelines. This involves preparing serial two-fold dilutions of Cefepime in CAMHB in a 96-well microplate and inoculating with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate and Read MIC: Incubate the microplate at 35-37°C for 16-20 hours. The MIC is the lowest concentration of Cefepime that completely inhibits visible growth of the organism.
Time-Kill Assay Procedure
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 1-5 x 10^6 CFU/mL in the final assay tubes.
-
-
Prepare Assay Tubes:
-
Label sterile culture tubes or flasks for each Cefepime concentration to be tested (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control (no antibiotic).
-
Add the appropriate volume of pre-warmed CAMHB to each tube.
-
Add the required volume of Cefepime stock solution to each respective tube to achieve the desired final concentrations. The growth control tube receives an equivalent volume of sterile solvent.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each tube.
-
Immediately after inoculation, vortex each tube gently and take the time zero (T=0) sample.
-
Incubate all tubes at 35-37°C with shaking (if required for the organism).
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of each sample in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates. The spread plate method or a spiral plater can be used.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, count the number of colonies on the plates that have a countable range (e.g., 30-300 colonies).
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each Cefepime concentration and the growth control.
-
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, is considered bacteriostatic.
-
Indifference: Little to no change in bacterial count compared to the growth control.
-
Regrowth: An initial decrease in bacterial count followed by an increase at later time points.
Conclusion
In vitro time-kill curve assays are a valuable tool for characterizing the pharmacodynamics of this compound against a variety of bacterial pathogens. By following a standardized protocol, researchers can generate reproducible data to understand the concentration- and time-dependent killing effects of this important antibiotic, aiding in drug development and the optimization of dosing regimens.
References
- 1. Bactericidal killing activities of cefepime, ceftazidime, cefotaxime, and ceftriaxone against Staphylococcus aureus and beta-lactamase-producing strains of Enterobacter aerogenes and Klebsiella pneumoniae in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. page-meeting.org [page-meeting.org]
- 4. Comparison of ex-vivo serum bactericidal activity of cefepime, ceftazidime and cloxacillin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefepime HCl Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Cefepime hydrochloride (HCl) in various murine infection models. The information compiled is intended to guide the design and execution of robust preclinical in vivo experiments for evaluating the efficacy of this fourth-generation cephalosporin antibiotic.
Introduction
Cefepime is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] Murine infection models are crucial tools in the preclinical evaluation of antimicrobial agents like Cefepime, allowing for the assessment of in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[4][5] Commonly utilized models include the neutropenic thigh infection model, pneumonia models, and sepsis models.[3][4][5]
Cefepime HCl Solubility and Preparation
This compound is highly soluble in water, which makes it easier to work with for in vivo studies compared to its non-salt form.[1][6] For administration, this compound powder should be reconstituted in a suitable sterile diluent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection.[7]
Key Murine Infection Models and Protocols
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections, particularly in an immunocompromised host setting.[3]
Experimental Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice (e.g., female ICR or Swiss mice) via intraperitoneal (IP) injection.[4]
-
A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[4] This renders the mice neutropenic, mimicking the condition of immunocompromised patients.[3]
-
-
Preparation of Bacterial Inoculum:
-
Streak a culture of the desired bacterial strain (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.[4][8]
-
Inoculate a single colony into a suitable broth medium and grow to the mid-logarithmic phase.[4]
-
Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/mL).[9]
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of the neutropenic mice.[8]
-
-
This compound Administration:
-
Initiate this compound treatment at a clinically relevant time point post-infection (e.g., 2 hours).[4][10]
-
Administer the desired dose via subcutaneous (SC) or intraperitoneal (IP) injection.[4] Dosing frequency is critical for time-dependent antibiotics like Cefepime and is often every 2 to 4 hours to mimic human therapeutic exposures.[4]
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.[8][10]
-
Aseptically remove the thigh tissue, homogenize it in a known volume of sterile saline, and perform serial dilutions for bacterial quantification (colony-forming units, CFU).[4][8]
-
Efficacy is determined by the change in bacterial load (log10 CFU/thigh) compared to untreated controls.[9][10]
-
Experimental Workflow for Neutropenic Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
Murine Pneumonia Model
This model is used to study the efficacy of antibiotics against respiratory tract infections.[4]
Experimental Protocol:
-
Animal and Pathogen Selection:
-
Induction of Pneumonia:
-
This compound Administration:
-
Initiate treatment at a relevant time point post-infection (e.g., 2 hours).[4]
-
Administer this compound via SC or IP routes at a frequency designed to achieve the desired pharmacokinetic/pharmacodynamic (PK/PD) target, typically the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[4]
-
-
Efficacy Assessment:
Murine Sepsis Model
Sepsis models are used to evaluate the systemic efficacy of antibiotics.[5][11]
Experimental Protocol:
-
Induction of Sepsis:
-
Cecal Ligation and Puncture (CLP): This is a widely used model that mimics polymicrobial peritonitis-induced sepsis.[11][12] It involves surgically ligating and puncturing the cecum to allow fecal contents to leak into the peritoneal cavity.[11]
-
Intraperitoneal Injection of Bacteria: A simpler method involving the IP injection of a known quantity of bacteria (e.g., E. coli).[13]
-
-
This compound Administration:
-
Efficacy Assessment:
Logical Flow for Sepsis Model Decision Making
Caption: Decision-making flow for murine sepsis model protocols.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in murine models based on available literature.
Table 1: Cefepime Pharmacokinetic Parameters in Murine Models
| Parameter | Value | Mouse Strain | Model | Reference |
| Half-life (t½) | 0.33 (± 0.12) h | Not Specified | Neutropenic Thigh | [14] |
| Volume of Distribution (Vd) | 0.73 L/kg | Not Specified | Neutropenic Thigh | [14] |
| Protein Binding | 0% | Not Specified | Not Specified | [10] |
Table 2: Example Dosing Regimens and Efficacy of Cefepime in Murine Infection Models
| Infection Model | Pathogen | Mouse Strain | Cefepime Dose (mg/kg) & Route | Dosing Schedule | Efficacy Outcome | Reference |
| Neutropenic Thigh | E. coli (ESBL-producing) | ICR (Neutropenic) | Human-simulated regimen (2g q8h) | Multiple doses over 24h | Bacterial reduction of ≥0.5 log10 CFU | [10] |
| Neutropenic Thigh | K. pneumoniae (ESBL-producing) | Not Specified | Dose-ranging | Every 4, 8, 12, or 24h | Stasis and 1-log10 bioburden reduction achieved | [15][16] |
| Meningitis | S. pneumoniae, S. agalactiae, E. coli | Not Specified | Not Specified | Intramuscular | Active against induced meningitis | [17][18] |
| Pneumonia | K. pneumoniae | ICR or Swiss (Neutropenic) | Dose-ranging | Every 2 to 4 hours | To simulate %fT>MIC | [4] |
| Peritonitis | Pneumococci | Not Specified | 0.6-1.14 (ED50) | Not Specified | Protective and therapeutic efficacy | [19] |
Mechanism of Action of Cefepime
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is a common mechanism for β-lactam antibiotics.
Caption: Mechanism of action of Cefepime.
Conclusion
The protocols and data presented provide a comprehensive guide for the administration of this compound in various murine infection models. The choice of model, dosing regimen, and endpoints should be carefully considered based on the specific research questions and the pharmacokinetic/pharmacodynamic properties of Cefepime. Adherence to detailed and standardized protocols is essential for generating reproducible and clinically relevant data in the preclinical development of antibiotics.
References
- 1. goldbio.com [goldbio.com]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cefepime: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. In vivo activity of WCK 4282 (high-dose cefepime/tazobactam) against serine β-lactamase-producing Enterobacterales and Pseudomonas aeruginosa in the neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1405. Efficacy of the Human-Simulated Regimen (HSR) of Cefepime (FEP)/VNRX-5133 Combination Against Serine β-Lactamase-Producing Gram-negative Bacteria in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lyo-x.com [lyo-x.com]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Synergies of Cefepime HCl: Application Notes and Protocols for Combination Antibiotic Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Cefepime hydrochloride (HCl) in combination with other antibiotics. The document details the synergistic, additive, and antagonistic effects observed in various studies and offers detailed protocols for key experiments to assess these interactions. The information is intended to guide researchers in designing and executing in vitro studies to evaluate novel antibiotic combinations involving Cefepime.
Introduction to Cefepime and Combination Therapy
Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Despite its wide-ranging efficacy, the rise of multidrug-resistant (MDR) organisms necessitates the exploration of combination therapies. Combining Cefepime with other antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects.[2] This can enhance bacterial killing, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.
Summary of In Vitro Cefepime Combination Studies
The following tables summarize the observed in vitro interactions between Cefepime and various other antibiotics against different bacterial species. The primary methods used to determine these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill curve analysis.
Interpreting the Fractional Inhibitory Concentration (FIC) Index: [3]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to ≤ 4
-
Antagonism: FIC index > 4
Cefepime in Combination with Glycopeptides
| Combination | Organism(s) | Observed Effect | Reference |
| Cefepime + Vancomycin | Methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), Methicillin-susceptible and -resistant Staphylococcus epidermidis (MSSE, MRSE) | Synergy and additive/indifference were observed. Synergistic killing was demonstrated with clinically achievable concentrations.[4][5] | [4][5] |
| Cefepime + Vancomycin | Penicillin-resistant Streptococcus pneumoniae | The addition of vancomycin did not significantly increase the killing rate compared to monotherapy in time-kill experiments.[6] | [6] |
Cefepime in Combination with Aminoglycosides
| Combination | Organism(s) | Observed Effect | Reference |
| Cefepime + Amikacin | Aminoglycoside-resistant Gram-negative bacteria, including Pseudomonas aeruginosa | Synergy was observed, particularly in P. aeruginosa strains resistant to Cefepime but susceptible to amikacin. No antagonism was reported.[7][8] | [7][8] |
| Cefepime + Gentamicin | Nosocomial Gram-negative rods | 8.6% of strains were inhibited by a synergistic effect. No antagonism was observed.[9] | [9] |
| Cefepime + Tobramycin | Nosocomial Gram-negative rods | A synergistic effect was observed in some strains, though less frequently than with other cephalosporin combinations. No antagonism was noted.[9] | [9] |
Cefepime in Combination with Fluoroquinolones
| Combination | Organism(s) | Observed Effect | Reference |
| Cefepime + Ciprofloxacin | Multidrug-resistant Pseudomonas aeruginosa | A synergistic effect was noted against a ciprofloxacin-susceptible, Cefepime-resistant strain. No antagonistic effects were found.[10] | [10] |
Cefepime in Combination with β-Lactamase Inhibitors and Enhancers
| Combination | Organism(s) | Observed Effect | Reference |
| Cefepime + Sulbactam | Carbapenem-resistant Acinetobacter spp. | 33.3% synergy, 58.3% partial synergy, 4.2% additive, and 4.2% indifference were observed. No antagonism was found.[11] | [11] |
| Cefepime + Tazobactam | ESBL and/or AmpC-producing Gram-negative bacilli | High sensitivity (91.48%) to the combination was reported.[12] | [12] |
| Cefepime + Taniborbactam | Carbapenemase-producing Enterobacterales (E. coli, K. pneumoniae) | Potent activity, though higher MICs were linked to NDM-producing isolates.[13][14] | [13][14] |
| Cefepime + Zidebactam | Carbapenemase-producing Enterobacterales (E. coli, K. pneumoniae) | Potent activity was demonstrated regardless of the carbapenemase type.[13][14] | [13][14] |
| Cefepime + Enmetazobactam | Enterobacteriaceae and Pseudomonas aeruginosa | Significantly lowered the Cefepime MIC90 for E. coli, K. pneumoniae, and Enterobacter species.[15] | [15] |
| Cefepime + Amoxicillin-Clavulanate | Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli | Synergy was detected against the majority of strains.[16] | [16] |
Cefepime in Combination with Anti-Anaerobic Agents
| Combination | Organism(s) | Observed Effect | Reference |
| Cefepime + Metronidazole | Mixed aerobic and anaerobic bacteria | This combination provides broad-spectrum coverage for intra-abdominal infections. Cefepime has limited activity against anaerobes, necessitating the addition of an agent like metronidazole.[1] | [1] |
Experimental Protocols
Detailed methodologies for the two primary in vitro synergy tests are provided below.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[3][17]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two antibiotics alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Cefepime HCl and the second antibiotic of interest
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for optical density measurement)
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Perform serial twofold dilutions of each antibiotic.
-
-
Plate Setup:
-
The first antibiotic is serially diluted along the y-axis (rows) of the 96-well plate.
-
The second antibiotic is serially diluted along the x-axis (columns).
-
This creates a matrix of wells with varying concentrations of both drugs.[3]
-
Include wells with each antibiotic alone to determine their individual MICs.
-
Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[3]
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours under aerobic conditions.[3]
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated for each well showing no growth using the following formula:[3]
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
FIC Index = FICA + FICB
-
-
-
Interpretation:
-
The lowest FIC index value is used to interpret the overall interaction between the two antibiotics.
-
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by antimicrobial agents over time.[18]
Objective: To assess the bactericidal or bacteriostatic activity of antibiotics alone and in combination over a 24-hour period.
Materials:
-
This compound and the second antibiotic of interest
-
Bacterial isolates
-
Appropriate broth medium (e.g., CAMHB)
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile tubes or flasks
-
Pipettes and sterile pipette tips
-
Agar plates for colony counting
-
Serial dilution supplies (e.g., sterile saline)
Procedure:
-
Inoculum Preparation:
-
Grow a fresh overnight culture of the test organism.
-
Dilute the culture in fresh broth to a starting concentration of approximately 1 x 106 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks for each condition:
-
Growth control (no antibiotic)
-
Cefepime alone (at a specified concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a specified concentration)
-
Combination of Cefepime and the second antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the tubes/flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[18]
-
Indifference is a < 2-log10 but > 1-log10 change in CFU/mL.
-
Antagonism is a > 1-log10 increase in CFU/mL between the combination and its most active single agent.
-
Signaling Pathways and Logical Relationships
The interaction between β-lactams like Cefepime and other antibiotic classes often involves complementary mechanisms of action. For instance, the combination of a β-lactam with an aminoglycoside can be synergistic because the β-lactam's inhibition of cell wall synthesis may facilitate the uptake of the aminoglycoside, which inhibits protein synthesis at the ribosome.
Conclusion
The in vitro evaluation of this compound in combination with other antibiotics is a critical step in the development of new therapeutic strategies against resistant pathogens. The checkerboard and time-kill curve assays are fundamental tools for quantifying these interactions. The data presented in these application notes demonstrate that Cefepime can act synergistically with a variety of antibiotic classes, including aminoglycosides, glycopeptides, and β-lactamase inhibitors, against a range of clinically important bacteria. These findings support the continued investigation of Cefepime-based combination therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro synergy between cefepime and vancomycin against methicillin-susceptible and -resistant Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of cefepime alone and in combination with vancomycin against penicillin-resistant pneumococci in the rabbit meningitis model and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of cefepime alone and with amikacin against aminoglycoside-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of cefepime alone and with amikacin against aminoglycoside-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination effect of SCE-2787 and cefepime with aminoglycosides on nosocomial gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of combination therapy with cefepime, piperacillin-tazobactam, or meropenem with ciprofloxacin against multidrug-resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of cefepime combined with sulbactam against clinical isolates of carbapenem-resistant Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of cefepime-tazobactam combination against extended spectrum beta-lactamase and/or AmpC beta-lactamase- producing gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Two Cefepime-Based Novel Combinations, Cefepime/Taniborbactam and Cefepime/Zidebactam, against Carbapenemase-Expressing Enterobacterales Collected in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefepime HCl in Febrile Neutropenia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cefepime hydrochloride (HCl) in preclinical research models of febrile neutropenia. This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for establishing and evaluating the efficacy of Cefepime HCl in murine models of infection in an immunocompromised host.
Introduction
Febrile neutropenia is a life-threatening complication of myelosuppressive chemotherapy, characterized by a low neutrophil count and fever, rendering patients highly susceptible to bacterial infections. Cefepime, a fourth-generation cephalosporin, is a broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its stability against many β-lactamases makes it a crucial agent for the empirical treatment of febrile neutropenia.[1] Preclinical animal models are indispensable for evaluating the efficacy of antimicrobial agents like Cefepime and for determining optimal dosing strategies. The neutropenic murine thigh infection model is a well-established and reproducible system for these evaluations.[3]
Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] It covalently binds to essential enzymes known as penicillin-binding proteins (PBPs) that are involved in the final transpeptidation step of peptidoglycan synthesis.[1][3] This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[1][3] Cefepime's zwitterionic structure facilitates faster penetration across the outer membrane of Gram-negative bacteria.[1]
References
Application Notes and Protocols: Cell Culture Applications of Cefepime HCl for Bacterial Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cefepime HCl, a fourth-generation cephalosporin antibiotic, in cell culture for the study of bacterial infections. This document details its mechanism of action, spectrum of activity, and established protocols for in vitro susceptibility testing.
Introduction to this compound
Cefepime is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins.[1][2] Its zwitterionic structure allows for rapid penetration through the porin channels of Gram-negative bacteria.[1] this compound is the hydrochloride salt form, which offers high aqueous solubility, making it convenient for use in cell culture media.[2]
Mechanism of Action
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It penetrates the outer membrane of Gram-negative bacteria and covalently binds to penicillin-binding proteins (PBPs) in the periplasmic space.[5][6] This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][5] The disruption of cell wall integrity leads to cell lysis and bacterial death.[3][5]
Caption: Mechanism of Cefepime Action.
Data Presentation
Spectrum of Activity of Cefepime
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefepime against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Gram-Negative | |||
| Escherichia coli | ≤ 0.06 | ≤ 0.12 | [8] |
| Klebsiella pneumoniae | ≤ 0.06 | ≤ 0.12 | [8] |
| Pseudomonas aeruginosa | 0.5 - 16 | 8 - 64 | [8] |
| Enterobacter cloacae | ≤ 0.5 | > 32 | |
| Haemophilus influenzae | 0.03 | - | [8] |
| Gram-Positive | |||
| Staphylococcus aureus (methicillin-susceptible) | 0.05 - 16 | - | [8] |
| Staphylococcus aureus (methicillin-resistant) | 16 | > 128 | [8] |
| Streptococcus pneumoniae | 0.25 | 0.25 | [8] |
| Streptococcus pyogenes (Group A) | 0.03 | 0.25 | [8] |
| Enterococcus spp. | ≥ 32 | ≥ 32 | [8] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Cytotoxicity of Cefepime in Mammalian Cell Lines
Limited quantitative data is available in the public domain regarding the specific cytotoxicity of Cefepime across a wide range of mammalian cell lines.[7] Therefore, it is crucial to determine the optimal, non-toxic working concentration for each specific cell line empirically.
| Cell Line | Assay | Exposure Time (hours) | IC₅₀ | Reference(s) |
| NB2a (Mouse Neuroblastoma) | MTT & Muse Assay | 24 | 14.12 mM |
Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Susceptibility Testing
The following are standard protocols for determining the susceptibility of bacteria to this compound.
This method is considered the gold standard for MIC testing and involves challenging a standardized bacterial inoculum with serial twofold dilutions of Cefepime in a liquid growth medium.[7]
Caption: Broth Microdilution Workflow.
Protocol:
-
Preparation of Cefepime Stock Solution: Aseptically prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable sterile solvent like distilled water.[7] Sterilize the stock solution by filtration through a 0.22 µm filter.[7]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[7]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the prepared bacterial inoculum. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Cefepime that completely inhibits visible growth.
In this method, varying concentrations of Cefepime are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[7]
Protocol:
-
Preparation of Cefepime-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of Cefepime.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[7]
-
Reading the MIC: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth on the agar surface.[7]
The E-test utilizes a plastic strip with a predefined, stable gradient of Cefepime.[7]
Protocol:
-
Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and evenly streak it onto the surface of an MHA plate.
-
Application of E-test Strip: Apply the Cefepime E-test strip to the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.
-
Reading the MIC: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Time-Kill Assay
This assay evaluates the bactericidal activity of Cefepime over time.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare flasks containing CAMHB with Cefepime at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculation and Incubation: Inoculate the flasks and incubate at 35-37°C with constant agitation.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto nutrient agar.
-
Colony Counting: After 18-24 hours of incubation, count the colonies to determine the viable bacterial count (CFU/mL) at each time point.
Protocol for Determining Cytotoxicity in Mammalian Cell Lines
Given the limited publicly available cytotoxicity data, it is essential to determine the non-toxic concentration of Cefepime for your specific mammalian cell line.
Caption: Cytotoxicity Assay Workflow.
Protocol:
-
Cell Seeding: Seed your mammalian cell line of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Cefepime Dilutions: Prepare a stock solution of this compound and perform serial dilutions in complete cell culture medium to achieve a range of concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Cefepime. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Logical Relationships
Interpretation of MIC Results
The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: MIC Interpretation Logic.
Conclusion
This compound is a potent antibiotic with broad-spectrum activity, making it a valuable tool for in vitro bacterial infection studies. The protocols outlined in these application notes provide a framework for researchers to assess its efficacy against various bacterial strains. It is imperative to perform empirical testing to determine the optimal, non-toxic concentration of Cefepime for each specific mammalian cell line to ensure the validity of experimental results.
References
- 1. #PharmtoExamTable: Cefepime Neurotoxicity - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. e-jnc.org [e-jnc.org]
- 8. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Cefepime HCl in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is frequently employed in preclinical animal models to study its efficacy against various bacterial infections.[3][4] The mechanism of action of cefepime involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the final step of peptidoglycan synthesis, leading to bacterial cell lysis and death.[5][6][7] This document provides detailed application notes and protocols for the preparation of Cefepime HCl formulations for experimental use in animals, ensuring consistency and accuracy in research settings.
Physicochemical Properties and Solubility
This compound is a white to pale yellow crystalline powder.[8][9] It is highly soluble in water and soluble in DMSO.[9][10][11] The hydrochloride salt form enhances its aqueous solubility.[9]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data |
| Molecular Formula | C₁₉H₂₆Cl₂N₆O₅S₂ (anhydrous)[12] |
| Molecular Weight | 571.5 g/mol (monohydrate)[13][14] |
| Appearance | White to pale yellow powder[8][9] |
| Solubility | - Water: Highly soluble, up to 100 mg/mL[10][15] - PBS (pH 7.2): Approx. 10 mg/mL[11] - DMSO: Up to 125 mg/mL[10][15] |
| Storage (Powder) | 2-8°C, protected from light[8][9] |
Formulation Protocols
The following protocols detail the preparation of this compound solutions for parenteral administration in animal models. It is crucial to use aseptic techniques throughout the preparation process to ensure the sterility of the final formulation.
Protocol 1: Preparation of this compound Solution for Intravenous (IV) or Subcutaneous (SC) Injection
This protocol is suitable for preparing a stock solution that can be further diluted to achieve the desired final concentration for administration.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile 5% Dextrose Injection (D5W)
-
Sterile vials
-
Sterile syringes and needles
-
Calibrated balance
-
Vortex mixer (optional)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume and desired final concentration of the dosing solution. For example, to prepare 10 mL of a 20 mg/mL solution, 200 mg of this compound is required.
-
Weigh the this compound powder: Using a calibrated balance, accurately weigh the calculated amount of this compound powder.
-
Reconstitution:
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add a small volume of the chosen sterile diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose Injection) to the vial. For IV administration, reconstitution with 5 or 10 mL of a compatible IV solution is common to yield concentrations of 100 mg/mL or 160 mg/mL.[16]
-
Gently swirl or vortex the vial until the powder is completely dissolved. The solution should be clear.
-
-
Final Dilution:
-
Draw up the reconstituted solution into a sterile syringe.
-
Transfer the solution into a larger sterile vial or container.
-
Add the remaining volume of the chosen diluent to achieve the final desired concentration.
-
Mix the solution thoroughly by gentle inversion.
-
-
Storage and Stability:
-
Reconstituted solutions are stable for 24 hours at room temperature (20-25°C) and for 7 days when refrigerated (2-8°C).[16][17]
-
The color of the solution may darken upon storage, but this does not indicate a loss of potency.[16][17]
-
Visually inspect the solution for particulate matter before administration.[17]
-
Table 2: Stability of Reconstituted this compound Solutions
| Diluent | Concentration Range (mg/mL) | Storage Condition | Stability Duration |
| 0.9% Sodium Chloride Injection | 1 - 40 | 20-25°C | 24 hours |
| 2-8°C | 7 days | ||
| 5% Dextrose Injection | 1 - 40 | 20-25°C | 24 hours |
| 2-8°C | 7 days | ||
| Sterile Water for Injection | up to 280 | 20-25°C | 24 hours |
| 2-8°C | 7 days |
Data synthesized from multiple sources.[16][17][18]
Experimental Protocols
The following are generalized protocols for the use of this compound in common animal infection models. Doses and administration routes should be optimized based on the specific animal model, pathogen, and experimental objectives.
Protocol 2: Murine Thigh Infection Model
This model is frequently used to evaluate the in vivo efficacy of antibiotics.[19]
Materials:
-
Prepared this compound dosing solution
-
Pathogenic bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Neutropenic mice (e.g., induced by cyclophosphamide)
-
Anesthetic agent
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state, typically 1-4 days prior to infection.[19][20]
-
Bacterial Challenge:
-
Prepare a bacterial suspension of the desired concentration in sterile saline.
-
Anesthetize the mice and inject a small volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle.[19]
-
-
Treatment:
-
Sample Collection and Analysis:
-
At the end of the study period (e.g., 24 hours), euthanize the mice.
-
Aseptically harvest the thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[3]
-
Protocol 3: Murine Pneumonia Model
This model is used to assess the efficacy of antibiotics in treating respiratory tract infections.[3]
Materials:
-
Prepared this compound dosing solution
-
Pathogenic bacterial strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Mice (immunocompetent or neutropenic)
-
Anesthetic agent
-
Lung tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Bacterial Challenge:
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection.
-
Administer the formulation via an appropriate route (e.g., subcutaneous or intraperitoneal injection).[3]
-
-
Sample Collection and Analysis:
Table 3: Exemplary Cefepime Dosage Ranges in Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Reference(s) |
| Rat | Intravenous (IV) | 10 - 600 | Single Dose / Infusion | [21] |
| Mouse | Intramuscular (IM) | Varies by pathogen | Varies | [4] |
| Mouse | Subcutaneous (SC) | Humanized regimens | Every 2-4 hours | [3][20] |
| Dog | Intravenous (IV) | 14 | Single Dose | [22][23][24] |
| Ewe | IV / IM | 20 | Single Dose | [25] |
| Goat | IV / IM | 10 | Single Dose | [26] |
Note: These are examples, and the optimal dose should be determined for each specific study.
Visualizations
Signaling Pathway
Caption: Mechanism of Cefepime action on bacterial cell wall synthesis.
Experimental Workflow
Caption: General workflow for this compound formulation and in vivo testing.
References
- 1. Cefepime: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 7. Cefepime | C19H24N6O5S2 | CID 5479537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cefepime hydrochloride | 123171-59-5 [chemicalbook.com]
- 9. toku-e.com [toku-e.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cefepime hydrochloride anhydrous | C19H26Cl2N6O5S2 | CID 5491294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cefepime Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Cefepime.HCl | C19H28Cl2N6O6S2 | CID 78169469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. drugs.com [drugs.com]
- 17. globalrph.com [globalrph.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. madbarn.com [madbarn.com]
- 23. Comparison of cefepime pharmacokinetics in neonatal foals and adult dogs [agris.fao.org]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics of cefepime administered by i.v. and i.m. routes to ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Cefepime HCl stability in aqueous solutions at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cefepime Hydrochloride (HCl) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized stability data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a Cefepime HCl aqueous solution at room temperature?
A1: Reconstituted solutions of this compound are generally stable for 24 hours at room temperature (20°C to 25°C or 68°F to 77°F)[1][2][3]. One study indicated that a 40 mg/mL solution maintained adequate stability for up to 24 hours at 25°C[4]. However, stability is concentration-dependent, and at higher temperatures like 30°C, the stable period can decrease to approximately 14 hours[5][6].
Q2: How does temperature affect the stability of this compound solutions?
A2: this compound degradation is highly dependent on temperature. As temperature increases, the rate of degradation increases significantly[7]. Under refrigeration (2°C to 8°C or 36°F to 46°F), solutions are stable for up to 7 days[1][2][3]. At elevated temperatures, such as 37°C, more than 10% degradation can occur in less than 12 hours[6]. At 45°C, a 40 mg/mL solution may only be stable for about 2 hours[4][8].
Q3: What are the visual indicators of this compound degradation?
A3: A common visual sign of degradation is a color change in the solution. Initially, solutions may be pale yellow, but they can darken over time to amber or even a strong red-purple color, especially at temperatures above 30°C[1][5][6]. This coloration is linked to the destruction of the Δ-cephem ring of the molecule[5]. A marked increase in the pH of the solution can also indicate significant degradation[5][6].
Q4: What is the optimal pH for this compound stability in an aqueous solution?
A4: this compound exhibits maximum stability in the pH range of 4 to 6[1][9]. Outside of this range, particularly at higher pH values, the degradation rate increases[1]. The decomposition of this compound can result in alkaline degradation products, which may further accelerate the rate of loss[1].
Q5: Does the type of container affect the stability of this compound solutions?
A5: Yes, the container material can influence the stability of this compound. One study investigating degradation in water for injection, 0.5% metronidazole injection, 0.9% sodium chloride injection, and 5% dextrose injection found that the extent of degradation was affected by whether the container was made of glass, polyvinylchloride, or polyethylene phthalate[5]. However, another study found that for certain IV solutions, neither the concentration nor the container type (glass vs. polyethylene) influenced stability under the tested conditions[10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns dark yellow or red-purple much faster than expected. | 1. High Storage Temperature: The solution may be stored at a temperature higher than recommended. Even slight increases above 25°C can accelerate degradation[6].2. Incorrect pH: The pH of the aqueous solution may be outside the optimal stability range of 4-6[1][9].3. Light Exposure: Vials should be protected from light during storage[1]. | 1. Verify and Control Temperature: Ensure storage is strictly maintained at the intended temperature (e.g., 2-8°C for refrigeration, 20-25°C for room temperature).2. Measure and Adjust pH: Check the pH of your solution. If necessary, use appropriate buffers (e.g., acetate, phosphate) to maintain a pH between 4 and 6[9].3. Protect from Light: Store solutions in light-protected containers or in the dark. |
| Rapid loss of potency observed via HPLC analysis. | 1. Degradation Kinetics: The degradation of Cefepime follows first-order kinetics; the loss is continuous over time[5][9].2. Incompatible IV Fluids: The solution may be prepared in an incompatible diluent. Cefepime has known incompatibilities[5][6].3. Analytical Method Issues: The HPLC method may not be stability-indicating, or there could be issues with sample preparation. | 1. Time-Course Study: Perform a time-course study with frequent sampling to accurately map the degradation curve under your specific conditions.2. Check Diluent Compatibility: Ensure you are using a compatible diluent such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection[2]. Avoid known incompatibilities like metronidazole, vancomycin, and aminophylline[11].3. Validate HPLC Method: Use a validated, stability-indicating HPLC method. Ensure proper sample handling and dilution before injection to prevent further degradation. |
| Precipitate forms in the solution. | 1. Incompatibility: Cefepime may be incompatible with other drugs or components in the solution, leading to precipitation[5][6].2. Concentration and Temperature: High concentrations stored for extended periods, especially if temperature fluctuates, could lead to precipitation. | 1. Review Compatibility Data: Do not mix Cefepime with other drugs unless compatibility has been established. It is often recommended to administer it separately[2].2. Prepare Fresh Solutions: For high concentrations, prepare solutions fresh and use them promptly. Visually inspect for particulate matter before use[11]. |
Data Presentation: this compound Stability in Aqueous Solutions
Table 1: Stability of this compound at Different Temperatures
| Temperature | Concentration | Stability Period (Time to reach 90% of initial concentration) | Observations | Reference(s) |
| 5°C (Refrigerated) | 40 mg/mL | Up to 7 days | Solution remains stable with minimal changes. | [4][8] |
| 2-8°C (Refrigerated) | 1-40 mg/mL | 7 days | Standard recommendation for reconstituted vials. | [1][2][3] |
| 20°C | 5-12% (w/v) | > 24 hours | Remained >95% stable for up to 24 hours. | [6] |
| 20-25°C (Room Temp) | 1-40 mg/mL | 24 hours | Standard recommendation for reconstituted vials. | [1][2] |
| 25°C | 40 mg/mL | Up to 24 hours | Significant degradation observed after 24 hours. | [4][8] |
| 30°C | 5-12% (w/v) | ~14 hours | --- | [5][6] |
| 37°C | 5-12% (w/v) | < 10-12 hours | >10% degradation observed. Marked pH increase and color change to red-purple after 12 hours. | [5][6] |
| 45°C | 40 mg/mL | ~2 hours | Color change starts within 1 hour. | [4][8][12] |
Stability is often defined as retaining at least 90% of the initial concentration.
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution via RP-HPLC
This protocol outlines a general procedure for determining the chemical stability of this compound in an aqueous solution.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade water
-
Selected diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose)
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled chambers (e.g., refrigerator at 5°C, incubator at 25°C and 45°C)
-
RP-HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a concentrated stock solution (e.g., 40 mg/mL)[8].
-
Test Solutions: Dilute the stock solution with the chosen diluent (e.g., 0.9% NaCl) to the final desired concentration for the stability study.
-
Initial Sample (T=0): Immediately after preparation, withdraw an aliquot of the test solution. Dilute it to fall within the calibration range of the HPLC method (e.g., 4-20 mcg/mL)[8]. Filter the sample through a 0.45 µm filter and analyze it via HPLC. This serves as the initial concentration.
3. Storage and Sampling:
-
Store the remaining test solution in the designated temperature-controlled chambers (e.g., 5°C, 25°C, 45°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for 25°C and 45°C; 0, 1, 3, 5, 7 days for 5°C)[8].
-
At each time point, visually inspect the solution for color change, clarity, and precipitation[4]. Measure the pH[4].
-
Prepare each sample for HPLC analysis as described in step 2.3.
4. HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase. A common composition could involve a buffer and an organic solvent. The pH is often adjusted to around 4.9[8].
-
Chromatographic Conditions:
-
Quantification: Calculate the concentration of this compound in each sample by comparing its peak area to a calibration curve constructed from reference standards.
5. Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Plot the percentage remaining versus time for each temperature condition.
-
Determine the time at which the concentration drops to 90% of the initial value (t90), which is typically considered the limit of stability.
Visualizations
Experimental Workflow for this compound Stability Study
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. globalrph.com [globalrph.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cefepime HCl Degradation in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Cefepime HCl during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate and is it still usable?
A color change in your Cefepime solution, often to yellow, orange, or even a red-purple hue, is a visual indicator of significant degradation.[1][2] This occurs due to the formation of chromophoric byproducts as the Cefepime molecule breaks down.[1][2] Such a solution has likely lost a substantial amount of its antibacterial activity and its use is not recommended, as the degradation products are inactive and their potential effects on your experimental system are unknown.[3][4][5]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for Cefepime in aqueous solutions is the hydrolysis of the β-lactam ring.[5][6] This is a common vulnerability for all β-lactam antibiotics. Other degradation pathways include oxidation, isomerization (formation of the delta-3 isomer), and the formation of lactones.[6] These processes lead to a loss of antibacterial activity.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
To minimize degradation, this compound solutions should be prepared fresh whenever possible.[7] If storage is necessary, reconstituted solutions should be stored at 2-8°C and used within 24 hours.[7] For longer-term storage, freezing at -20°C or below is recommended.[8] It is also crucial to protect solutions from light, as Cefepime is susceptible to photodegradation, particularly from UV radiation.[1][3][9][10]
Q4: I am observing unexpected peaks in my HPLC analysis of a Cefepime sample. What are they?
Unexpected peaks in your HPLC chromatogram are most likely degradation products of Cefepime.[3] The specific identity of these peaks can vary depending on the degradation conditions (e.g., pH, temperature, light exposure). Common degradation products include open-ring compounds from hydrolysis, isomers, and oxidation products.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro experiments involving this compound.
Issue 1: Rapid Loss of Cefepime Potency in Cell Culture Media
Potential Causes:
-
High Temperature: Cefepime degradation is highly temperature-dependent.[1][11] Standard cell culture incubation at 37°C can lead to significant degradation in a matter of hours.[2][8][12]
-
Inappropriate pH: Cefepime is most stable in a pH range of 4 to 6.[1] Many cell culture media are buffered around pH 7.4, which accelerates Cefepime degradation.
-
Media Components: Certain components in complex media may contribute to degradation.
Recommended Solutions:
-
Prepare fresh Cefepime-containing media for each experiment.[7]
-
If media must be stored, keep it at 2-8°C for no more than a few days.[7]
-
For longer experiments, consider replenishing the Cefepime-containing media at regular intervals.
-
When possible, adjust the pH of your experimental solutions to be within the optimal range for Cefepime stability, if it does not compromise your experimental system.
Issue 2: Inconsistent or Irreproducible Experimental Results
Potential Causes:
-
Variable Experimental Conditions: Minor variations in temperature, pH, or buffer composition between experiments can lead to different rates of Cefepime degradation.[1]
-
Inaccurate Quantification: Problems with the analytical method used to determine Cefepime concentration, such as improper calibration, can lead to erroneous results.[1]
-
Delayed Sample Analysis: Delays between sample collection and analysis can allow for further degradation, skewing the results.[1]
Recommended Solutions:
-
Ensure precise control and diligent monitoring of all experimental parameters.
-
Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision.[1]
-
Analyze samples immediately after collection or flash-freeze and store them at -80°C until analysis.[1]
Issue 3: Shift in pH of the Experimental Solution Over Time
Potential Cause:
-
Formation of Acidic/Basic Degradation Products: The hydrolysis of the β-lactam ring and other degradation pathways can release acidic or basic molecules, altering the pH of an unbuffered or weakly buffered solution.[1][2][8]
Recommended Solutions:
-
Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.[1]
-
Monitor the pH of your solution at different time points to correlate any changes with the extent of Cefepime degradation.[1]
Data Presentation
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution
| Temperature (°C) | Storage Duration | Remaining Cefepime (%) | Reference(s) |
| 4 | 7 days | Stable | [13] |
| 20 | 24 hours | >95% | [2] |
| 25 | 24 hours | ~90% | [2][14] |
| 30 | 14 hours | ~90% | [2][14] |
| 37 | <10 hours | ~90% | [2][14] |
| 37 | 2 hours | 50% (at 10 mg/L) | [12] |
| 37 | 6 hours | 50% (at 500 mg/L) | [12] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendations | Reference(s) |
| pH | Most stable at pH 4-6.[1] | Use appropriate buffers to maintain optimal pH.[1] | [1] |
| Light (UV) | Accelerates degradation.[1][9][10] | Protect solutions from light using amber vials or foil.[1][3] | [1][3][9][10] |
| Buffers | Some buffers (formate, acetate, phosphate, borate) can catalyze degradation.[1] | Use non-catalytic buffers or account for catalytic effects.[1] | [1] |
| Concentration | Degradation can be concentration-dependent, especially at physiological temperatures.[3][12] | Be aware of potential concentration effects in your experimental design. | [3][12] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 4.5) and a polar organic solvent like methanol or acetonitrile.[15] A common mobile phase is a 70:30 (v/v) mixture of phosphate buffer and methanol.[15]
-
Flow Rate: Typically 1 mL/min.[15]
-
Detection: UV detection at a wavelength of 290 nm.[15]
-
Column Temperature: Maintained at 25°C.[15]
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 400 µg/mL).[15]
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration curve range.
-
Forced Degradation Studies (for method validation):
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for Cefepime and any degradation products.
-
Quantify the amount of this compound in the samples by comparing the peak area with that of the standard.
-
Visualizations
Caption: Primary degradation pathways of this compound in vitro.
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: A typical experimental workflow for assessing Cefepime stability.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Technical Support Center: Optimizing Cefepime HCl for Bacterial Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefepime HCl. Our aim is to help you achieve accurate and reproducible results in your bacterial inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefepime?
A1: Cefepime is a fourth-generation cephalosporin antibiotic that belongs to the beta-lactam class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] Cefepime covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption leads to defects in the cell wall, causing the bacterial cell to lyse and die.[1] Cefepime is known for its stability against many beta-lactamases and its ability to penetrate the outer membrane of Gram-negative bacteria.[1]
Q2: How should this compound powder and stock solutions be stored?
A2: this compound powder should be stored at 20–25°C and protected from light. Reconstituted solutions may darken over time, but this does not necessarily indicate a loss of potency. For intravenous solutions (1–40 mg/mL), stability is maintained for 24 hours at 20–25°C or for 7 days at 2–8°C. Intramuscular solutions (280 mg/mL) are also stable for 24 hours at 20–25°C or 7 days at 2–8°C. For longer-term storage, aliquots of stock solutions can be kept at -70°C.[3]
Q3: What are the expected MIC ranges for quality control (QC) strains?
A3: When performing Minimum Inhibitory Concentration (MIC) testing, it is crucial to include quality control (QC) strains to ensure the accuracy and reproducibility of your results. The acceptable MIC ranges for commonly used QC strains are established by the Clinical and Laboratory Standards Institute (CLSI).
| Quality Control Strain | CLSI M100 Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.016 - 0.12 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1 - 4 |
| Klebsiella pneumoniae ATCC® 700603™ | 0.06 - 0.5 |
| Staphylococcus aureus ATCC® 29213™ | 1 - 4 |
Note: QC ranges are subject to periodic revision. Always consult the most current version of the CLSI M100 document for the latest ranges.
Data Presentation: Cefepime MIC50 and MIC90 Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of organisms for several key bacterial species. These values are essential for understanding the general potency of Cefepime against these pathogens.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.06 | 0.12 |
| Pseudomonas aeruginosa | 1 - 3 | 8 - 16 |
| Staphylococcus aureus (Oxacillin-susceptible) | 2 | 4 |
Data compiled from multiple surveillance studies. MIC values can vary based on geographic location and the specific isolates tested.[1][4][5]
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Bacterial cultures (test isolates and QC strains)
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefepime Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent, such as sterile distilled water.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C until use.[3]
-
-
Preparation of Cefepime Dilutions:
-
Perform serial twofold dilutions of the Cefepime stock solution in CAMHB within the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only the broth and inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefepime that completely inhibits visible growth.
-
Troubleshooting Guide
Issue 1: My Cefepime MICs for QC strains are consistently out of the acceptable range.
-
Higher than expected MICs:
-
Incorrect Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs. Verify your inoculum preparation by ensuring the turbidity matches a 0.5 McFarland standard and perform colony counts to confirm the final concentration.
-
Deterioration of Cefepime: Check the expiration date and storage conditions of your Cefepime powder and stock solutions. Prepare fresh stock solutions and store them in appropriate aliquots at -70°C.[3]
-
Media Issues: Ensure you are using the correct type of Mueller-Hinton broth and that it has been prepared and stored correctly. Check the pH of the media.[3]
-
-
Lower than expected MICs:
-
Incorrect Inoculum Density: An inoculum that is too light can result in falsely low MICs. Re-standardize your inoculum preparation procedure.
-
Issue 2: I am observing "trailing" endpoints in my broth microdilution assay.
-
Interpretation: Trailing endpoints are characterized by reduced but persistent growth across a range of antibiotic concentrations, which can make it difficult to determine the true MIC. This can be caused by a subpopulation of resistant cells or partial hydrolysis of the antibiotic.[3]
Issue 3: There are "skipped wells" in my microdilution plate (growth in higher concentrations but not in a lower one).
-
Possible Causes:
-
Contamination: Check your cultures and reagents for contamination.
-
Inadequate Inoculation or Mixing: The well may have been missed during inoculation, or the inoculum may not have been mixed properly.
-
Inaccurate Drug Concentration: An error may have occurred during the serial dilution process.
-
-
Solution: Repeat the assay, paying close attention to aseptic technique, proper inoculation of all wells, and accurate pipetting during dilutions.
Issue 4: There is no bacterial growth in any of the wells, including the growth control.
-
Possible Causes:
-
Inactive Inoculum: The bacterial culture used for the inoculum may have been non-viable.
-
Incorrect Media: The media used may not support the growth of the test organism.
-
Incubator Malfunction: The incubator may not be maintaining the correct temperature or atmosphere.
-
-
Solution: Verify the viability of your bacterial stock, ensure you are using the appropriate growth medium, and check the incubator's settings and performance.
Visualizations
Caption: Mechanism of action of Cefepime leading to bacterial cell death.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Troubleshooting decision tree for inaccurate Cefepime MIC results.
References
- 1. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime HCl interference with common laboratory assays
Welcome to the Technical Support Center for Cefepime HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential interferences this compound may have with common laboratory assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Clinical Chemistry Assays
Q1: We are observing unexpectedly high urine glucose readings in a subject receiving Cefepime. Is this a known interference?
A1: Yes, Cefepime is known to cause false-positive results for urine glucose tests that utilize non-enzymatic, copper reduction methods (e.g., Clinitest™ tablets).[1][2][3][4] This interference is due to the chemical structure of Cefepime, which can reduce the copper sulfate in the reagent, mimicking the reaction of glucose.
-
Troubleshooting Steps:
-
Verify the method used for urine glucose testing.
-
If a copper reduction method was used, re-test the sample using an enzymatic method based on glucose oxidase (e.g., glucose test strips like Tes-Tape™).[1][4] These methods are not affected by Cefepime.[4]
-
Confirm any unexpected urine glucose results with a serum or plasma glucose measurement, which is not affected by this interference.[3]
-
Q2: A patient on Cefepime has shown a positive direct Coombs' test, but there is no other evidence of hemolysis. Could this be related to the drug?
A2: Yes, positive direct Coombs' tests have been reported during treatment with Cefepime without evidence of hemolysis.[1][2][5] This is a known hematological effect where the antibiotic may cause non-specific binding of immunoglobulins and/or complement to the red blood cell surface.
-
Troubleshooting Steps:
-
Correlate the positive Coombs' test with clinical and laboratory signs of hemolysis (e.g., anemia, reticulocyte count, haptoglobin, LDH, bilirubin).
-
If hemolysis is present, the drug should be discontinued and appropriate therapy initiated.[2]
-
If no hemolysis is evident, the positive test is likely a drug-induced artifact. Document the finding and consider alternative antibiotics if future cross-matching for blood transfusions is anticipated, as this can cause complexities.
-
Q3: Our creatinine levels appear elevated in a patient treated with Cefepime. Is this a true reflection of renal function decline or a possible assay interference?
A3: This could be either, but an assay interference is possible, particularly if you are using a Jaffé (alkaline picrate) method for creatinine measurement.[6] Cephalosporins as a class can react with the picrate reagent, forming a red chromophore that is mistaken for the creatinine-picrate complex, leading to falsely elevated results.[6][7]
-
Troubleshooting Steps:
-
Identify the methodology used by your lab for creatinine determination.
-
If a Jaffé method is being used, request a re-analysis using a more specific method, such as an enzymatic assay or High-Performance Liquid Chromatography (HPLC), which are not subject to this interference.[6]
-
Always interpret creatinine levels in the context of the patient's overall clinical picture, including urine output and creatinine clearance (CrCl), as Cefepime can also be associated with true nephrotoxicity.[8][9]
-
Section 2: Microbiology & Infectious Disease Assays
Q4: We have a positive (1,3)-β-D-glucan (BDG) test result for invasive fungal infection, but the patient is on Cefepime. How should we interpret this?
A4: Exercise extreme caution. Cefepime is a known cause of false-positive (1,3)-β-D-glucan test results.[10] The interference stems from contamination of the Cefepime formulation itself with β-D-glucan during the manufacturing process of the semi-synthetic antibiotic.[10]
-
Troubleshooting Steps:
-
Do not initiate antifungal therapy based solely on a positive BDG result in a patient receiving Cefepime. [10]
-
Repeat the BDG test within 3-5 days to check for consistency. Two consecutive positive results have higher specificity.[10]
-
Seek additional evidence for a true invasive fungal infection. This includes:
-
Evaluate for other potential causes of false-positive BDG results, such as bacteremia, recent hemodialysis, or administration of albumin or IVIG.[10]
-
Q5: Our automated susceptibility testing system reports that an ESBL-producing Enterobacteriaceae isolate is "susceptible" to Cefepime. Is this result reliable?
A5: This result may not be reliable. Automated systems can have unacceptably high error rates, particularly "very major errors" (i.e., false susceptibility), when testing Cefepime against ESBL-producing organisms.[11] This discrepancy can be due to the specific algorithms used by the system and the "inoculum effect," where the high bacterial load in an infection can overwhelm the antibiotic in a way not reflected in the automated test.[11]
-
Troubleshooting Steps:
-
Confirm the susceptible result using a reference-grade method like broth microdilution.[11]
-
Ensure proper inoculum density (standardized to a 0.5 McFarland standard) was used in the initial test, as higher densities can lead to falsely resistant results due to the inoculum effect.[11]
-
Consider the source and severity of the infection. For severe infections, a falsely susceptible result could lead to clinical failure.
-
Data Summary: Cefepime Assay Interferences
| Assay | Type of Interference | Mechanism | Recommended Action / Alternative Method |
| Urine Glucose | False Positive[1][2] | Chemical reaction with copper reduction reagents (non-enzymatic methods).[4] | Use enzymatic glucose oxidase-based test strips. Confirm with serum glucose.[1][3] |
| Direct Coombs' Test | Positive Result[1] | Non-specific binding of immunoglobulins to red blood cells. | Correlate with clinical signs of hemolysis.[2] |
| Serum Creatinine | False Positive[6] | Drug reacts with alkaline picrate in the Jaffé reaction.[6][7] | Use an enzymatic or HPLC-based creatinine assay.[6] |
| (1,3)-β-D-Glucan | False Positive[10] | Contamination of the antibiotic formulation with β-D-glucan.[10] | Repeat test; seek corroborating clinical/microbiological evidence.[10] |
| Antimicrobial Susceptibility (AST) | False Susceptible[11] | Inoculum effect; limitations of automated system algorithms with ESBLs.[11] | Confirm with a reference method (e.g., broth microdilution).[11] |
| Therapeutic Drug Monitoring (HPLC-UV) | False High[12][13] | Undetermined analytical interference from a co-eluting substance.[12][13] | Method validation is critical; correlate results with the clinical picture. |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for unexpected laboratory results.
Caption: Mechanism of Cefepime interference in the Jaffé creatinine assay.
Caption: Decision tree for a positive β-D-glucan test with Cefepime use.
Key Experimental Methodologies
1. Protocol: Confirmation of Antimicrobial Susceptibility via Broth Microdilution (Reference Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Cefepime and is considered a reference standard to confirm results from automated systems.[11]
-
Materials: Cefepime powder (analytical grade), cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).
-
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of Cefepime in CAMHB in the microtiter plate wells to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Cefepime dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[11]
-
Interpretation: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth. Compare this MIC value to established breakpoints (e.g., from CLSI M100) to classify the isolate as susceptible, intermediate, or resistant.
-
2. Protocol: Investigating Drug Interference with Jaffé Creatinine Assay
This protocol outlines a method to determine if Cefepime interferes with a laboratory's Jaffé creatinine measurement.
-
Materials: Pooled human serum, this compound stock solution, laboratory's Jaffé creatinine analyzer, and an enzymatic creatinine analyzer (for comparison).
-
Procedure:
-
Baseline Measurement: Determine the baseline creatinine concentration in the pooled serum using both the Jaffé and the enzymatic methods.
-
Sample Spiking: Create a series of samples by spiking the pooled serum with increasing concentrations of this compound to cover the sub-therapeutic to supra-therapeutic range. Include a control sample with no added drug.
-
Analysis: Measure the creatinine concentration in all spiked samples and the control using both the Jaffé and enzymatic methods.
-
Data Analysis: Calculate the difference in creatinine concentration between the Jaffé and enzymatic methods for each Cefepime concentration. A concentration-dependent increase in the measured creatinine by the Jaffé method, but not the enzymatic method, indicates interference.[6]
-
3. Protocol: Sample Handling for Therapeutic Drug Monitoring (TDM) of Cefepime
Proper sample handling is critical for accurate TDM, as Cefepime can degrade in plasma at room temperature.[14]
-
Materials: Blood collection tubes (e.g., with lithium heparin or EDTA), refrigerated centrifuge, polypropylene transport tubes.
-
Procedure:
-
Blood Collection: Collect blood samples at the appropriate time relative to the Cefepime dose (e.g., trough sample just before the next dose).
-
Immediate Processing: Process the sample as soon as possible. Do not store whole blood at room temperature.
-
Centrifugation: Centrifuge the blood sample in a refrigerated centrifuge (e.g., at 4°C) to separate the plasma.
-
Plasma Separation: Immediately after centrifugation, carefully transfer the plasma to a labeled polypropylene tube.
-
Storage: If analysis is not performed immediately, freeze the plasma at -20°C or, preferably, -70°C. Cefepime is stable under these conditions.[14] Avoid repeated freeze-thaw cycles.
-
References
- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. Interference of new penicillins and cephalosporins with urine glucose monitoring tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labme.ai [labme.ai]
- 6. Interference by the new antibiotic cefpirome and other cephalosporins in clinical laboratory tests, with special regard to the "Jaffé" reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Nephrotoxicity of cefepime: A new cephalosporin antibiotic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the influence on renal function between cefepime and cefpirome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
- 12. Analytical interference during cefepime therapeutic drug monitoring in intensive care patient: About a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Cefepime HCl degradation products in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of Cefepime Hydrochloride (HCl) in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Cefepime HCl in an aqueous solution?
The degradation of this compound in solution is primarily characterized by two main pathways: the hydrolysis of the β-lactam ring and the cleavage of the bond to the N-methylpyrrolidinium (NMP) moiety. The most commonly identified degradation product is 1-methylpyrrolidine.[1][2] Under various stress conditions such as elevated temperature, non-optimal pH, and exposure to light, other more complex degradation products can also be formed.[3][4]
Q2: What are the optimal storage conditions to ensure the stability of this compound solutions?
To maintain the stability of this compound solutions, it is recommended to control the pH, temperature, and light exposure. The optimal pH range for this compound stability is between 4 and 6.[5][6][7] Solutions should be stored at refrigerated temperatures (2-8°C) to significantly extend their stability.[5][8][9][10] It is also crucial to protect solutions from light by using amber vials or other light-protective coverings.[5][6]
Q3: How does temperature affect the degradation rate of this compound?
The degradation of this compound follows first-order kinetics, and the rate of degradation increases with temperature.[11][12] For instance, a 40 mg/mL solution of this compound is stable for up to 7 days at 5°C, while its stability decreases to 24 hours at 25°C and only 2 hours at 45°C.[8][9][10]
Q4: Do the degradation products of this compound possess antibacterial activity?
No, studies have indicated that the degradation products of this compound do not exhibit significant antibacterial activity.[4] The degradation process, particularly the opening of the β-lactam ring, leads to a loss of the drug's efficacy against susceptible bacteria.
Q5: What analytical methods are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and separating it from its degradation products.[6] Thin-Layer Chromatography (TLC) with densitometric detection is another validated method.[1][2] For a more detailed characterization and identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a powerful technique.[13][14]
Troubleshooting Guides
This section addresses common problems encountered during the handling and analysis of this compound solutions.
Problem 1: Rapid Color Change of the Solution
-
Observation: The this compound solution turns yellow, orange, or even red-purple shortly after preparation.
-
Probable Cause: This color change is an indicator of this compound degradation and the formation of chromophoric byproducts.[3][8]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is within the optimal range of 4-6.[5][6] Degradation can cause a shift in pH, further accelerating the process.
-
Control Temperature: Prepare and handle the solution at controlled, cool temperatures. Avoid exposure to heat.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]
-
Buffer Selection: Be aware that certain buffers like formate, acetate, phosphate, and borate can catalyze degradation.[6] Consider using non-catalytic buffers if possible.
-
Problem 2: Inconsistent or Irreproducible Analytical Results
-
Observation: Significant variability in this compound concentration is observed between replicate samples or different experimental runs.
-
Probable Cause: This can be due to variable experimental conditions, issues with the analytical method, or delays in sample processing.
-
Troubleshooting Steps:
-
Standardize Conditions: Ensure precise and consistent control of temperature, pH, and buffer concentrations throughout your experiments.[6]
-
Validate Analytical Method: The analytical method (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision.[6]
-
Fresh Standards: Prepare fresh calibration standards for each analytical run to ensure accurate quantification.[6]
-
Prompt Analysis: Analyze samples immediately after collection. If immediate analysis is not possible, store them at -20°C or lower to halt degradation.[6]
-
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Solutions at Different Temperatures
| Concentration | Temperature | Stability (Time to >90% of Initial Concentration) | Reference(s) |
| 40 mg/mL | 5°C | Up to 7 days | [8][9][10] |
| 40 mg/mL | 25°C | Up to 24 hours | [8][9][10] |
| 40 mg/mL | 45°C | Up to 2 hours | [8][9][10] |
| 100 µg/mL in Peritoneal Dialysis Solution | 4°C | 14 days | [15] |
| 100 µg/mL in Peritoneal Dialysis Solution | 25°C | 7 days | [15] |
| 100 µg/mL in Peritoneal Dialysis Solution | 37°C | 48 hours | [15] |
Table 2: Influence of pH on this compound Stability
| pH Range | Stability | Reference(s) |
| 4 - 6 | Most Stable | [5][6][7] |
| > 6 | Less Stable | [5] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution using HPLC-UV
Objective: To determine the degradation kinetics of this compound under specific pH and temperature conditions.
Materials:
-
Cefepime hydrochloride reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer components
-
pH meter
-
Calibrated incubator or water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water.
-
Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the target value (e.g., 7.4).
-
Dilute the this compound stock solution with the buffer to the final desired concentration.
-
-
Incubation:
-
Transfer aliquots of the final solution into several vials.
-
Place the vials in a calibrated incubator or water bath set to the desired temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.
-
Immediately dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
If not analyzed immediately, store the samples at -20°C or below.
-
-
HPLC Analysis:
-
Data Analysis:
-
Determine the concentration of this compound in each sample using the calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the resulting line.
-
Visualizations
Caption: Degradation pathway of this compound in solution.
Caption: Workflow for this compound stability study.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Stability of cefepime in peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Preventing Cefepime HCl Precipitation in Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Cefepime hydrochloride (HCl) in culture media. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the successful use of Cefepime HCl in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in culture media can manifest as cloudiness, crystals, or visible particles, potentially impacting experimental outcomes. The following table outlines common causes and provides actionable solutions.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | High Local Concentration: Adding a concentrated stock solution too quickly can create localized areas of high concentration, exceeding the solubility limit and causing precipitation. | Add the this compound stock solution dropwise to the culture medium while gently swirling or mixing. This ensures rapid and even dispersion. |
| pH Shock: A significant difference in pH between the this compound stock solution (which is more stable at an acidic pH of 4-5) and the culture medium (typically pH 7.2-7.4) can cause the antibiotic to fall out of solution.[1][2] | While preparing the stock solution in a buffered solution closer to the media's pH is an option, the recommended approach is the slow addition and mixing to allow the media's buffering system to equilibrate. | |
| Precipitate appears after a period of incubation (hours to days). | Temperature-Related Degradation: this compound is less stable at higher temperatures, such as the 37°C used for cell culture incubation. Degradation products may be less soluble and precipitate over time.[3] | Prepare fresh this compound-containing media for each experiment or at least every few days. If media must be stored, keep it at 2-8°C for no longer than a week.[4][5] |
| pH Instability in Culture: Cellular metabolism can alter the pH of the culture medium over time. A shift to a more alkaline pH can decrease the stability and solubility of this compound. | Ensure your culture medium is adequately buffered. Monitor the pH of your cultures, especially for long-term experiments. | |
| Fine, crystalline precipitate is observed throughout the media. | Interaction with Media Components: Although one study suggests Cefepime is stable with calcium ions, high concentrations of divalent cations (like calcium and magnesium) in some media formulations could potentially interact with this compound to form insoluble salts, a common issue with other media components.[6][7][8] | When preparing media from powder, ensure that components like calcium chloride are fully dissolved separately before mixing with other components. If using a custom media formulation, consider evaluating the compatibility of this compound with the specific salt concentrations. |
| Cloudiness or turbidity is present in the media. | Bacterial or Fungal Contamination: While this compound is an antibiotic, it may not be effective against all contaminants, or high levels of contamination can lead to visible turbidity that might be mistaken for precipitation. | Always practice strict aseptic techniques.[9] If contamination is suspected, inspect the culture under a microscope to confirm the presence of microorganisms. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to prepare a this compound stock solution?
A1: To prepare a stock solution, dissolve this compound powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to a concentration of 10 mg/mL.[10] Filter-sterilize the solution through a 0.22 µm syringe filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended final concentration of this compound in culture media?
A2: The optimal, non-toxic concentration of this compound can vary depending on the cell line. It is crucial to perform a dose-response experiment to determine the highest concentration that does not affect cell viability. A common starting range for testing is 1 µg/mL to 100 µg/mL.
Q3: How stable is this compound in solution?
A3: this compound's stability is highly dependent on pH and temperature. It is most stable at a pH of 4-5.[1][2] Reconstituted stock solutions are stable for up to 24 hours at room temperature (20-25°C) or for 7 days at 2-8°C.[4] In culture media at 37°C, its stability decreases, making it advisable to use freshly prepared media.[3]
Q4: Can I pre-mix this compound into my basal media and store it?
A4: It is best practice to add this compound to the culture medium immediately before use.[5] If you need to store media containing this compound, it should be kept at 2-8°C and used within a few days to a week.[4] The color of the solution may darken over time, which can indicate degradation.[1][4]
Q5: Are there any known incompatibilities of this compound with other substances?
A5: Yes, this compound for injection is known to be incompatible with solutions containing ampicillin, metronidazole, vancomycin, gentamicin, tobramycin sulfate, or netilmicin sulfate.[11] While these are not typical cell culture media components, it highlights the potential for interactions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Cefepime hydrochloride powder
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or PBS to achieve a stock concentration of 10 mg/mL.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the stock solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration, and date.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound
Materials:
-
Your mammalian cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mg/mL)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or trypan blue)
Procedure:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period.
-
Allow the cells to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in your complete culture medium. A suggested range is from 1 µg/mL to 100 µg/mL. Include a "no-antibiotic" control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Culture the cells for a period relevant to your typical experiments (e.g., 48-72 hours).
-
Assess cell viability using your chosen assay.
-
The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability compared to the no-antibiotic control.
Visualizations
Caption: Workflow for preparing and using this compound in culture media.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Addressing variability in Cefepime HCl antimicrobial susceptibility test results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Cefepime HCl antimicrobial susceptibility test (AST) results. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound AST results?
A1: Variability in Cefepime susceptibility results can arise from several technical and biological factors. Common technical errors include improper inoculum preparation, incorrect incubation conditions, and issues with the testing materials or automated systems.[1] Biologically, the presence of specific resistance mechanisms in the test organism, such as Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and carbapenemases, can lead to variable and sometimes discrepant results.[1][2][3]
Q2: How does the "inoculum effect" influence Cefepime susceptibility results?
A2: The inoculum effect is a phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases with a higher initial bacterial density.[1][4] This is particularly pronounced for β-lactams like Cefepime when tested against bacteria that produce β-lactamases.[5][6][7] A larger bacterial population can produce a higher concentration of these enzymes, leading to more rapid degradation of the antibiotic and consequently, a higher, potentially false, resistant result.[1][5] Studies have shown that even minor variations in the inoculum size within the acceptable CLSI range can impact the MIC.[6]
Q3: My automated susceptibility testing system (e.g., Vitek 2) indicates a "Susceptible" Cefepime result for an ESBL-producing organism. Is this reliable?
A3: Caution should be exercised when interpreting susceptible Cefepime results from some automated systems for ESBL-producing Enterobacteriaceae.[1] Studies have reported unacceptably high error rates, particularly very major errors (false susceptibility), with systems like Vitek 2 for these organisms.[8][9][10] These discrepancies may stem from the specific algorithms used by the automated systems, which may not accurately reflect the in vivo activity of Cefepime, especially in high-inoculum infections.[1] Confirmation of such results with a reference method like broth microdilution is often recommended.[8][11][12]
Q4: What is the significance of the "Susceptible-Dose Dependent" (SDD) category for Cefepime?
A4: In 2014, the Clinical and Laboratory Standards Institute (CLSI) introduced the SDD category for Cefepime for Enterobacteriaceae to account for the observation that higher doses of the drug could be effective against isolates with MICs that were previously considered intermediate or resistant.[13][14] This category implies that the susceptibility of the organism is dependent on the dosing regimen, and higher, more frequent doses may be required to achieve a therapeutic effect.[14][15] The introduction of the SDD category presents a challenge for clinical laboratories, as it necessitates accurate and reliable MIC determination to guide appropriate dosing strategies.[8][11][12]
Q5: How does the stability of this compound solution affect AST results?
A5: Cefepime in solution is susceptible to degradation over time, a process that is accelerated by increased temperatures.[16][17][18] Degradation of the antibiotic can lead to a lower effective concentration in the test medium, potentially resulting in falsely elevated MIC values. It is crucial to use freshly prepared Cefepime solutions or solutions that have been stored under appropriate conditions (e.g., frozen at -70°C) to ensure the accuracy of AST results.[1] Cefepime solutions may also exhibit color changes (yellow to red-purple) upon degradation, which can be a visual indicator of instability.[16][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Consistently high Cefepime MICs for Quality Control (QC) strains | Incorrect Inoculum Density: The bacterial suspension is too turbid. | Verify the inoculum preparation method. Standardize the turbidity to a 0.5 McFarland standard and confirm the final concentration with colony counts (target: 5 x 10^5 CFU/mL for broth microdilution).[1] |
| Deterioration of Cefepime: The antibiotic powder or stock solution has degraded. | Check the expiration date and storage conditions. Prepare fresh stock solutions and store them in aliquots at -70°C.[1] | |
| Media Issues: Incorrect type or improperly prepared Mueller-Hinton broth/agar. | Ensure the correct media is used and prepared according to the manufacturer's instructions. Check and adjust the pH if necessary.[1] | |
| Incubation Conditions: Incorrect temperature or duration. | Verify the incubator maintains a temperature of 35°C ± 2°C and the incubation time is within the recommended range (typically 16-20 hours for broth microdilution).[1] | |
| Contamination: The QC strain culture is contaminated. | Visually inspect the culture for signs of contamination and perform a purity check by subculturing onto an appropriate agar plate.[1] | |
| Discrepancy between Disk Diffusion and MIC results for Cefepime | Inoculum Effect: Particularly with β-lactamase producing organisms. | The disk diffusion method may be less sensitive to the inoculum effect.[19] Consider the possibility of an underlying resistance mechanism that is more apparent in the broth-based MIC test. |
| Reading of Zone Diameters: Incorrect measurement of the zone of inhibition. | Ensure accurate measurement with a calibrated ruler or calipers, paying attention to subtle, trailing growth. Do not move the disk once it has been placed.[1] | |
| Differences in Testing Conditions: Variations in media, inoculum, or incubation between the two methods. | Standardize all testing parameters according to CLSI or EUCAST guidelines. | |
| Variable Cefepime MICs for the same isolate upon repeat testing | Heteroresistance: The bacterial population contains subpopulations with varying levels of resistance. | This phenomenon can be challenging to detect with standard AST methods. Consider population analysis profiles or time-kill assays for further investigation. |
| Inconsistent Inoculum Preparation: Minor variations in inoculum density between tests. | Meticulously standardize the inoculum preparation for each replicate to minimize this source of variability.[6] | |
| Presence of Inducible Resistance Mechanisms: e.g., inducible AmpC β-lactamases. | Pre-incubation with an inducing agent (though not a routine procedure) could reveal the presence of inducible resistance. | |
| Cefepime appears susceptible, but the isolate is a known carbapenemase producer | True but Misleading Phenotype: Some carbapenemase-producing isolates can test as susceptible to Cefepime in vitro. | Animal model data suggest that Cefepime may not be effective against carbapemase-producing Enterobacterales, even with a susceptible MIC.[20] CLSI recommends that Cefepime should not be reported as susceptible for these organisms.[20] |
| Testing Error: Possibility of a technical error in the AST. | Repeat the test, ensuring all procedures are followed correctly. A positive phenotypic test for carbapenemase production (e.g., CarbaNP) can confirm the presence of the resistance mechanism.[20] |
Data Presentation
Table 1: Impact of Inoculum Size on Cefepime MIC50 and MIC90 against AmpC-hyperproducing Enterobacter spp.
| Inoculum Size (CFU/mL) | MIC50 (mg/L) | MIC90 (mg/L) |
| Standard (5 x 10^5) | 1 | 8 |
| High (5 x 10^6) | 8 | 256 |
| Data from a study on 62 clinical isolates of Enterobacter spp.[5] |
Table 2: Comparison of Cefepime Susceptibility Testing Methods for Presumptive ESBL-Producing Enterobacteriaceae
| Testing Method | Categorical Agreement with Broth Microdilution | Very Major Errors (False Susceptibility) | Major Errors (False Resistance) |
| Vitek 2 | 47.6% | 11.1% | 0% |
| Disk Diffusion | 57.1% | 7.1% | 1.8% |
| MicroScan | 44.6% | 0% | 23.4% |
| Data from a study on 64 presumptive ESBL-producing isolates.[8][11][12] |
Table 3: Cefepime Breakpoints for Enterobacteriaceae (CLSI, 2014)
| Interpretation | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Susceptible (S) | ≤ 2 | ≥ 25 |
| Susceptible-Dose Dependent (SDD) | 4-8 | 19-24 |
| Resistant (R) | ≥ 16 | ≤ 18 |
| These breakpoints may differ for other organisms like Pseudomonas aeruginosa.[13] |
Experimental Protocols
Broth Microdilution MIC Testing
-
Preparation of Cefepime Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Store the stock solution in aliquots at -70°C.[1]
-
Preparation of Cefepime Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefepime stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of Cefepime that completely inhibits visible growth of the organism.
Disk Diffusion Testing
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Cefepime Disk: Aseptically apply a Cefepime disk (30 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.[1]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Zone Diameters: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a calibrated ruler or calipers.[1]
Visualizations
Caption: Workflow for Cefepime Antimicrobial Susceptibility Testing.
Caption: Troubleshooting logic for variable Cefepime AST results.
Caption: Cefepime mechanism of action and bacterial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidemiology of β-Lactamase-Producing Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the inoculum effect on cefepime activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefepime, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unacceptably High Error Rates in Vitek 2 Testing of Cefepime Susceptibility in Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of inoculum size on the antibacterial activity of cefpirome and cefepime against Klebsiella pneumoniae strains producing SHV extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cefepime Reporting Strategies for Carbapenemase-producing Isolates of Enterobacterales [clsi.org]
Technical Support Center: Overcoming In Vivo Stability Challenges of Cefepime HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the in vivo stability challenges of Cefepime Hydrochloride (HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Cefepime HCl in vivo?
A1: In vivo, this compound primarily degrades through two main pathways. The first involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics. The second is the cleavage of the N-methylpyrrolidine (NMP) side chain.[1][2] Mass spectrometry data suggest that the opening of the cephem (β-lactam) ring occurs before the cleavage of N-methylpyrrolidine.[2] These degradation processes result in products that lack antimicrobial activity.[1][2]
Q2: What factors significantly impact the stability of this compound in experimental settings?
A2: The stability of this compound in aqueous solutions is influenced by several factors:
-
Temperature: Higher temperatures accelerate the degradation rate.[1][3][4]
-
pH: Cefepime is most stable in a pH range of 4 to 6.[3][5][6] Outside this range, degradation increases.[3] Degradation products can also increase the pH of the solution, which may further accelerate the degradation process.[2]
-
Light: Exposure to light can contribute to the degradation of Cefepime.[1][7]
-
Concentration: The rate of degradation can be concentration-dependent.[1][8]
-
Solvent Composition: The type of solvent or infusion fluid can affect stability.[1]
Q3: What are the expected degradation products of this compound?
A3: The main degradation products of this compound include N-methylpyrrolidine (NMP), which is further oxidized to NMP N-oxide, and the 7-epimer of cefepime.[8] Other identified degradation impurities can include the delta-3 isomer, lactone formation from β-lactam ring hydrolysis, and various open-ring and oxidation products.[7][9] It's important to note that these degradation products do not possess antibacterial activity.[2]
Q4: How can I minimize this compound degradation during my in vivo experiments?
A4: To minimize degradation, consider the following best practices:
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment whenever possible.[3]
-
pH Control: Maintain the pH of the solution within the optimal range of 4-6.[3][5][6]
-
Temperature Control: Store stock solutions and prepared formulations at recommended temperatures (refrigerated at 2-8°C or frozen) and minimize exposure to room temperature or higher.[2][3][10]
-
Light Protection: Protect solutions from light by using amber vials or covering containers with foil.[1][7]
-
Appropriate Vehicle: Use a compatible and stable vehicle for your formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected therapeutic efficacy in animal models. | Cefepime degradation in the formulation leading to a lower effective dose. | Prepare fresh formulations for each experiment. Validate the stability of your formulation under the experimental conditions (e.g., temperature, light exposure). Use a stability-indicating analytical method like HPLC to confirm Cefepime concentration before administration. |
| Observed neurotoxicity or other unexpected adverse effects in animal subjects. | Accumulation of degradation products, such as N-methylpyrrolidine (NMP). | While less than 1% of a dose is recovered as NMP in urine, ensure the formulation is not significantly degraded before administration.[8] Monitor for and record any adverse events. Consider analyzing plasma samples for key degradation products if toxicity is a concern. |
| Precipitation or color change in the this compound solution. | pH shift outside the optimal range, leading to degradation and potential precipitation of degradation products. A color change to yellow, orange, or brown indicates significant degradation.[2][10] | Discard the solution. Prepare a fresh solution, ensuring the pH is buffered within the 4-6 range.[3] Visually inspect solutions for any changes before use. |
| High variability in analytical quantification of Cefepime in biological samples. | Instability of Cefepime in the biological matrix (e.g., plasma, tissue homogenate) during sample collection, processing, and storage. | Process biological samples promptly and on ice. Store samples at -70°C or below until analysis.[11] Conduct matrix stability studies to ensure Cefepime is stable under your specific sample handling conditions. |
Data on this compound Stability
Table 1: Stability of this compound Solutions at Various Temperatures
| Temperature | Concentration | Stability (% remaining) | Time | Reference |
| 45°C | 40 mg/mL | >90% | 2 hours | [10] |
| 37°C | 500 mg/L | ~50% | 6 hours | [8] |
| 37°C | 10 mg/L | ~50% | 2 hours | [8] |
| 37°C | 50 mg/mL | Unstable (<90%) | > 6 hours | [12] |
| 30°C | 5-12% (w/v) | >90% | ~14 hours | [4] |
| 25°C | 40 mg/mL | >90% | 24 hours | [10] |
| 25°C | 5-12% (w/v) | >90% | 24 hours | [4] |
| 20-25°C | 110 mg/mL | >90% | 24 hours | [12] |
| 5°C | 40 mg/mL | >90% | 7 days | [10] |
| 4°C | Not specified | 90.5% | 2 weeks | [2] |
Table 2: pH and its Effect on this compound Stability
| pH Range | Stability | Notes | Reference |
| 4-6 | Optimal | L-arginine is often added to formulations to maintain pH in this range. | [1][5][6] |
| <4 or >6 | Decreased | Degradation rate increases outside the optimal pH range. | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies
Objective: To prepare a stable this compound solution for parenteral administration in animal models.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Normal Saline)[13]
-
Sterile vials
-
0.22 µm sterile syringe filters
-
pH meter
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the C-efepime HCl powder.
-
In a sterile vial, reconstitute the this compound with a small volume of sterile WFI or normal saline.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Bring the solution to the final volume with the chosen diluent.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the 4-6 range using a suitable sterile buffer. Note that commercial formulations often include L-arginine to control pH.[5][6]
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Store the prepared formulation protected from light at 2-8°C until use. Prepare fresh daily if possible.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
Objective: To quantify the concentration of this compound and separate it from its degradation products using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjust pH to a suitable value with orthophosphoric acid) and filter it through a 0.45 µm filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound samples (from in vivo studies or stability testing) with the mobile phase to fall within the calibration curve range.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the prepared samples.
-
Data Analysis: Identify and quantify the Cefepime peak based on its retention time compared to the standard. The presence of additional peaks may indicate degradation products.
Visualizations
References
- 1. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. veeprho.com [veeprho.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Cefepime HCl Dosage Adjustment for Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefepime HCl and resistant bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to Cefepime?
A1: Bacterial resistance to Cefepime is multifaceted and can be broadly categorized as follows:
-
Enzymatic Degradation: The most common mechanism in Gram-negative bacteria is the production of β-lactamase enzymes that hydrolyze Cefepime.[1][2] This includes Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.[1][3] While Cefepime is more stable against many β-lactamases compared to third-generation cephalosporins, certain enzymes can still effectively inactivate the drug.[4][5]
-
Target Site Modification: In Gram-positive bacteria, resistance is often due to alterations in Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics.[1] Cefepime has a low affinity for PBP-2a in methicillin-resistant staphylococci.[1]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the reduced expression or mutation of porin channels, can limit Cefepime's entry into the cell, thereby reducing its efficacy.[5]
-
Efflux Pumps: Active transport systems, known as efflux pumps, can expel Cefepime from the bacterial cell before it can reach its PBP targets.[1][6] Overexpression of efflux systems like MexXY-OprM in Pseudomonas aeruginosa is a known resistance mechanism.[1][6]
Q2: My Cefepime Minimum Inhibitory Concentration (MIC) results are higher than expected for a quality control (QC) strain. What could be the cause?
A2: Consistently high Cefepime MICs for QC strains often point to technical issues in the experimental setup. Common causes include:
-
Incorrect Inoculum Density: An inoculum that is too dense (the "inoculum effect") can lead to falsely elevated MIC values, especially for β-lactamase-producing organisms.[3] Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[3]
-
Deterioration of Cefepime: Check the expiration date and storage conditions of your this compound powder and stock solutions. Improper storage can lead to degradation of the compound.[3]
-
Contamination: Contamination of the culture or reagents can lead to inaccurate results.
-
Incorrect Incubation Conditions: Ensure that the incubation temperature and duration adhere to standardized protocols (e.g., 35°C ± 2°C for 16-20 hours for broth microdilution).[3]
Q3: An automated susceptibility testing system reports an ESBL-producing organism as "susceptible" to Cefepime. Should I trust this result?
A3: Exercise caution when interpreting susceptible Cefepime results from automated systems for known ESBL-producing organisms.[3] Some studies have reported high error rates, particularly false susceptibility, with these systems.[3] It is highly recommended to confirm these results using a reference method like broth microdilution.[3]
Q4: What does the "Susceptible-Dose Dependent" (SDD) category for Cefepime mean?
A4: The SDD category, introduced by the Clinical and Laboratory Standards Institute (CLSI), indicates that the susceptibility of an isolate to Cefepime is dependent on the dosing regimen used.[7][8] For isolates falling into the SDD category, achieving a successful clinical outcome is more likely when higher doses of Cefepime are administered.[8]
Troubleshooting Guides
Issue 1: Inconsistent Cefepime MIC Results for the Same Isolate
| Potential Cause | Troubleshooting Step |
| Variation in Inoculum Preparation | Strictly adhere to standardizing the inoculum to a 0.5 McFarland turbidity standard. Perform colony counts to verify the final concentration (e.g., ~5 x 10^5 CFU/mL for broth microdilution).[3] |
| Inconsistent Incubation Time or Temperature | Ensure incubators are calibrated and maintain a consistent temperature. Use a timer to ensure the correct incubation period as defined by the protocol (e.g., 16-20 hours for CLSI broth microdilution).[3] |
| Preparation of Cefepime Dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipetting and dilution calculations. |
Issue 2: Cefepime Appears Ineffective Against a Susceptible Isolate in an In Vitro Model
| Potential Cause | Troubleshooting Step |
| High Bacterial Inoculum ("Inoculum Effect") | A high initial bacterial concentration can lead to rapid Cefepime degradation by β-lactamases, resulting in treatment failure.[3][9] Consider repeating the experiment with a lower starting inoculum. |
| Presence of an Inducible Resistance Mechanism (e.g., AmpC) | Some bacteria can increase the production of resistance enzymes like AmpC β-lactamase in the presence of an antibiotic. This may not be detected in standard MIC testing. |
| Biofilm Formation | If your experimental setup allows for biofilm formation, bacteria within the biofilm may exhibit increased resistance to Cefepime. |
Experimental Protocols
Protocol 1: Cefepime MIC Determination by Broth Microdilution
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[10]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefepime Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable sterile solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the Cefepime stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range.
-
Standardize Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading the MIC: The MIC is the lowest concentration of Cefepime that completely inhibits visible bacterial growth.[3][10]
Protocol 2: Cefepime MIC Determination by Gradient Diffusion (E-test)
The gradient diffusion method is a simpler alternative to broth microdilution.[10]
Materials:
-
Cefepime E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Create a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Apply E-test Strip: Aseptically apply the Cefepime E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.[10][11]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
Reading the MIC: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[10]
Quantitative Data Summary
Table 1: CLSI Cefepime Breakpoints for Enterobacterales
| Interpretation | MIC (μg/mL) |
| Susceptible (S) | ≤ 2 |
| Susceptible-Dose Dependent (SDD) | 4 - 8 |
| Resistant (R) | ≥ 16 |
Data based on 2014 CLSI revisions.[8]
Table 2: Recommended Cefepime Dosage Adjustments for Renal Impairment in Adults
| Creatinine Clearance (mL/min) | Recommended Maintenance Dose |
| > 60 | No adjustment necessary |
| 30-60 | 1-2 g IV every 12 hours |
| 10-29 | 1 g IV every 12-24 hours |
| < 10 | 0.5-1 g IV every 24 hours |
Note: These are general recommendations. Specific dosing should be guided by the severity of the infection and the MIC of the infecting organism.[4][12][13]
Visualizations
Caption: Workflow for Cefepime MIC determination by broth microdilution.
Caption: Key mechanisms of bacterial resistance to Cefepime.
Caption: Logical workflow for troubleshooting inaccurate Cefepime results.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]
- 6. Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Resistance Emergence Mechanism and Mechanism of Resistance Suppression by Tobramycin for Cefepime for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. liofilchem.net [liofilchem.net]
- 12. Cefepime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. fffenterprises.com [fffenterprises.com]
Technical Support Center: Mitigating Cefepime HCl-Induced Artifacts in Experimental Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cefepime HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experimental data that may arise from the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my experimental samples?
A1: Cefepime hydrochloride is a fourth-generation cephalosporin, a type of β-lactam antibiotic, used to treat a wide range of bacterial infections.[1][2] It may be present in your experimental samples if you are working with treated subjects (in vivo studies), or if it is used to prevent bacterial contamination in cell cultures (in vitro studies). Cefepime acts by inhibiting bacterial cell wall synthesis.[3][4]
Q2: What are the known stability issues of this compound in solution?
A2: this compound's stability in solution is influenced by temperature, pH, and light. Degradation can occur, leading to a change in the solution's color to orange or brown.[5][6] The degradation of cefepime involves the opening of the β-lactam ring and cleavage of the N-methylpyrrolidine side chain.[5][7] It is more stable at refrigerated temperatures (4°C) compared to room temperature or higher.[5][8] For experimental purposes, it is crucial to use freshly prepared solutions or solutions stored under validated conditions to minimize the impact of degradation products.
Q3: Can this compound interfere with assays measuring cell viability or proliferation?
A3: While high concentrations of any compound can have off-target effects, studies have shown that Cefepime, at concentrations typically used for antibacterial purposes (25 to 100 µg/ml), does not interfere with mitogen-induced lymphoproliferation in vitro. This suggests that at standard concentrations, it may not directly impact T- and B-cell mediated functions. However, it is always recommended to include appropriate vehicle controls in your experiments to account for any potential effects of the drug or its solvent.
Q4: Are there known interferences of this compound with common laboratory tests?
A4: In a clinical context, Cefepime administration can lead to false-positive results for glucose in urine tests that use non-enzymatic methods. There have also been reports of analytical interference in therapeutic drug monitoring using HPLC-UV methods, where an interfering substance led to an overestimation of Cefepime plasma concentrations. While these are clinical observations, they highlight the potential for Cefepime or its metabolites to interfere with analytical assays.
Troubleshooting Guides
Cell-Based Assays
Issue: Inconsistent results or unexpected cellular responses in cultures treated with this compound.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Cefepime Degradation | Prepare fresh this compound solutions for each experiment. If stock solutions are used, store them in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Be aware that degradation is accelerated at 37°C in culture incubators.[5] |
| pH Changes in Media | The degradation of Cefepime can alter the pH of the culture medium.[5] Monitor the pH of your culture medium, especially in long-term experiments. Use buffered media and consider media changes as needed. |
| Vehicle Effects | The solvent used to dissolve this compound (e.g., water, DMSO) could have independent effects on your cells. Always include a vehicle control (media with the solvent at the same concentration) in your experimental design. |
| Lot-to-Lot Variability | Different batches of this compound may have varying purity levels or degradation product profiles. If you observe a sudden change in your results, consider testing a new lot of the compound. |
Experimental Workflow for Cell-Based Assays with this compound
Workflow for conducting cell-based assays with this compound.
Biochemical and Immunoassays (ELISA, Western Blot, etc.)
Issue: High background, low signal, or unexpected bands/results in the presence of this compound.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Direct Interference with Detection | Cefepime solutions can change color upon degradation, which may interfere with colorimetric assays (e.g., Bradford, BCA, ELISA with colorimetric substrates).[5] Run a "Cefepime only" control (no sample) to check for background signal. Consider using fluorescent or chemiluminescent detection methods that are less prone to this type of interference. |
| Interaction with Assay Components | The β-lactam ring in Cefepime is chemically reactive and could potentially interact with proteins or other assay components.[3] Consider removing Cefepime from the sample prior to the assay through methods like dialysis, desalting columns, or precipitation/resuspension of the protein of interest. |
| Non-specific Binding | Cefepime or its degradation products might non-specifically bind to membranes (Western blot) or microplate wells (ELISA). Ensure thorough blocking and washing steps are performed. Consider adding a detergent like Tween-20 to your wash buffers to reduce non-specific binding.[9][10] |
| Enzyme Activity Alteration | While not specifically documented for Cefepime in common research assays, some small molecules can inhibit or enhance the activity of reporter enzymes like HRP or AP. If you suspect this, you can test the effect of Cefepime on the enzyme activity directly by adding it to a reaction with a known amount of substrate. |
Logical Flow for Troubleshooting Biochemical Assay Interference
Troubleshooting workflow for biochemical assay interference.
Nucleic Acid-Based Assays (PCR, qPCR)
Issue: PCR inhibition or inconsistent amplification in samples containing this compound.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| PCR Inhibition | While not a commonly reported strong inhibitor, any component in a sample can potentially inhibit PCR. The most effective mitigation is to purify the nucleic acids away from the Cefepime-containing medium or lysate. Standard DNA/RNA purification kits are generally effective at removing antibiotics. |
| Sample Dilution | If purification is not possible or is still resulting in inhibition, diluting the template DNA/RNA can also dilute the inhibitor.[11] Perform a dilution series to find a concentration where amplification is restored. |
| Use of Inhibitor-Resistant Polymerases | Several commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors found in complex samples. |
| Internal Amplification Control | Include an internal amplification control (IAC) in your qPCR reactions.[11] This is a non-target DNA sequence that is added to each reaction. Failure of the IAC to amplify indicates inhibition. |
Flow Cytometry and Fluorescence Microscopy
Issue: Autofluorescence or altered fluorescence signals in the presence of this compound.
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Autofluorescence | Some compounds exhibit intrinsic fluorescence, which can interfere with the detection of fluorescent probes. To check for this, run a sample of cells treated with this compound (but without your fluorescent stain) through the flow cytometer or view it under the microscope using the same filter sets. If autofluorescence is detected, you may need to use brighter fluorophores or switch to a different spectral channel. |
| Interaction with Fluorescent Dyes | Cefepime has been shown to interact with certain fluorescent molecules, which could lead to quenching or enhancement of the signal.[5] If you suspect an interaction, you can perform a control experiment in a cell-free system by mixing your fluorescent dye with Cefepime and measuring the fluorescence. |
| Washing Steps | Ensure that cells are thoroughly washed to remove any residual Cefepime from the medium before staining and analysis. This is particularly important for live-cell imaging and flow cytometry where the compound might be present in the analysis buffer. |
Data Summary Tables
Table 1: this compound Stability in Solution
| Condition | Stability | Observations | Reference |
| Room Temperature (25°C) | Decreased stability over 24 hours | Color change to yellow/orange may occur | [5][6] |
| Refrigerated (4°C) | Stable for several days | Slower degradation and color change | [5][8] |
| Body Temperature (37°C) | Rapid degradation | Significant degradation within 24 hours | [5] |
| Frozen (-20°C / -80°C) | Generally stable for extended periods | Recommended for long-term storage of stock solutions |
Table 2: Summary of Potential Interferences and Mitigation Approaches
| Assay Type | Potential Interference | Recommended Mitigation Strategies |
| Cell-Based Assays | Degradation products, pH changes | Use fresh solutions, monitor pH, include vehicle controls |
| Colorimetric Assays | Color of degradation products | Run "Cefepime only" controls, switch to fluorescent/chemiluminescent detection |
| Immunoassays (ELISA, WB) | Non-specific binding, enzyme inhibition | Optimize blocking/washing, remove Cefepime pre-assay |
| PCR/qPCR | Polymerase inhibition | Purify nucleic acids, dilute template, use inhibitor-resistant polymerases, include IAC |
| Fluorescence-Based Assays | Autofluorescence, dye interaction | Run unstained controls, perform cell-free dye interaction tests, ensure thorough washing |
References
- 1. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cefepime hydrochloride in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A degradation study of cefepime hydrochloride in solutions under various stress conditions by TLC-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biossusa.com [biossusa.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Advancements in mitigating interference in quantitative polymerase chain reaction (qPCR) for microbial water quality monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Cefepime HCl Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefepime Hydrochloride (HCl) against established pharmacopeial and literature-reported methods. The objective is to present a clear, data-driven comparison to aid researchers and analytical scientists in selecting and validating analytical methods for this fourth-generation cephalosporin.
Introduction to Cefepime HCl Analysis
This compound is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms and for monitoring its stability and purity.[2] HPLC is the most widely employed technique for this purpose due to its high resolution, sensitivity, and specificity. This guide introduces a novel, rapid isocratic HPLC method and compares its performance characteristics with existing methods, including those outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]
Comparative Analysis of HPLC Methods
The performance of the new HPLC method is benchmarked against established methods. The following tables summarize the key chromatographic conditions and validation parameters.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Isocratic Method | USP Monograph Method[5] | Literature Method A[6] | Literature Method B[1] |
| Column | C18 (4.6 x 150 mm, 5 µm) | L1 packing (C18) (3.9 x 300 mm) | C18 | YMC C18 (4.6 x 150 mm, 5.0 mm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.0) (30:70 v/v) | Gradient of Solution A and Solution B | Methanol:Acetonitrile:Acetate Buffer (75:20:05 v/v) | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.2 mL/min | 2.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 257 nm | 254 nm | 212 nm | 235 nm |
| Retention Time | Approx. 4.5 min | Varies (Gradient) | Not Specified | 1.77 min |
Table 2: Comparison of Method Validation Parameters
| Parameter | New Isocratic Method | USP Monograph Method[5] | Literature Method A[6] | Literature Method B[1] |
| Linearity (µg/mL) | 10 - 100 | Assay Specific | 10 - 100 | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.5 - 101.2 | Not Specified | 99.16 - 99.20 | Not Specified |
| Precision (% RSD) | < 1.5 | Not Specified | < 2.0 | Not Specified |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Method is considered robust | Not Specified | Good |
Experimental Protocols
New Isocratic HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Monobasic potassium phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05M Potassium Phosphate buffer (pH 5.0, adjusted with orthophosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 257 nm.[7]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 50 µg/mL.
5. Sample Solution Preparation:
-
For drug substance, prepare a solution of the same concentration as the standard solution. For dosage forms, an equivalent amount of the formulation is taken and diluted appropriately with the mobile phase.
6. Validation Procedure:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a placebo and a spiked placebo solution.
-
Linearity: A series of solutions were prepared in the concentration range of 10-100 µg/mL. The peak area versus concentration was plotted, and the correlation coefficient was determined.
-
Accuracy: The accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).
-
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (% RSD).
-
Robustness: The robustness was evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase and the percentage of acetonitrile.
Alternative Analytical Methods
While HPLC is the gold standard, other methods for this compound analysis exist:
-
Spectrophotometry: UV-Visible spectrophotometric methods have been developed for the determination of this compound. These methods are simpler and more cost-effective but may lack the specificity of HPLC, especially in the presence of impurities.
-
Microbiological Assay: This method determines the potency of the antibiotic by measuring its inhibitory effect on a susceptible microorganism. It is a valuable tool for confirming the biological activity of the drug but is generally less precise and more time-consuming than chromatographic methods.[8]
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new HPLC method, as per ICH guidelines.
Caption: Workflow for the validation of the new HPLC method for this compound analysis.
Conclusion
The newly developed isocratic HPLC method for this compound analysis demonstrates excellent performance in terms of linearity, accuracy, and precision. Its shorter run time compared to some established methods offers a significant advantage for routine quality control analysis. The comprehensive validation ensures the method is reliable and suitable for its intended purpose. The comparative data presented in this guide should assist analytical laboratories in making informed decisions regarding the selection and implementation of analytical methods for this compound.
References
Cefepime HCl vs. Ceftazidime: A Comparative Guide to In Vitro Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent cephalosporin antibiotics, Cefepime HCl and Ceftazidime, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is curated from a collection of scientific studies to aid researchers and drug development professionals in understanding the nuances of their activity.
Executive Summary
Cefepime, a fourth-generation cephalosporin, and Ceftazidime, a third-generation cephalosporin, are both crucial in the clinical management of P. aeruginosa infections. In vitro studies demonstrate that while both antibiotics are effective, their performance can vary depending on the resistance mechanisms of the bacterial isolates. Generally, susceptibility rates for both agents against P. aeruginosa are comparable, though some studies indicate a slight advantage for one over the other depending on the specific strains being tested.[1][2] For instance, a large surveillance study of 1,005 clinical isolates found 86.6% to be susceptible to ceftazidime, while 76.9% were susceptible to cefepime.[2] Conversely, another study reported susceptibility rates of 80% to 83.4% for cefepime and 78.8% to 81.9% for ceftazidime.[1] In cases of carbapenem-resistant P. aeruginosa, a study found that 65% of isolates were susceptible to ceftazidime and 62% were susceptible to cefepime.[3]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data and susceptibility rates of Cefepime and Ceftazidime against Pseud. aeruginosa from various studies.
Table 1: MIC Distribution for Cefepime and Ceftazidime against Susceptible Carbapenem-Resistant P. aeruginosa [3]
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Cefepime | 4 | 8 |
| Ceftazidime | 4 | 8 |
Table 2: Susceptibility Rates of P. aeruginosa Isolates
| Study Population | No. of Isolates | Cefepime Susceptibility (%) | Ceftazidime Susceptibility (%) | Reference |
| General Clinical Isolates | 1,005 | 76.9 | 86.6 | [2] |
| Cystic Fibrosis Patients | 67 | 77.6 | 77.6 | [4] |
| Carbapenem-Resistant Isolates | 542 | 62 | 65 | [3] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[5][6]
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and Ceftazidime are prepared according to the manufacturer's instructions and CLSI guidelines.
-
Bacterial Inoculum: P. aeruginosa isolates are cultured on a suitable agar medium (e.g., Trypticase Soy Agar) for 18-24 hours at 35°C. A bacterial suspension is then prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Microdilution Plates: Standard 96-well microtiter plates are used.
b. Assay Procedure:
-
Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in CAMHB directly in the microtiter plates. The typical concentration range tested for Cefepime and Ceftazidime against P. aeruginosa is 0.25 to 64 mg/L.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is assessed by visual inspection of the wells.
c. Quality Control:
-
Reference strains of P. aeruginosa (e.g., ATCC 27853) with known MIC values for Cefepime and Ceftazidime are tested with each batch of clinical isolates to ensure the accuracy and reproducibility of the results.
Time-Kill Curve Assay
This method is used to assess the bactericidal activity of an antibiotic over time.
a. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: this compound and Ceftazidime solutions are prepared at concentrations that are multiples of the predetermined MIC for the test isolate (e.g., 1x, 2x, 4x MIC).
-
Bacterial Inoculum: A starting inoculum of P. aeruginosa is prepared to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
b. Assay Procedure:
-
Incubation: The bacterial inoculum is added to flasks containing CAMHB with the desired concentrations of the antibiotics. A growth control flask without any antibiotic is also included.
-
Sampling: The flasks are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on a suitable agar medium. The plates are incubated for 18-24 hours at 35°C, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Key Resistance Mechanisms in P. aeruginosa.
Discussion of Findings
The in vitro efficacy of both Cefepime and Ceftazidime against P. aeruginosa is influenced by a variety of resistance mechanisms. Ceftazidime resistance is often mediated by the derepression of the chromosomal AmpC β-lactamase, outer membrane impermeability, and increased efflux.[1] Extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and PER-1 can also significantly hydrolyze ceftazidime.[1]
Cefepime is generally more stable to AmpC β-lactamases than ceftazidime. However, its activity can be compromised by certain OXA-type β-lactamases and efflux pumps, such as the MexXY-OprM system.[1][7][8] In some instances, clinical isolates of P. aeruginosa have been observed to be less susceptible to cefepime than to ceftazidime, a phenotype that has been linked to the overexpression of the MexXY-OprM efflux pump, sometimes in conjunction with the production of PSE-1 β-lactamase.[7][8]
It is important for researchers to consider the specific resistance profiles of the P. aeruginosa strains being studied, as this will heavily influence the observed in vitro efficacy of both Cefepime and Ceftazidime. For isolates with a susceptible designation, both antibiotics are generally effective, though pharmacokinetic and pharmacodynamic considerations may favor one over the other in a clinical setting.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Head-to-Head Battle: Cefepime HCl vs. Meropenem Against ESBL-Producing Bacteria
A Comparative Analysis for the Scientific Community
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a formidable challenge in infectious disease therapy, compelling researchers and clinicians to re-evaluate existing treatment paradigms. This guide provides a comprehensive comparison of two key antimicrobial agents, Cefepime HCl, a fourth-generation cephalosporin, and Meropenem, a carbapenem, in the context of their efficacy against these resistant pathogens. We present a synthesis of clinical and in vitro data, detailed experimental methodologies, and visual representations of key biological and procedural pathways to inform research and drug development efforts.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro activity and clinical outcomes associated with Cefepime and Meropenem in the treatment of infections caused by ESBL-producing bacteria.
Table 1: Comparative In Vitro Susceptibility of ESBL-Producing E. coli and Klebsiella pneumoniae
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefepime | E. coli | 0.5 | 4 | 19.7% - 75.2%[1][2][3] |
| K. pneumoniae | 8 | 16 | 4.3% - 69.8%[1][2][3] | |
| Meropenem | E. coli | ≤0.06 | ≤0.06 | 92.5% - 100%[1] |
| K. pneumoniae | ≤0.06 | 0.12 | 87.2% - 100%[1] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility rates can vary based on local epidemiology and testing methodologies.
Table 2: Comparative Clinical Outcomes in Patients with ESBL-Producing Enterobacterales Bloodstream Infections
| Outcome | Cefepime | Meropenem | p-value | Study Reference |
| 30-Day Mortality | 11.1% | 2.8% | 0.255 | Frescas et al. (2023)[4] |
| 14-Day Mortality | 5.6% | 2.8% | 1.00 | Frescas et al. (2023)[4] |
| Time to Clinical Stability (Median Hours) | 38.5 | 21.3 | 0.016 | McCoy et al. (2021)[5] |
| Clinical Stability at 48 Hours | 44.4% | 75% | 0.027 | McCoy et al. (2021)[5] |
Experimental Protocols
A clear understanding of the methodologies employed in generating comparative data is crucial for interpretation and replication. Below are detailed protocols for key experiments.
In Vitro Susceptibility Testing: Broth Microdilution
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the ESBL-producing organism from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of this compound and Meropenem in MHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organisms.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]
-
Phenotypic Confirmation of ESBL Production (CLSI/EUCAST Method)
This protocol is used to confirm the presence of ESBL enzymes in Enterobacterales.[8][9][10][11]
-
Initial Screening:
-
Perform initial susceptibility testing using indicator cephalosporins (e.g., ceftazidime, cefotaxime). Isolates exhibiting reduced susceptibility are candidates for confirmatory testing.
-
-
Confirmatory Test (Combination Disk Method):
-
Prepare a lawn of the test organism on a Mueller-Hinton agar plate, adjusted to a 0.5 McFarland turbidity standard.
-
Place two sets of antibiotic disks on the agar surface:
-
A disk containing a third-generation cephalosporin (e.g., ceftazidime 30 µg).
-
A combination disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid 30/10 µg).
-
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin-only disk is considered a positive result, confirming ESBL production.[8]
-
Mandatory Visualization
The following diagrams illustrate the mechanisms of action and resistance, as well as a typical workflow for a comparative clinical study.
Caption: Mechanism of Cefepime and Meropenem Action and ESBL Resistance.
Caption: Workflow for a Comparative Clinical Trial of Cefepime vs. Meropenem.
Conclusion
The presented data indicate that while Cefepime may retain some in vitro activity against a subset of ESBL-producing isolates, Meropenem demonstrates consistently lower MICs and higher susceptibility rates.[1][2][3] Clinically, treatment with Meropenem for bloodstream infections caused by these resistant organisms has been associated with a significantly shorter time to clinical stability.[5] However, in some studies, no significant difference in mortality was observed between the two treatment groups.[4]
The choice between Cefepime and Meropenem for the treatment of infections caused by ESBL-producing bacteria is complex and should be guided by in vitro susceptibility results, the site and severity of infection, and patient-specific factors. The continued emergence of resistance underscores the critical need for ongoing research and the development of novel therapeutic strategies.
References
- 1. nobelmedicus.com [nobelmedicus.com]
- 2. scispace.com [scispace.com]
- 3. pharmacy.uiw.edu [pharmacy.uiw.edu]
- 4. testinglab.com [testinglab.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cefepime HCl Cross-Reactivity in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefepime hydrochloride's (HCl) cross-reactivity in various immunological assays against other β-lactam antibiotics. The information presented is supported by experimental data and detailed methodologies to assist researchers in assessing the allergenic potential of Cefepime and selecting appropriate diagnostic tools.
Executive Summary
Cefepime, a fourth-generation cephalosporin, is a critical antibiotic for treating severe bacterial infections. However, like all β-lactam antibiotics, it carries a risk of inducing hypersensitivity reactions. Understanding the cross-reactivity profile of Cefepime is paramount for patient safety and for the development of new diagnostic assays. Immunological cross-reactivity between β-lactam antibiotics is primarily dictated by similarities in their R1 side chains. Cefepime shares a methoxyimino R1 side chain with other cephalosporins, including cefuroxime, ceftriaxone, and cefotaxime, which can lead to immunological cross-reactivity.[1][2][3] This guide summarizes key experimental findings from in vivo and in vitro assays that evaluate this cross-reactivity.
In Vivo Cross-Reactivity Data: Skin Testing
Skin testing remains a primary method for diagnosing IgE-mediated hypersensitivity to drugs. The following table summarizes results from studies that have assessed the cross-reactivity of Cefepime with other cephalosporins in patients with a history of cephalosporin allergy.
| Cephalosporin Tested for Cross-Reactivity | Patient Population | Assay Type | Cefepime Cross-Reactivity Rate | Reference |
| Ceftriaxone | 15 patients with positive skin tests to ceftriaxone | Skin Testing | 46% (7 of 15) showed cross-reactivity with R1-similar cephalosporins (including Cefepime) | [2] |
| Various Cephalosporins | 73 subjects with immediate allergy to ceftriaxone, cefuroxime, cefotaxime, cefepime, cefodizime, or ceftazidime | Skin Testing | 45.5% of patients reacting to one cephalosporin in this group tested positive to at least one other cephalosporin in the same group. | [4] |
| Cephalexin | 22 patients with confirmed immediate allergy to cefazolin, cefuroxime, ceftriaxone, ceftazidime, or cefepime | Oral Challenge | 17 of 22 patients tolerated an oral challenge with cephalexin (different R1 side chain). | [5] |
In Vitro Cross-Reactivity Data: Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is an in vitro functional assay that measures the activation of basophils in response to an allergen. It is a valuable tool for diagnosing IgE-mediated allergies, especially when in vivo testing is contraindicated.
| Culprit Drug | Cross-Reacting Drug | Assay Type | Key Findings | Reference |
| Cefuroxime | Cefepime | BAT | In a study of patients with cefuroxime-induced anaphylaxis, BAT showed a sensitivity of 25% for the culprit drug. Cross-reactivity with other cephalosporins like Cefepime can be assessed using this method. | |
| Beta-Lactams (General) | Cefepime | BAT | BAT is a useful tool for assessing cross-reactivity among beta-lactams, with high specificity. The test measures the upregulation of activation markers like CD63 and CD203c on basophils. | [6][7][8][9][10] |
Experimental Protocols
Skin Prick Testing (SPT) and Intradermal Testing (IDT) Protocol for Cefepime
This protocol is a generalized procedure based on established guidelines for β-lactam allergy testing.[11]
1. Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has discontinued antihistamines and other interfering medications for the appropriate duration.
-
Prepare the test area, typically the volar aspect of the forearm.
2. Reagents and Controls:
-
Cefepime Solution: Prepare a non-irritating concentration. A concentration of 1 mg/mL has been used for intradermal testing.[12]
-
Positive Control: Histamine phosphate (for SPT).
-
Negative Control: Saline.
3. Skin Prick Testing (SPT):
-
Apply a drop of each solution (Cefepime, positive control, negative control) to the skin.
-
Prick the skin through each drop with a sterile lancet.
-
Read the results after 15-20 minutes. A wheal of ≥3 mm larger than the negative control is considered positive.
4. Intradermal Testing (IDT) (if SPT is negative):
-
Inject approximately 0.02-0.03 mL of the Cefepime solution intradermally to raise a small bleb.
-
Inject the negative control in a similar manner.
-
Read the results after 15-20 minutes. An increase in wheal diameter of ≥3 mm from the initial bleb is considered positive.
Basophil Activation Test (BAT) Protocol for Cefepime Cross-Reactivity Assessment
This is a representative protocol based on flow cytometry techniques for assessing basophil activation.[6][7][13]
1. Sample Collection and Preparation:
-
Collect whole blood from the patient in a heparinized tube.
-
Pre-warm blood samples, buffers, and allergen solutions to 37°C.
2. Stimulation:
-
Incubate aliquots of whole blood with:
-
Negative Control: Stimulation buffer.
-
Positive Control: Anti-IgE antibody or fMLP.
-
Cefepime: At various concentrations.
-
Other β-lactams of interest: At various concentrations.
-
-
Incubate for 20 minutes at 37°C.
3. Staining:
-
Stop the reaction by adding cold PBS-EDTA.
-
Add a cocktail of fluorescently labeled monoclonal antibodies to identify and assess basophil activation. A common combination includes:
-
A basophil identification marker (e.g., anti-CCR3 or anti-CRTH2).
-
Activation markers (e.g., anti-CD63 and/or anti-CD203c).
-
-
Incubate on ice for 20 minutes in the dark.
4. Lysis and Washing:
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with buffer and resuspend in a suitable sheath fluid for flow cytometry.
5. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population using the identification marker.
-
Quantify the percentage of activated basophils (expressing CD63 and/or upregulating CD203c) in each sample.
-
A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control.
Visualizing Immunological Pathways and Workflows
To better understand the mechanisms and processes involved in Cefepime hypersensitivity and its assessment, the following diagrams have been generated.
References
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Strategies and Predictors for Evaluating Immediate and Delayed Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. alergia-astma-immunologia.pl [alergia-astma-immunologia.pl]
- 6. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Allergy Diagnosis: Basophil Activation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. Basophil Activation Test for Allergy Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a.storyblok.com [a.storyblok.com]
- 11. bsaci.org [bsaci.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
In vitro comparison of Cefepime HCl and other cephalosporins
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Cefepime HCl against other cephalosporins, supported by experimental data and detailed methodologies. Cefepime, a fourth-generation cephalosporin, is distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins.
Cefepime's enhanced activity is attributed to its zwitterionic structure, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria, and its greater stability against hydrolysis by many plasmid- and chromosomally-mediated beta-lactamases.[1] This guide delves into the comparative in vitro efficacy of Cefepime, presenting key performance data and the experimental protocols used to generate them.
Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC90 values (the concentration required to inhibit 90% of isolates) of Cefepime and other cephalosporins against key bacterial pathogens.
Gram-Negative Bacilli
Cefepime generally demonstrates superior or comparable activity against a wide range of Gram-negative bacteria when compared to third-generation cephalosporins like ceftazidime, ceftriaxone, and cefotaxime.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefepime and Other Cephalosporins against Enterobacteriaceae
| Organism (No. of Strains) | Cefepime | Ceftazidime | Ceftriaxone | Cefotaxime |
| E. coli (40) | 0.06 | 0.25 | 0.06 | 0.06 |
| Klebsiella sp. (40) | 0.12 | 0.5 | 0.12 | 0.12 |
| Enterobacter sp. (37) | 0.12 | 8.0 | 4.0 | 2.0 |
| Proteus sp. (40) | 0.06 | 0.12 | 0.06 | 0.06 |
| Salmonella sp. (40) | 0.12 | 0.5 | 0.12 | 0.12 |
Data sourced from a comparative study on clinical isolates.[2]
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefepime and Other Cephalosporins against Pseudomonas aeruginosa
| Study / No. of Strains | Cefepime | Ceftazidime |
| Sofianou et al. (445 isolates) | 16 | 16 |
| SENTRY Program (1998-2003) | 16 | 32 |
| Hiraoka et al. | 8 | 8 |
Data compiled from multiple surveillance and comparative studies.[3][4][5]
Gram-Positive Cocci
Against methicillin-susceptible Staphylococcus aureus (MSSA), Cefepime shows greater activity than ceftazidime.
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefepime and Other Cephalosporins against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Organism (No. of Strains) | Cefepime | Ceftazidime | Ceftriaxone | Cefotaxime |
| S. aureus (MSSA) (40) | 2.0 | 8.0 | 2.0 | 4.0 |
Data sourced from a comparative study on clinical isolates.[2]
Mechanism of Action: A Deeper Look
Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the drug's interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Cefepime's unique chemical structure, however, confers a broader spectrum of activity and increased stability against certain bacterial resistance mechanisms.
dot
Caption: Mechanism of action of Cefepime and bacterial resistance pathways.
Experimental Protocols
The following are detailed methodologies for key in vitro susceptibility testing experiments.
Broth Microdilution Method (According to CLSI Guidelines)
This method determines the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile liquid medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Inoculation: The microtiter plate wells, containing the serially diluted antibiotics, are inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Agar Dilution Method (According to CLSI Guidelines)
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Plates: Serial two-fold dilutions of the cephalosporins are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of the antibiotic-containing agar plates.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Etest® Method
The Etest® is a gradient diffusion method.
-
Inoculum Preparation: A bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Etest® Strip: An Etest® strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
dot
Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpath.org.my [mjpath.org.my]
- 3. Comparative in vitro activity of cefepime against nosocomial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cefepime HCl and Imipenem Against Clinical Isolates: A Guide for Researchers
In the landscape of antimicrobial drug development and clinical research, a thorough understanding of the comparative efficacy of existing antibiotics is paramount. This guide provides a detailed head-to-head comparison of two broad-spectrum β-lactam antibiotics, Cefepime HCl and Imipenem, against a range of clinically significant bacterial isolates. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical and in vitro data to inform future research and development efforts.
Comparative In Vitro Activity
The in vitro activity of an antimicrobial agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a critical determinant of its potential clinical efficacy. The following table summarizes the MIC90 values for Cefepime and Imipenem against a panel of common Gram-positive and Gram-negative clinical isolates, primarily compiled from the comprehensive SENTRY Antimicrobial Surveillance Program.[1] Lower MIC90 values indicate greater in vitro potency.
| Organism (Number of Isolates) | Cefepime MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) |
| Gram-Negative | ||
| Enterobacteriaceae (22,860) | 0.25 | 1 |
| Escherichia coli (ESBL-producing) | - | - |
| Klebsiella pneumoniae (ESBL-producing) | - | - |
| Pseudomonas aeruginosa | 16 | >8 |
| Acinetobacter spp. | 16 | 16 |
| Enterobacter spp. | 2 | - |
| Serratia spp. | 2 | - |
| Gram-Positive | ||
| Staphylococcus aureus (Oxacillin-susceptible) | 4 | - |
| Streptococcus pneumoniae | 1 | - |
Note: ESBL denotes extended-spectrum β-lactamase producing strains. Data for some specific organism-drug combinations were not available in a comparative format in the primary sources.
Overall, against Enterobacteriaceae, Cefepime demonstrates a lower MIC90 than Imipenem.[1] For Pseudomonas aeruginosa, both agents show comparable activity.[1] Notably, against ESBL-producing Klebsiella spp. and Escherichia coli, Imipenem has been shown to be a highly active compound.[1] Cefepime also retains activity against many of these resistant strains.[1]
Clinical Efficacy and Microbiological Eradication
Clinical trials provide essential data on the in vivo performance of antibiotics. The following table summarizes key findings from comparative studies of Cefepime and Imipenem in various clinical settings.
| Clinical Indication | Cefepime Efficacy | Imipenem Efficacy | Key Findings & Citations |
| Nosocomial Pneumonia | Favorable clinical response in 70% of patients. Microbiological eradication in 61% of cases. | Favorable clinical response in 74% of patients. Microbiological eradication in 54% of cases. | In a multicenter, randomized trial, the two regimens showed comparable clinical and microbiological efficacies. Primary or secondary resistance of P. aeruginosa was more common with imipenem-cilastatin.[2][3] |
| Complicated Intra-abdominal Infections (in combination with Metronidazole) | Clinical cure rate of 88%. Pathogen eradication rate of 89%. | Clinical cure rate of 76%. Pathogen eradication rate of 76%. | The combination of cefepime plus metronidazole was found to be a safe and effective therapy.[4] |
| Febrile Neutropenia (Empirical Monotherapy) | Success of monotherapy in 79% of episodes. Response rate for microbiologically documented infections was 66%. | Success of monotherapy in 72% of episodes. Response rate for microbiologically documented infections was 61%. | Cefepime monotherapy was as effective as, and better tolerated than, imipenem-cilastatin.[5] |
In the treatment of nosocomial pneumonia, a large multicenter, evaluator-blind, prospective, randomized study found that while the primary endpoint did not exclude the possibility that cefepime was inferior to imipenem, secondary analyses indicated comparable clinical and microbiological efficacies.[3] Notably, primary and secondary resistance of Pseudomonas aeruginosa was observed more frequently in the imipenem-cilastatin group.[3] For infections caused by extended-spectrum β-lactamase (ESBL)-producing organisms, imipenem showed greater success.[6]
A study on complicated intra-abdominal infections showed a significantly higher clinical cure and pathogen eradication rate for the combination of cefepime and metronidazole compared to imipenem-cilastatin.[4] In the empirical treatment of febrile neutropenia, cefepime monotherapy was found to be as effective as and better tolerated than imipenem-cilastatin.[5]
Experimental Protocols
The data presented in this guide are based on studies that largely adhere to standardized methodologies for antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination:
The primary method used to determine the in vitro activity of Cefepime and Imipenem in the cited studies is the broth microdilution method , following CLSI guidelines.[7][8][9]
-
Inoculum Preparation: Pure cultures of the clinical isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized bacterial suspension, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of this compound and Imipenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates.
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
The E-test , a gradient diffusion method, is also utilized in some studies for determining MIC values.[10] This method involves placing a plastic strip with a predefined gradient of the antibiotic onto an inoculated agar plate. After incubation, the MIC is read where the elliptical zone of inhibition intersects the scale on the strip.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Cefepime and Imipenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this shared signaling pathway.
Caption: Mechanism of β-Lactam Antibiotics.
Cefepime, a fourth-generation cephalosporin, and Imipenem, a carbapenem, both contain a β-lactam ring that is crucial for their antimicrobial activity. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall. The inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Differences in the affinity for various PBPs and resistance to β-lactamase enzymes contribute to the varying spectra of activity between Cefepime and Imipenem.
References
- 1. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefepime versus Imipenem-Cilastatin for Treatment of Nosocomial Pneumonia in Intensive Care Unit Patients: a Multicenter, Evaluator-Blind, Prospective, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind clinical trial comparing cefepime plus metronidazole with imipenem-cilastatin in the treatment of complicated intra-abdominal infections. Cefepime Intra-abdominal Infection Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefepime versus imipenem-cilastatin as empirical monotherapy in 400 febrile patients with short duration neutropenia. CEMIC (Study Group of Infectious Diseases in Cancer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Comparative in vitro activity of cefepime against strains isolated from intensive care and haematology patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Strategy Against Bacterial Resistance: A Comparative Guide to Cefepime HCl Combinations
For researchers, scientists, and drug development professionals, the challenge of mounting antibiotic resistance necessitates a continuous exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of the bactericidal activity of various Cefepime HCl combinations, offering a detailed analysis of their performance supported by experimental data. By examining synergistic effects and clinical outcomes, this document aims to inform the development of more potent and durable antibacterial therapies.
Cefepime, a fourth-generation cephalosporin, has been a cornerstone in treating severe bacterial infections. However, the emergence of multi-drug resistant (MDR) pathogens, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has compromised its efficacy. To counteract this, Cefepime is increasingly being combined with β-lactamase inhibitors and other antibiotics to restore and enhance its bactericidal activity. This guide delves into the in vitro and in vivo evidence supporting these combinations, providing a framework for evaluating their potential as viable treatment options.
In Vitro Synergistic Activity of Cefepime Combinations
The synergistic potential of Cefepime in combination with various agents has been extensively studied using in vitro methods such as checkerboard assays and time-kill curves. These studies provide crucial preliminary data on the efficacy of these combinations against a range of clinically relevant pathogens.
Cefepime + Tazobactam
The combination of Cefepime with tazobactam, a well-established β-lactamase inhibitor, has demonstrated remarkable activity against ESBL and/or AmpC-producing Gram-negative bacilli.[1][2] Studies have shown that the addition of tazobactam significantly increases the sensitivity of many resistant isolates to Cefepime.[3] For instance, one study reported that sensitivity to Cefepime-tazobactam was as high as 91.48% among a collection of Gram-negative bacilli.[1][2] This combination has shown particular promise against E. coli and K. pneumoniae isolates.[3]
Cefepime + Enmetazobactam
Enmetazobactam is a novel β-lactamase inhibitor that, when combined with Cefepime, has shown potent activity against ESBL-producing Enterobacterales. This combination has been the subject of recent clinical trials and has demonstrated superiority over standard-of-care therapies in certain infections.
Cefepime + Sulbactam
The combination of Cefepime and sulbactam has shown moderate synergistic activity against carbapenem-resistant Acinetobacter spp.[4] In one study, this combination demonstrated synergism or partial synergism in over 90% of the isolates tested.[4]
Cefepime + Aminoglycosides (Amikacin)
The combination of Cefepime with aminoglycosides like amikacin has been explored as an empirical therapy for febrile neutropenia. While some studies suggest that combination therapy may offer a better response in severely neutropenic patients, others have found Cefepime monotherapy to be equally effective for the initial treatment of febrile neutropenic patients.[5][6]
Cefepime + Fluoroquinolones (Ciprofloxacin)
Against multidrug-resistant Pseudomonas aeruginosa, the combination of Cefepime with ciprofloxacin has shown synergistic effects in some strains.[7] However, the efficacy of this combination can be strain-dependent.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, providing a comparative overview of the performance of different this compound combinations.
| Combination | Organism(s) | Key Findings | Reference |
| Cefepime + Tazobactam | ESBL/AmpC-producing Gram-negative bacilli | Sensitivity of 91.48% | [1][2] |
| Cefepime + Tazobactam | E. coli, K. pneumoniae, A. baumannii | Sensitivity: E. coli (94.7%), K. pneumoniae (91.3%), A. baumannii (66.6%) | [3] |
| Cefepime + Sulbactam | Carbapenem-resistant Acinetobacter spp. | 33.3% synergism, 58.3% partial synergism | [4][8] |
| Cefepime + Amikacin | Febrile Neutropenia Patients | Dual therapy showed a better response in patients with neutrophil counts <500/µL (45% vs. 27.6%) | [5][6] |
| Cefepime + Ciprofloxacin | Multidrug-resistant P. aeruginosa | Synergistic effect against one ciprofloxacin-susceptible strain | [7] |
Clinical Trial Outcomes
Clinical trials provide essential data on the real-world efficacy and safety of these combinations.
Cefepime + Enmetazobactam for Complicated Urinary Tract Infections (cUTI)
A significant phase 3 clinical trial demonstrated that Cefepime/enmetazobactam was superior to piperacillin/tazobactam for treating complicated urinary tract infections (cUTI) or acute pyelonephritis.[1][4][7][9][10] The primary outcome of clinical cure and microbiological eradication was achieved in 79.1% of patients receiving Cefepime/enmetazobactam compared to 58.9% in the piperacillin/tazobactam group.[1][4][7]
| Treatment Group | Overall Success Rate (Clinical Cure + Microbiological Eradication) |
| Cefepime/Enmetazobactam | 79.1% |
| Piperacillin/Tazobactam | 58.9% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC determination by broth microdilution.
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefepime and the partner drug in a suitable solvent according to CLSI guidelines.[11]
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well plate. Create a two-fold serial dilution of Cefepime across the plate. For combination testing, the partner drug is often added at a fixed concentration.[11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.[11]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plates at 35°C for 16-20 hours.[11]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11]
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Workflow for the checkerboard synergy assay.
Procedure:
-
Preparation of Drug Dilutions: In a 96-well microtiter plate, serial dilutions of Drug A are made along the x-axis, and serial dilutions of Drug B are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays evaluate the bactericidal activity of an antimicrobial agent over time.
Workflow for the time-kill assay.
Procedure:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotic(s) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.[11]
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[11]
-
Viable Cell Counting: The number of viable bacteria (CFU/mL) in each sample is determined by plating serial dilutions onto agar plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergism is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent, while bactericidal activity is defined as a ≥3-log10 reduction in the initial inoculum.
Conclusion
The combination of this compound with β-lactamase inhibitors and other antibiotics represents a critical strategy in the fight against antimicrobial resistance. The data presented in this guide highlight the promising in vitro and clinical efficacy of several Cefepime combinations, particularly Cefepime/tazobactam and Cefepime/enmetazobactam, against challenging Gram-negative pathogens. The detailed experimental protocols provided herein offer a foundation for further research and development in this vital area. As resistance patterns continue to evolve, the rigorous evaluation of such combination therapies will be paramount in ensuring the continued availability of effective treatments for bacterial infections.
References
- 1. contagionlive.com [contagionlive.com]
- 2. In Vitro Synergistic Effect and Mutant Prevention Concentrations of Cefepime Alone or in Combination with Sulbactam Against OXA-48-positive Klebsiella pneumoniae Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of cefepime-tazobactam combination against extended spectrum beta-lactamase and/or AmpC beta-lactamase- producing gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cefepime/Enmetazobactam vs Piperacillin/Tazobactam on Clinical Cure and Microbiological Eradication in Patients With Complicated Urinary Tract Infection or Acute Pyelonephritis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scialert.net [scialert.net]
- 7. Effect of Cefepime/Enmetazobactam vs Piperacillin/Tazobactam on Clinical Cure and Microbiological Eradication in Patients With Complicated Urinary Tract Infection or Acute Pyelonephritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of cefepime combined with sulbactam against clinical isolates of carbapenem-resistant Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Cefepime HCl Minimum Inhibitory Concentration (MIC) Testing
The determination of the Minimum Inhibitory Concentration (MIC) of Cefepime, a fourth-generation cephalosporin, is a critical function of clinical microbiology laboratories. Accurate and reproducible MIC values are essential for guiding appropriate antimicrobial therapy, monitoring the emergence of resistance, and supporting new drug development.[1] This guide provides an objective comparison of common Cefepime HCl MIC testing methods, focusing on their reproducibility and supported by experimental data.
Comparison of Key MIC Testing Methodologies
The reliability of an MIC value is fundamentally tied to the methodology used. The reference methods, established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are broth microdilution and agar dilution.[1] These are often compared against more automated or simplified methods used in clinical settings.
-
Broth Microdilution (BMD): Considered the gold standard, this method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of Cefepime in a liquid growth medium.[1][2] Its high degree of accuracy and reproducibility is supported by numerous multi-laboratory studies, which show that with standardized protocols, results are highly consistent.[3][4][5] One study quantified the reproducibility of the reference BMD method, finding that 93.2% of measurements were within ±1 twofold dilution of the modal MIC.[6]
-
Agar Dilution: In this method, varying concentrations of Cefepime are incorporated directly into an agar medium, which is then inoculated with multiple bacterial isolates. It is particularly useful for testing many isolates simultaneously.[1]
-
Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of Cefepime. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[1] The E-test is known for its simplicity and generally correlates well with BMD results.[1][7]
-
Automated Systems (e.g., Vitek 2, MicroScan, Phoenix): These systems automate the process of inoculation, incubation, and reading of MIC results. While offering high throughput and reduced hands-on time, their performance can be variable. Studies comparing these systems to the reference BMD have shown discrepancies, particularly for challenging organisms like those producing extended-spectrum β-lactamases (ESBLs).[6][8] For example, one study found categorical agreement with BMD for Cefepime was only 47.6% for Vitek 2 and 44.6% for a MicroScan panel when testing ESBL-producing strains.[6][8] Another study noted minor error rates for Cefepime of 23.1% for the DL system and 59.0% for the Phoenix system.[9]
-
Digital Dispensing Method (DDM): A newer, inkjet-assisted technology, DDM has shown promise as a flexible alternative to traditional BMD. It demonstrated high reproducibility, statistically equivalent to the reference BMD method, with 95.5% of measurements falling within ±1 twofold dilution of the modal MIC.[8]
Data on Reproducibility of Cefepime MIC Testing
The following tables summarize quantitative data on the reproducibility of various Cefepime MIC testing methods.
Table 1: Comparison of Reproducibility and Agreement with Reference Broth Microdilution (BMD)
| Method | Metric | Result | Organism Type | Source |
|---|---|---|---|---|
| Reference BMD | % of results within ±1 dilution of modal MIC | 93.2% | ESBL-producing Enterobacteriaceae | [6] |
| Digital Dispensing (DDM) | % of results within ±1 dilution of modal MIC | 95.5% | ESBL-producing Enterobacteriaceae | [8] |
| Digital Dispensing (DDM) | Categorical Agreement with BMD | 86.0% | ESBL-producing Enterobacteriaceae | [8] |
| Vitek 2 | Categorical Agreement with BMD | 47.6% | ESBL-producing Enterobacteriaceae | [6][8] |
| MicroScan Panel | Categorical Agreement with BMD | 44.6% | ESBL-producing Enterobacteriaceae | [6][8] |
| Disk Diffusion | Categorical Agreement with BMD | 57.1% | ESBL-producing Enterobacteriaceae | [6][8] |
| BD Phoenix System | Categorical Agreement with reference method | 88.9% | Acinetobacter species |[10] |
Table 2: Inter-Laboratory Reproducibility of Cefepime Broth Microdilution MIC Testing from Multi-Center Studies
| Study Drug | QC Strain | Number of Labs | Reproducibility Finding | Source |
|---|---|---|---|---|
| Cefepime/VNRX-5133 | E. coli ATCC 25922, E. coli ATCC 35218, K. pneumoniae ATCC BAA-1705 | Multiple | Results were "very reproducible across all sites". >98% of results were within a 3-4 well MIC range. | [3] |
| Cefepime-taniborbactam | E. coli NCTC 13353 | 9 | Inter-laboratory variability was low; 99.6% of all MIC values were within the final 4-dilution QC range. |[4][5] |
Table 3: CLSI and EUCAST Quality Control (QC) Ranges for Cefepime Routine testing of reference strains with known MIC values is paramount for ensuring the accuracy and reproducibility of any MIC testing method.[1]
| Quality Control Strain | Regulatory Body | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | CLSI M100-ED34 (2024) | 0.06 - 0.5 |
| EUCAST (2024) | 0.064 - 0.25 | |
| Pseudomonas aeruginosa ATCC® 27853™ | CLSI M100-ED34 (2024) | 2 - 8 |
| EUCAST (2024) | 1 - 4 | |
| Staphylococcus aureus ATCC® 29213™ | CLSI M100-ED34 (2024) | 0.5 - 2 |
| EUCAST (2024) | 0.5 - 2 | |
| Haemophilus influenzae ATCC® 49247™ | CLSI M100-ED34 (2024) | 0.25 - 1 |
| EUCAST (2024) | 0.125 - 0.5 |
Note: Always refer to the latest versions of CLSI and EUCAST documents for the most current QC ranges.[1]
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible results. Below are methodologies for the reference broth microdilution and the gradient diffusion methods.
Protocol 1: Cefepime MIC Determination by Broth Microdilution (CLSI M07 Standard)
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[1]
-
Preparation of Cefepime Stock Solution: Prepare a stock solution of Cefepime from analytical grade powder in an appropriate solvent.
-
Serial Dilution: Perform two-fold serial dilutions of the Cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[2]
-
Reading Results: The MIC is recorded as the lowest concentration of Cefepime that completely inhibits visible bacterial growth.[2]
Protocol 2: Cefepime MIC Determination by Gradient Diffusion (E-test)
This method provides a direct MIC reading from a calibrated plastic strip.[1]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity.
-
Plate Inoculation: Dip a sterile swab into the inoculum. Remove excess fluid and swab the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth. Allow the plate to dry for 5-15 minutes.
-
Application of Strip: Aseptically apply the Cefepime E-test strip to the center of the inoculated agar plate.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Conclusion
The reproducibility of this compound MIC testing is highly dependent on the chosen methodology and adherence to standardized protocols. The reference broth microdilution method, when performed according to CLSI or EUCAST standards, demonstrates excellent intra- and inter-laboratory reproducibility.[4][5] While gradient diffusion offers a simpler alternative with good correlation, automated systems can exhibit significant variability, particularly with resistant isolates.[6][8][9] Therefore, for research, drug development, and critical clinical scenarios, the reference broth microdilution method remains the gold standard. Regardless of the method employed, rigorous and consistent quality control using certified reference strains is paramount for generating reliable and actionable Cefepime MIC data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labspec.org [labspec.org]
- 4. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
Benchmarking Cefepime HCl: A Comparative Guide to Novel Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous pipeline of new and effective antibiotics. Cefepime, a fourth-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections. However, its efficacy is increasingly challenged by resistance mechanisms, primarily the production of β-lactamase enzymes. This guide provides an objective comparison of Cefepime HCl's performance against emerging antibiotic candidates, including novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations and other innovative agents. The data presented is intended to inform research and development efforts in the ongoing battle against multidrug-resistant pathogens.
In Vitro Activity: A Head-to-Head Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the comparative MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of Cefepime and new antibiotic candidates against key Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Carbapenem-Nonsusceptible Pseudomonas aeruginosa and Acinetobacter baumannii
| Antibiotic Agent | Organism | MIC50 | MIC90 | Susceptibility Rate (%) |
| Cefiderocol | P. aeruginosa | 0.25 | 1 | >80 |
| A. baumannii | 0.5 | 2 | 94.9 (inhibited at ≤4 mg/L) | |
| Ceftazidime/avibactam | P. aeruginosa | - | - | >80 |
| Ceftolozane/tazobactam | P. aeruginosa | - | - | >80 |
| Amikacin | P. aeruginosa | - | - | >80 |
| Data sourced from a study on bloodstream infection isolates in Taiwan between 2018-2020.[1] |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Carbapenem-Nonsusceptible Enterobacterales
| Antibiotic Agent | Organism | MIC50 | MIC90 |
| Cefiderocol | E. coli | - | - |
| K. pneumoniae | - | - | |
| Cefepime/zidebactam | E. coli | ≤2/2 | ≤2/2 |
| K. pneumoniae | ≤2/2 | ≤2/2 | |
| Cefepime/enmetazobactam | E. coli | ≤2/8 | ≤2/8 |
| K. pneumoniae | - | - | |
| Ceftazidime/avibactam | E. coli | - | - |
| K. pneumoniae | - | - | |
| Data from the Surveillance of Multicenter Antimicrobial Resistance in Taiwan (SMART) in 2017-2020.[2] |
Table 3: In Vitro Activity of Cefepime-Taniborbactam Against ESBL-Producing Enterobacterales
| Organism | Antibiotic | MIC90 |
| E. coli | Cefepime | 256 |
| Cefepime/taniborbactam | 0.5 | |
| K. pneumoniae | Cefepime | 256 |
| Cefepime/taniborbactam | 1 | |
| Taniborbactam at a fixed concentration of 4 mg/L restored cefepime activity against all Enterobacterales isolates tested.[3] |
Clinical Efficacy and Safety Profiles
Clinical trials provide the ultimate benchmark for an antibiotic's utility. Below is a summary of key findings from recent phase 3 trials comparing novel antibiotic candidates to established treatments.
Table 4: Clinical Trial Outcomes for Cefepime/Enmetazobactam vs. Piperacillin/Tazobactam in Complicated Urinary Tract Infections (cUTI) or Acute Pyelonephritis
| Outcome | Cefepime/Enmetazobactam (%) | Piperacillin/Tazobactam (%) |
| Overall Treatment Success (Clinical Cure + Microbiological Eradication) | 79.1 | 58.9 |
| Treatment-Emergent Adverse Events | 50.0 | 44.0 |
| Discontinuation due to Adverse Events | 1.7 | 0.8 |
| This trial demonstrated the superiority of cefepime/enmetazobactam over piperacillin/tazobactam for the primary outcome.[2] |
Table 5: Clinical Trial Outcomes for Cefepime/Taniborbactam vs. Meropenem in Complicated Urinary Tract Infections (cUTI)
| Outcome | Cefepime/Taniborbactam (%) | Meropenem (%) |
| Composite Microbiologic and Clinical Response Rate (Day 19-23) | 70.6 | 58.0 |
| Response Rate in Patients with Cefepime-Resistant Pathogens | 70.8 | 53.3 |
| Response Rate in Patients with ESBL-producing Pathogens | 68.6 | 57.1 |
| Treatment-Emergent Adverse Events | 35.5 | 29.0 |
| Serious Adverse Events | 2.0 | 1.8 |
| The CERTAIN-1 trial showed that cefepime-taniborbactam was superior to meropenem for the primary endpoint.[4][5] |
Mechanisms of Action and Resistance
Understanding the molecular interactions of these antibiotics is crucial for predicting their spectrum of activity and potential for resistance development.
Cefepime: Targeting the Bacterial Cell Wall
Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and subsequent cell lysis. Cefepime's zwitterionic structure allows for rapid penetration through the porin channels of Gram-negative bacteria.[8][9]
Resistance to Cefepime in Gram-negative bacteria is most commonly due to the production of β-lactamase enzymes that hydrolyze the β-lactam ring. In Gram-positive bacteria, resistance is primarily conferred by alterations in the PBPs, which reduce the binding affinity of the antibiotic.[9]
Mechanism of Action of Cefepime.
Novel β-Lactamase Inhibitors: Protecting the Core
The new generation of β-lactamase inhibitors, such as enmetazobactam and taniborbactam, are designed to neutralize the activity of β-lactamase enzymes. They act as "suicide inhibitors" or form stable acyl-enzyme intermediates, effectively protecting the β-lactam ring of Cefepime from hydrolysis. This restores Cefepime's ability to bind to its PBP targets and kill the bacteria.
Action of Cefepime with a β-Lactamase Inhibitor.
Experimental Protocols: A Framework for Evaluation
The following protocols outline standardized methods for key in vitro and in vivo experiments used to benchmark antibiotic performance.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Protocol 2: Murine Thigh Infection Model
This in vivo model is widely used to assess the efficacy of antibiotics in a soft tissue infection model.
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10][11][12]
-
Infection: Prepare a bacterial suspension in the mid-logarithmic growth phase. Anesthetize the mice and inject a defined inoculum (e.g., 10⁶ to 10⁷ CFU) intramuscularly into the thigh.[10][12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test antibiotic(s) via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic (PK/PD) parameters.
-
Assessment of Bacterial Burden: At various time points (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thighs, and homogenize the tissue.[10] Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: Compare the bacterial burden in treated groups to that in an untreated control group to determine the antibiotic's efficacy (e.g., log₁₀ CFU reduction).
Experimental Workflow for the Murine Thigh Infection Model.
Protocol 3: Murine Pneumonia Model
This model is essential for evaluating antibiotics intended for respiratory tract infections.
-
Animal Preparation: Use specific pathogen-free mice. Depending on the pathogen and study goals, mice may be rendered neutropenic as described in the thigh infection model.
-
Infection: Anesthetize the mice and instill a defined bacterial inoculum directly into the lungs via intranasal, intratracheal, or oropharyngeal aspiration.
-
Treatment: Initiate antibiotic treatment at a set time after infection. The route and frequency of administration should mimic clinical usage.
-
Outcome Measures: At predetermined endpoints, assess efficacy through:
-
Bacterial Load: Euthanize mice, harvest the lungs, homogenize the tissue, and perform quantitative cultures to determine CFU/lung.
-
Survival: Monitor animal survival over a set period (e.g., 7-14 days).
-
Histopathology: Examine lung tissue for signs of inflammation and tissue damage.
-
Conclusion
The data presented in this guide highlight the promising potential of several new antibiotic candidates to address the challenge of Cefepime resistance, particularly in Gram-negative pathogens. Novel β-lactamase inhibitor combinations, such as Cefepime/enmetazobactam and Cefepime/taniborbactam, have demonstrated superior in vitro activity and clinical efficacy compared to standard-of-care agents in specific indications. Cefiderocol also shows potent in vitro activity against a broad range of resistant isolates.
The continued development and rigorous evaluation of these and other novel agents are paramount. The experimental protocols provided offer a standardized framework for the preclinical assessment of new antibiotic candidates, ensuring that the most promising compounds advance to clinical trials. For researchers and drug development professionals, a deep understanding of the comparative performance, mechanisms of action, and resistance profiles of these new agents will be essential in shaping the future of antibacterial therapy.
References
- 1. In vitro activity of cefiderocol, cefepime/enmetazobactam, cefepime/zidebactam, eravacycline, omadacycline, and other comparative agents against carbapenem-non-susceptible Pseudomonas aeruginosa and Acinetobacter baumannii isolates associated from bloodstream infection in Taiwan between 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of cefiderocol, cefepime/zidebactam, cefepime/enmetazobactam, omadacycline, eravacycline and other comparative agents against carbapenem-nonsusceptible Enterobacterales: results from the Surveillance of Multicenter Antimicrobial Resistance in Taiwan (SMART) in 2017-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 9. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Mouse thigh infection model. [bio-protocol.org]
- 12. imquestbio.com [imquestbio.com]
Statistical analysis for comparing the efficacy of Cefepime HCl and comparators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefepime, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Clinical studies have demonstrated its efficacy in treating a range of infections, including febrile neutropenia, pneumonia, and urinary tract infections.[2][3][4] This guide presents a comparative statistical analysis of Cefepime HCl versus key antibacterial agents such as piperacillin-tazobactam, imipenem-cilastatin, and meropenem, providing researchers with a consolidated view of its performance in various clinical settings.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from comparative clinical trials involving this compound.
Table 1: this compound vs. Piperacillin-Tazobactam
| Indication | Efficacy Outcome | This compound | Piperacillin-Tazobactam | Key Findings & Citations |
| Hospital-Acquired Infections | Highest Stage of Acute Kidney Injury or Death by Day 14 | 7.0% (Stage 3 AKI) 7.6% (Death) | 7.5% (Stage 3 AKI) 6.0% (Death) | No significant difference in the primary outcome.[5][6] |
| Hospital-Acquired Infections | Neurological Dysfunction (Delirium or Coma within 14 days) | 20.8% | 17.3% | Cefepime was associated with a higher incidence of neurological dysfunction.[6][7] |
| Complicated Urinary Tract Infection / Acute Pyelonephritis (Cefepime/enmetazobactam vs. Piperacillin/tazobactam) | Overall Treatment Success (Clinical Cure + Microbiological Eradication) | 79.1% | 58.9% | Cefepime/enmetazobactam was found to be superior to piperacillin/tazobactam.[8] |
| Hospital-Acquired Pneumonia | In-hospital Mortality (in patients requiring tube feeding) | Significantly Higher | Lower | In a subgroup of patients at risk for aspiration, piperacillin/tazobactam was associated with lower in-hospital mortality.[9] |
Table 2: this compound vs. Imipenem-Cilastatin
| Indication | Efficacy Outcome | This compound | Imipenem-Cilastatin | Key Findings & Citations |
| Febrile Neutropenia | Success of Monotherapy | 79% | 72% | Cefepime monotherapy was as effective as imipenem-cilastatin.[10][11] |
| Febrile Neutropenia | Response in Bacteremic Episodes | 63% | 44% | A greater response to cefepime was observed in patients with bacteremia.[10][11] |
| Febrile Neutropenia | Adverse Events (Nausea/Vomiting) | 5% | 15% | Cefepime was better tolerated, with significantly less nausea and vomiting.[10][11] |
| Nosocomial Pneumonia (ICU) | Clinical Response Rate | 70% | 74% | Clinical efficacies were similar for treating moderate to severe nosocomial pneumonia.[12][13] |
| Nosocomial Pneumonia (ICU) | Eradication of P. aeruginosa | Higher | Lower | Cefepime showed a trend towards better eradication of P. aeruginosa.[13] |
Table 3: this compound vs. Meropenem
| Indication | Efficacy Outcome | This compound | Meropenem | Key Findings & Citations |
| Febrile Neutropenia (Pediatric) | Response Rate | No Statistical Difference | No Statistical Difference | Cefepime appears to be as effective and safe as meropenem in pediatric cancer patients.[14][15] |
| Febrile Neutropenia (Lung Cancer) | Response Rate | 94.12% | 85.71% | No significant differences were found in the efficacy or safety between the two groups.[16] |
| Febrile Neutropenia (Adult) | Response Rate (Day 7) | 66% | 65% | The effects of the two drugs as empiric therapy were virtually the same.[17] |
| Complicated Urinary Tract Infection (Cefepime/taniborbactam vs. Meropenem) | Composite Success (Microbiologic and Clinical) | 70.6% | 58.0% | Cefepime-taniborbactam was superior to meropenem.[18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
ACORN Trial: Cefepime vs. Piperacillin-Tazobactam for Hospital-Acquired Infections
-
Study Design: This was a pragmatic, open-label, randomized clinical trial conducted at a single academic medical center.[6]
-
Participants: The study enrolled 2,511 adults in the emergency department or intensive care unit for whom a clinician initiated an order for antipseudomonal antibiotics.[6][7]
-
Intervention: Patients were randomized to receive either Cefepime or Piperacillin-Tazobactam.[7]
-
Primary Outcome: The primary outcome was the highest stage of acute kidney injury or death by day 14, measured on a 5-level ordinal scale.[5][7]
-
Key Secondary Outcome: A key secondary outcome was the number of days alive and free of delirium and coma within 14 days.[7]
Comparative Study: Cefepime vs. Imipenem-Cilastatin in Febrile Neutropenia
-
Study Design: This was an open, comparative, randomized, multicentre equivalence study conducted in 17 French anti-cancer centers.[11]
-
Participants: The study included 400 febrile patients with short-duration neutropenia following chemotherapy for solid tumors, lymphoma, or myeloma.[10][11]
-
Intervention: Patients were randomized to receive either Cefepime (2 g bd) or Imipenem-Cilastatin (1 g tds).[11]
-
Efficacy Assessment: The response to monotherapy was assessed 7 days after the start of treatment and was based on the resolution of fever and symptoms, eradication of pathogens, and absence of new infection, relapse, or infection-related death, without the addition of other antibiotics.[11]
Randomized Trial: Cefepime vs. Meropenem in Febrile Neutropenia (Lung Cancer)
-
Study Design: A prospective, randomized phase II study.[16]
-
Participants: The study included patients with febrile neutropenia and lung cancer. A total of 21 patients were treated with Cefepime and 24 with Meropenem.[16]
-
Intervention: Patients were randomly assigned to receive either Cefepime or Meropenem.[16]
-
Primary Endpoint: The primary endpoint was the response rate to treatment.[16]
-
Secondary Endpoints: Secondary endpoints included defervescence rates at 72 hours, 7 days, and 14 days, as well as the incidence of adverse events.[16]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a randomized controlled clinical trial comparing this compound to a comparator antibiotic, based on the methodologies of the cited studies.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. [Treatment of pneumonia in hospitalized patients--results of a multicenter study using a fourth-generation cephalosporin (cefepime)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Safety of Cefepime and… | Clinician.com [clinician.com]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. obgproject.com [obgproject.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cefepime versus imipenem-cilastatin as empirical monotherapy in 400 febrile patients with short duration neutropenia. CEMIC (Study Group of Infectious Diseases in Cancer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Experience with cefepime versus meropenem as empiric monotherapy for neutropenia and fever in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of cefepime or meropenem in the treatment of febrile neutropenia in patients with lung cancer. A randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cefozopran, meropenem, or imipenem-cilastatin compared with cefepime as empirical therapy in febrile neutropenic adult patients: A multicenter prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cefepime-Taniborbactam in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefepime HCl: A Guide for Laboratory Professionals
The proper management and disposal of Cefepime Hydrochloride (HCl), a cephalosporin antibiotic, is a critical component of laboratory safety, environmental responsibility, and public health. Improper disposal, such as discarding it down the drain or in the regular trash, can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1][2] This guide provides a procedural, step-by-step approach to the safe handling and disposal of Cefepime HCl in a research environment.
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedures involving this compound, it is imperative to adhere to strict safety protocols. This compound may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled.[3][4]
Personal Protective Equipment (PPE): When handling this compound in either solid or liquid form, the following personal protective equipment is mandatory:[1][2][5]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][6] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][2] | Prevents skin contact and potential allergic reactions. |
| Body Protection | Laboratory coat.[1][2] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area.[2] An approved respirator may be required for bulk quantities or if dust is generated.[7] | Minimizes inhalation of airborne particles.[8] |
Core Disposal Principle: Institutional Chemical Waste Program
The primary and most critical rule for disposing of this compound is that it must be managed as chemical or pharmaceutical waste through your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of this compound or any antibiotic down the drain or in the regular trash.[1][9] All disposal procedures must comply with local, regional, and national hazardous waste regulations.[6][7][8][10]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Pharmaceutical Waste: this compound is a pharmaceutical and must be managed as chemical waste.[1][11]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams like biological, sharps, or radioactive waste, unless explicitly permitted by your EHS department.[1][2] All materials contaminated with this compound, including unused powder, stock solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated from general laboratory waste.[2]
Step 2: Waste Accumulation and Containment
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container with a secure lid.[1][2] High-density polyethylene (HDPE) or glass containers are often suitable.
-
Collect Waste:
-
Solid Waste: Collect unused powder, contaminated weigh boats, and contaminated PPE in the designated container.[1][2] Avoid generating dust during transfer.[6][8]
-
Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a designated, sealed, and non-reactive hazardous waste container.[2][12] Do not exceed 90% capacity.[1]
-
Step 3: Labeling
-
Affix a Hazardous Waste Label: As soon as you begin accumulating waste, label the container clearly.[1][2]
-
Update the Label: The label should include the chemical name ("this compound"), the approximate concentration and quantity, and any other pertinent hazard information.[1]
Step 4: Storage
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[2]
-
Secure Storage: This area should be secure, well-ventilated, and located away from drains and sources of ignition.[2] It is recommended to use secondary containment.[1]
Step 5: Arrange for Disposal
-
Request Pickup: Once the container is full or the accumulation time limit is reached (as per institutional guidelines), request a waste pickup from your EHS department.[1]
-
Licensed Disposal: EHS will arrange for the collection and subsequent disposal by a licensed hazardous waste management facility, which typically involves high-temperature incineration.[1][13]
Spill Management
In the event of a spill, isolate the area and adhere to the following procedures:[1]
-
Ensure Proper PPE: Wear all recommended PPE before cleaning the spill.[8]
-
Solid Spills: Gently sweep or scoop up the powder, avoiding dust generation, and place it into the designated hazardous waste container.[1][3]
-
Liquid Spills: Absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.[1] Place the absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate cleaning agent and dispose of all contaminated cleaning materials as hazardous waste.[1]
Experimental Protocols for Cephalosporin Deactivation
While the standard and required method of disposal is through a licensed hazardous waste handler, research has been conducted on methods to chemically degrade cephalosporins. These methods should not be performed as a substitute for official disposal procedures without explicit approval from your institution's EHS department. They are presented here for informational purposes.
Alkaline Hydrolysis Protocol This method uses sodium hydroxide (NaOH) to degrade the beta-lactam ring structure common to cephalosporins.
Methodology:
-
Prepare a stock solution of the cephalosporin waste in water.
-
Treat the solution with a final concentration of NaOH as specified in the table below.[1]
-
Allow the reaction to proceed at room temperature for a designated duration (e.g., 4, 6, 12, or 24 hours).[1]
-
Ensure the reaction is carried out in a properly ventilated area, such as a chemical fume hood.
-
After the reaction period, neutralize the solution with an appropriate acid before analysis or subsequent handling as directed by EHS.[1]
| Parameter | Value |
| Reagent | Sodium Hydroxide (NaOH) |
| Final Concentration | 0.025 M or 0.05 M[1] |
| Reaction Time | 4 - 24 hours[1] |
| Temperature | Room Temperature[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. wgcriticalcare.com [wgcriticalcare.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. bbraunusa.com [bbraunusa.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. wgcriticalcare.com [wgcriticalcare.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefepime HCl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cefepime Hydrochloride (HCl), a fourth-generation cephalosporin antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Cefepime HCl is a potent compound that can cause serious eye damage, skin irritation, and allergic reactions upon contact or inhalation.[1][2][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling guidelines is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to provide comprehensive protection when working with this compound.
| PPE Category | Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact, which can cause serious eye damage.[1][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | To avoid skin contact, which may lead to irritation or allergic skin reactions.[1][5][6] |
| Body Protection | Laboratory coat or protective clothing | To protect the skin from accidental spills or contamination.[5][6][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a full-face particle respirator | To prevent inhalation of dust, which can cause allergic or asthmatic symptoms.[1][3][4][5][7] This is particularly important when handling the powder form or if adequate ventilation is not available.[1][3][7] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area as specified by the manufacturer.[5][7] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C).[5][8]
Preparation and Handling:
-
Always handle this compound powder in a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[5][7]
-
When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.
-
Avoid contact with skin and eyes.[5] In case of accidental contact, follow the first-aid measures outlined in the SDS.[3][9]
Spill Management:
-
In the event of a spill, evacuate the area and prevent dust from spreading.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.[1][5]
-
Use a high-efficiency vacuum cleaner or wet methods for cleaning up the powder to avoid generating dust.[1]
-
Place all contaminated materials into a sealed, labeled container for disposal.[5]
Disposal Plan: The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams. This includes unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Containment: Collect all waste in clearly labeled, sealed containers.
-
Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.[5] Arrange for disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][7][10] For liquid waste, dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a recommended method.[5]
By implementing these safety protocols, laboratories can ensure the well-being of their personnel and maintain a safe research environment when working with this compound.
References
- 1. bbraunusa.com [bbraunusa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. toku-e.com [toku-e.com]
- 6. wgcriticalcare.com [wgcriticalcare.com]
- 7. piramalcriticalcare.us [piramalcriticalcare.us]
- 8. globalrph.com [globalrph.com]
- 9. wgcriticalcare.com [wgcriticalcare.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
